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  • Product: rac 8,14-Dihydroxy Efavirenz
  • CAS: 1189909-96-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to rac 8,14-Dihydroxy Efavirenz

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been pivotal in the management of HIV...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been pivotal in the management of HIV-1 infection for decades.[1] Its clinical utility, however, is accompanied by a complex pharmacokinetic profile and significant inter-individual variability, largely driven by its extensive hepatic metabolism.[2][3] High plasma concentrations of Efavirenz are associated with an increased risk of toxicity, particularly neuropsychiatric adverse effects, while low concentrations can lead to virologic failure.[3][4] Understanding the biotransformation of Efavirenz is therefore critical for optimizing therapy and mitigating risk.

Efavirenz is predominantly cleared through metabolism by cytochrome P450 (CYP) enzymes, followed by glucuronidation.[5] This intricate metabolic cascade produces several derivatives, including primary and secondary hydroxylated metabolites. This guide provides a detailed technical examination of rac 8,14-Dihydroxy Efavirenz , a secondary metabolite of Efavirenz. We will explore its formation, chemical properties, analytical quantification, and known biological relevance, offering a comprehensive resource for professionals in pharmacology, drug metabolism, and medicinal chemistry.

Chemical & Physical Properties

rac-8,14-Dihydroxy Efavirenz is the product of two successive oxidation steps of the parent Efavirenz molecule. The "rac" prefix denotes that it is a racemic mixture. Its core structure is the benzoxazinone scaffold characteristic of Efavirenz, with hydroxyl groups introduced at the 8-position of the aromatic ring and the 14-position of the cyclopropyl ring.

PropertyValueSource
IUPAC Name 6-Chloro-8-hydroxy-4-((1-hydroxycyclopropyl)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][2][5]oxazin-2-one[6]
Molecular Formula C₁₄H₉ClF₃NO₄[6]
Molecular Weight 347.67 g/mol [6]
Appearance White Solid[6]
CAS Number 1189909-96-3[6]

Commercially available analytical standards of both the racemate and its deuterated analogue (rac 8,14-Dihydroxy Efavirenz-d4) are available for research and bioanalytical applications.[6][7][8] The deuterated standard is particularly valuable as an internal standard for quantitative mass spectrometry, ensuring accuracy and precision in complex biological matrices.[7][8]

Metabolic Formation and Pathway

The biotransformation of Efavirenz into 8,14-Dihydroxy Efavirenz is a two-step enzymatic process primarily occurring in the liver. The causality of this pathway is rooted in the body's mechanism to increase the polarity of xenobiotics to facilitate their excretion.

Step 1: Primary Hydroxylation The major metabolic pathway for Efavirenz clearance is hydroxylation at the 8-position to form 8-hydroxyefavirenz. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2B6 .[2][3] Genetic variations in the CYP2B6 gene are a major cause of the wide inter-individual differences in Efavirenz plasma concentrations. Minor contributions to 8-hydroxylation are also made by CYP2A6, CYP3A4, CYP3A5, and CYP1A2.[3]

Step 2: Secondary Hydroxylation The primary metabolite, 8-hydroxyefavirenz, serves as the substrate for a subsequent oxidation. CYP2B6 is also the principal enzyme responsible for hydroxylating 8-hydroxyefavirenz at the 14-position of the cyclopropyl ring, yielding 8,14-Dihydroxy Efavirenz.[2]

These hydroxylated metabolites are then further conjugated, primarily with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, to form highly water-soluble compounds that are readily excreted in the urine.[2][5]

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism (Conjugation) EFV Efavirenz OH8_EFV 8-Hydroxyefavirenz (Primary Metabolite) EFV->OH8_EFV CYP2B6 (Major) CYP2A6, CYP3A4 (Minor) OH8_14_EFV 8,14-Dihydroxy Efavirenz (Secondary Metabolite) OH8_EFV->OH8_14_EFV CYP2B6 Conjugates Glucuronide & Sulfate Conjugates OH8_EFV->Conjugates OH8_14_EFV->Conjugates UGT Enzymes

Fig. 1: Metabolic pathway of Efavirenz to 8,14-Dihydroxy Efavirenz.

Chemical Synthesis Overview

While detailed, step-by-step synthetic protocols for rac-8,14-Dihydroxy Efavirenz are proprietary to the manufacturers of analytical standards, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would logically start from a precursor already containing the 8-hydroxy group or from 8-hydroxyefavirenz itself.

The key challenge is the selective hydroxylation of the tertiary carbon on the cyclopropyl ring. This could potentially be achieved through:

  • Direct Oxidation: Using a potent but selective oxidizing agent on a protected 8-hydroxyefavirenz intermediate.

  • Functional Group Interconversion: A multi-step approach involving the introduction of a different functional group on the cyclopropyl ring that can later be converted to a hydroxyl group.

Given the commercial availability of the final compound, an efficient and scalable synthesis has clearly been developed. For research purposes, direct synthesis is often bypassed by purchasing the certified reference material.[6]

Analytical Characterization and Quantification

The simultaneous quantification of Efavirenz and its hydroxylated metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.[9][10]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of Efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz in human plasma.[2] It serves as a self-validating system by incorporating an internal standard to account for variations in sample processing and instrument response.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Rationale: This step removes high-abundance proteins that interfere with analysis and extracts the analytes of interest from the plasma matrix.

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., a deuterated analog like rac 8,14-Dihydroxy Efavirenz-d4 or a structurally related compound like Ritonavir).[2][7]

  • Vortex briefly to mix.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to precipitate proteins and extract the drugs.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 90% B over 3 min, hold for 1 min, return to 30% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
MS System API 3000 LC-MS/MS System or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Efavirenz: m/z 314.0 → 244.08-Hydroxyefavirenz: m/z 330.0 → 244.08,14-Dihydroxyefavirenz: m/z 346.0 → 260.0

Note: The specific MRM (Multiple Reaction Monitoring) transitions are chosen for their specificity and signal intensity and must be optimized for the instrument in use.[2]

Analytical_Workflow Plasma Plasma Sample (200 µL) IS Add Internal Standard (IS) Plasma->IS Extract Protein Precipitation & Liquid-Liquid Extraction IS->Extract Evap Evaporate Supernatant Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing (Peak Area Ratio vs. Conc.) LCMS->Data

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Biological Activity of 8,14-Dihydroxy Efavirenz

Abstract Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiretroviral therapy, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme sys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiretroviral therapy, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key secondary metabolite, 8,14-dihydroxy efavirenz (8,14-diOH-EFV), has emerged from the shadow of its parent compound as a molecule of interest, demonstrating unique biological activities that warrant dedicated investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro biological activity of 8,14-diOH-EFV. We will delve into its metabolic origins, explore its known interactions with key enzymes, and present detailed, field-proven protocols for its in vitro characterization. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and execute robust experiments to further elucidate the pharmacological profile of this significant metabolite.

Introduction: The Metabolic Journey from Efavirenz to 8,14-Dihydroxy Efavirenz

Efavirenz is predominantly cleared through hepatic metabolism, a process critical to its efficacy and safety profile.[1][2] The primary metabolic pathway is initiated by CYP2B6-mediated hydroxylation at the C8 position to form 8-hydroxyefavirenz (8-OH-EFV).[1][3] This primary metabolite is then further oxidized, again primarily by CYP2B6, to yield the secondary metabolite, 8,14-dihydroxy efavirenz.[3] While other CYPs, such as CYP2A6, contribute to minor metabolic pathways of the parent drug, CYP2B6 is the principal catalyst for both the formation and subsequent conversion of the major hydroxylated metabolites.[1][3][4] These metabolites are ultimately conjugated, often with glucuronic acid by UDP-glucuronosyltransferases (UGTs), for excretion.[2][3]

The clinical relevance of EFV's metabolism is profound, influencing drug-drug interactions and inter-individual variability in plasma concentrations, which can impact both therapeutic success and the incidence of adverse effects.[3][4] Initially considered inactive detoxification products, there is a growing body of evidence suggesting that EFV metabolites, including 8,14-diOH-EFV, possess their own biological activities.

Efavirenz_Metabolism EFV Efavirenz OH_EFV 8-Hydroxyefavirenz (8-OH-EFV) EFV->OH_EFV CYP2B6 (Major) CYP3A4, CYP2A6 (Minor) diOH_EFV 8,14-Dihydroxy Efavirenz (8,14-diOH-EFV) OH_EFV->diOH_EFV CYP2B6 (Major) Excretion Glucuronide Conjugates (Excretion) OH_EFV->Excretion UGTs diOH_EFV->Excretion UGTs

Caption: Metabolic pathway of Efavirenz to 8,14-dihydroxy Efavirenz.

Known Biological Activity: A Focus on Neuroactive Potential

While the parent drug, efavirenz, is known for its potent inhibition of HIV-1 reverse transcriptase, recent investigations have pivoted towards its off-target effects, particularly within the central nervous system (CNS).[2][5] EFV is associated with a range of neuropsychiatric adverse events, and both the parent drug and its metabolite, 8-OH-EFV, can cross the blood-brain barrier.[6] This has spurred research into the neurotropic activities of its metabolites.

A significant finding is the activity of 8,14-diOH-EFV as an allosteric activator of CYP46A1, a crucial enzyme for cholesterol elimination in the brain.[7][8][9] Dysregulation of brain cholesterol homeostasis is a key feature of neurodegenerative diseases such as Alzheimer's disease. In vivo studies in mouse models of Alzheimer's disease have suggested that 8,14-diOH-EFV can activate CYP46A1, potentially more effectively and with a better safety profile than low-dose efavirenz itself.[7][8] This discovery positions 8,14-diOH-EFV as a molecule of interest for neuropharmacology and drug development for neurodegenerative disorders.

In Vitro Experimental Protocols for Characterizing 8,14-Dihydroxy Efavirenz

To build a comprehensive pharmacological profile of 8,14-diOH-EFV, a series of in vitro assays are required. The following protocols are designed to be self-validating and provide a framework for rigorous scientific investigation.

Assessment of Anti-Retroviral Activity

A crucial first step is to determine if 8,14-diOH-EFV retains any of the anti-HIV activity of its parent compound. This is essential for understanding whether it contributes to the therapeutic effect or represents a complete metabolic inactivation in this context.

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

  • Objective: To quantify the direct inhibitory effect of 8,14-diOH-EFV on recombinant HIV-1 reverse transcriptase activity.

  • Methodology:

    • Reagents & Materials: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template/primer, [³H]-dTTP, 8,14-diOH-EFV, Efavirenz (positive control), DMSO (vehicle control), scintillation fluid, filter mats, multi-well plates.

    • Procedure: a. Serially dilute 8,14-diOH-EFV and Efavirenz in DMSO, followed by a further dilution in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. b. In a 96-well plate, combine the assay buffer, diluted compound, poly(rA)-oligo(dT) template/primer, and [³H]-dTTP. c. Initiate the reaction by adding recombinant HIV-1 RT. d. Incubate the plate at 37°C for 1 hour. e. Terminate the reaction by spotting the reaction mixture onto DEAE filter mats. f. Wash the filter mats extensively with a salt buffer to remove unincorporated [³H]-dTTP, followed by an ethanol wash. g. Allow the mats to dry completely. h. Measure the incorporated radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Evaluation of Neuroactive Properties

Given the emerging data on CYP46A1 activation, a direct in vitro assessment is paramount. Furthermore, considering the known neurotoxicity of efavirenz, evaluating the potential for neuronal damage by the metabolite is a critical safety assessment.

Protocol 2: In Vitro CYP46A1 Activation Assay

  • Objective: To determine the ability of 8,14-diOH-EFV to allosterically activate CYP46A1.

  • Methodology:

    • Reagents & Materials: Recombinant human CYP46A1 enzyme, cytochrome P450 reductase, cholesterol substrate, NADPH, 8,14-diOH-EFV, Efavirenz (positive control), appropriate buffer system.

    • Procedure: a. Pre-incubate the recombinant CYP46A1 and reductase with varying concentrations of 8,14-diOH-EFV or Efavirenz (e.g., 10 nM to 50 µM) in the reaction buffer. b. Add cholesterol, the substrate for CYP46A1. c. Initiate the enzymatic reaction by adding NADPH. d. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). e. Terminate the reaction (e.g., by adding a strong acid or organic solvent). f. Quantify the product, 24-hydroxycholesterol, using a validated LC-MS/MS method.

    • Data Analysis: Plot the rate of 24-hydroxycholesterol formation against the concentration of 8,14-diOH-EFV. Determine the EC₅₀ (concentration for 50% of maximal activation) and Eₘₐₓ (maximal activation effect) from the dose-response curve.

Protocol 3: Neuronal Viability and Toxicity Assay

  • Objective: To assess the cytotoxic potential of 8,14-diOH-EFV on cultured neuronal cells.

  • Methodology:

    • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary rodent cortical neurons.

    • Reagents & Materials: Cell culture medium, 8,14-diOH-EFV, Efavirenz (positive control for toxicity), Triton X-100 (positive control for cell death), MTT or resazurin-based viability reagent, 96-well cell culture plates.

    • Procedure: a. Seed neuronal cells in 96-well plates and allow them to adhere and differentiate (if necessary). b. Treat the cells with a range of concentrations of 8,14-diOH-EFV and Efavirenz for 24 to 72 hours. c. After the incubation period, add the MTT or resazurin reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance or fluorescence using a plate reader.

    • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Calculate the CC₅₀ (concentration that causes 50% reduction in cell viability).

Cytochrome P450 Interaction Profile

Efavirenz is a known inhibitor and inducer of various CYP enzymes.[4][5] It is crucial to determine if 8,14-diOH-EFV shares these properties, as this could have implications for drug-drug interactions if the metabolite reaches sufficient systemic concentrations.

Protocol 4: CYP Inhibition Assay using Human Liver Microsomes (HLMs)

  • Objective: To evaluate the inhibitory potential of 8,14-diOH-EFV against major human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).

  • Methodology:

    • Reagents & Materials: Pooled HLMs, NADPH regenerating system, specific probe substrates for each CYP isoform, 8,14-diOH-EFV, known inhibitors for each isoform (positive controls).

    • Procedure: a. In a multi-well plate, pre-incubate HLMs with a range of concentrations of 8,14-diOH-EFV or a known inhibitor. b. Add the specific CYP probe substrate. c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate at 37°C. e. Terminate the reaction and quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Data Analysis: Calculate the IC₅₀ value for each CYP isoform by plotting the percent inhibition against the concentration of 8,14-diOH-EFV.

Experimental_Workflow cluster_0 Pharmacological Profiling A HIV-1 RT Assay (Antiviral Activity) B CYP46A1 Activation Assay (Neuroactivity) C Neuronal Viability Assay (Neurotoxicity) D CYP Inhibition Panel (Drug Interaction Potential) Start 8,14-diOH-EFV Start->A Start->B Start->C Start->D

Caption: In Vitro Characterization Workflow for 8,14-diOH-EFV.

Data Summary and Interpretation

The quantitative data generated from these assays should be systematically organized to facilitate clear interpretation and comparison.

Table 1: Summary of In Vitro Biological Activities of 8,14-Dihydroxy Efavirenz

AssayEndpoint8,14-diOH-EFV ResultEfavirenz (Control) ResultInterpretation
Antiviral Activity
HIV-1 RT InhibitionIC₅₀ (nM)Experimental Data~2-10 nM (Literature)Determines if antiretroviral activity is retained post-metabolism.
Neuroactivity
CYP46A1 ActivationEC₅₀ (µM)Experimental DataExperimental DataQuantifies potency as a potentially therapeutic neuro-enzyme activator.
Neuronal ViabilityCC₅₀ (µM)Experimental DataExperimental DataAssesses safety profile and potential for neurotoxicity.
Drug Interactions
CYP2B6 InhibitionIC₅₀ (µM)Experimental Data~1.7 µM[4]Evaluates potential for drug-drug interactions via major metabolic pathway.
CYP3A4 InhibitionIC₅₀ (µM)Experimental Data~40 µM[4]Assesses interaction potential with the most common drug-metabolizing enzyme.
Other CYPs...IC₅₀ (µM)Experimental DataLiterature ValuesProvides a broader view of the drug interaction landscape.

Conclusion and Future Directions

The secondary metabolite 8,14-dihydroxy efavirenz is no longer a mere footnote in the metabolic story of its parent drug. Emerging evidence, particularly its ability to allosterically activate CYP46A1, positions it as a compound of significant interest for neurotherapeutics. The in vitro protocols detailed in this guide provide a robust framework for researchers to systematically characterize its biological activity. By assessing its antiviral efficacy, neuroactive potential, and drug interaction profile, the scientific community can build a comprehensive understanding of 8,14-diOH-EFV. Future research should focus on elucidating its mechanism of action on other neuronal targets, its potential for blood-brain barrier penetration, and its pharmacokinetic profile to fully evaluate its potential as a future therapeutic agent.

References

  • Desta, Z., G. Saussele, S. Ward, B. Blievernicht, U. M. Zanger, J. M. Flockhart, & D. A. (2007). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. NIH. Available at: [Link]

  • PharmGKB. Efavirenz Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz Primary and Secondary Metabolism in Vitro and in Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. Available at: [Link]

  • Avery, L. B., Zand, R., Tjoa, J., Basu, I., & S. L. (2021). Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems. Drug Metabolism and Disposition, 49(10), 876-885. Available at: [Link]

  • Patel, M., & M. S. (2023). Efavirenz. StatPearls. Available at: [Link]

  • Mast, N., & Pikuleva, I. A. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. MDPI. Available at: [Link]

  • Mast, N., & Pikuleva, I. A. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. ResearchGate. Available at: [Link]

  • Pharmacology of Efavirenz (Sustiva) ; Mechanism of action, Pharmacodynamics and Pharmacokinetics. (2024). YouTube. Available at: [Link]

  • Mast, N., & Pikuleva, I. A. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. PubMed. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Role of Cytochrome P450 2B6 in 8,14-Dihydroxy Efavirenz Formation

Executive Summary Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been pivotal in the management of HIV-1 infection.[1][2] Its clinical utility, however, is intrinsically linked...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been pivotal in the management of HIV-1 infection.[1][2] Its clinical utility, however, is intrinsically linked to its complex metabolic profile, which dictates therapeutic efficacy and potential for adverse effects. The plasma concentration of efavirenz is highly variable among individuals, a phenomenon largely attributed to the activity of the cytochrome P450 (CYP) enzyme system.[3] This guide provides a detailed examination of the central enzyme in this process, Cytochrome P450 2B6 (CYP2B6), and its sequential role in the oxidative metabolism of efavirenz, culminating in the formation of the secondary metabolite, 8,14-dihydroxy efavirenz. We will explore the mechanistic details of this pathway, the profound influence of pharmacogenetics, and the robust experimental methodologies required to accurately characterize these biotransformations.

The Efavirenz Metabolic Cascade: A Two-Step Process Governed by CYP2B6

The clearance of efavirenz is predominantly a process of hepatic metabolism, converting the lipophilic parent drug into more water-soluble metabolites for excretion.[1][4] This pathway is not a single conversion but a sequential cascade, with CYP2B6 acting as the primary catalyst at two critical junctures.

Primary Metabolism: The Rate-Limiting Step of 8-Hydroxylation

The principal and rate-limiting step in efavirenz clearance is the hydroxylation at the C8 position to form 8-hydroxyefavirenz.[3][5] Extensive in vitro studies using human liver microsomes and recombinant enzymes have unequivocally identified CYP2B6 as the major enzyme responsible for this reaction.[3][5][6][7] While other isoforms such as CYP2A6, CYP3A4, CYP3A5, and CYP1A2 may contribute to a minor extent, their role is secondary to the dominant activity of CYP2B6.[3][5]

The clinical relevance of this initial step is profound. The resulting 8-hydroxyefavirenz metabolite, while lacking antiretroviral activity, is not inert; it has been identified as a potent neurotoxin, potentially contributing to the central nervous system (CNS) side effects associated with efavirenz therapy.[7] Therefore, the rate of its formation, dictated by CYP2B6 activity, directly influences the balance between the parent drug's therapeutic effect and the metabolite's toxic potential.

Secondary Metabolism: CYP2B6-Mediated Formation of 8,14-Dihydroxy Efavirenz

Following the initial hydroxylation, the 8-hydroxyefavirenz intermediate undergoes a second oxidative transformation to form 8,14-dihydroxyefavirenz . Research confirms that CYP2B6 is also the principal enzyme catalyzing this secondary metabolic reaction.[3][5][7] This establishes CYP2B6 as the master regulator of both the primary and secondary oxidative steps in the main efavirenz metabolic pathway.

Interestingly, the precise mechanism of this second hydroxylation may be more complex in vivo than initially suggested by simple in vitro systems. One study noted the failure to detect 8,14-dihydroxyefavirenz when 8-hydroxyefavirenz was used as a substrate in liver microsomes.[6] This has led to the hypothesis that in vivo, the 8-hydroxyefavirenz metabolite may first be conjugated (e.g., to a glucuronide or sulfate) before undergoing the second CYP2B6-mediated 14-hydroxylation.[6] This highlights a nuanced interplay between Phase I (oxidation) and Phase II (conjugation) metabolism that warrants further investigation.

Efavirenz_Metabolism cluster_pathway Efavirenz Metabolic Pathway cluster_enzyme Catalyzing Enzyme EFV Efavirenz (Parent Drug) OH_EFV 8-Hydroxyefavirenz (Primary Metabolite) EFV->OH_EFV 8-Hydroxylation (Major Pathway) DIOH_EFV 8,14-Dihydroxyefavirenz (Secondary Metabolite) OH_EFV->DIOH_EFV 14-Hydroxylation CYP2B6 CYP2B6 CYP2B6->EFV Catalyzes CYP2B6->OH_EFV Catalyzes Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - Efavirenz dilutions - Enzyme mix (CYP2B6/POR/b5) - NADPH System - Quenching Solution + IS add_substrate Add Substrate to Plate prep_reagents->add_substrate add_enzyme Add Enzyme Mix add_substrate->add_enzyme pre_incubate Pre-incubate (37°C, 5 min) add_enzyme->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate (37°C, 10-20 min) start_reaction->incubate terminate Terminate with Cold Acetonitrile + IS incubate->terminate centrifuge Centrifuge (4000 x g) terminate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis (Quantify Metabolites) transfer->lcms data_analysis Data Analysis: - Calculate Rates - Determine Kinetic Parameters (Km, Vmax) lcms->data_analysis

Sources

Exploratory

The Trail of Transformation: A Technical Guide to the Discovery and Identification of 8,14-Dihydroxy Efavirenz

Introduction: Beyond the Parent Compound In the realm of drug development, the journey of a molecule does not end upon administration. Its transformation within the body—its metabolism—is a critical chapter that dictates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Compound

In the realm of drug development, the journey of a molecule does not end upon administration. Its transformation within the body—its metabolism—is a critical chapter that dictates efficacy, safety, and patient variability. Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiretroviral therapy, is a prime example.[1] While the parent drug's action is well-understood, its metabolic fate is complex and crucial for optimizing patient outcomes. The hepatic cytochrome P450 (CYP) enzyme system extensively metabolizes efavirenz, primarily through hydroxylation followed by glucuronidation.[1][2]

This guide provides an in-depth, technical narrative of the scientific investigation that led to the discovery and unequivocal identification of 8,14-dihydroxy efavirenz, a key secondary metabolite. We will move beyond a simple recitation of facts to explore the causality behind the experimental design, the logic of the analytical workflow, and the synergy of modern analytical techniques. This exploration is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced process of metabolite identification.

Part 1: The Analytical Anomaly – Unraveling Secondary Metabolism

The story of 8,14-dihydroxy efavirenz begins not with a direct search, but with the observation of previously uncharacterized signals during routine metabolic profiling of efavirenz. Initial in vitro studies using human liver microsomes (HLMs) confirmed the known primary metabolic pathways: 8-hydroxylation, the major route catalyzed predominantly by CYP2B6, and 7-hydroxylation.[3][4] However, more sensitive analytical methods revealed the presence of further downstream products.

These secondary metabolites are formed by the subsequent enzymatic modification of primary metabolites. The identification of 8,14-dihydroxy efavirenz in human plasma and urine, almost exclusively as glucuronide or sulfate conjugates, pointed to a sequential oxidation process.[3] This discovery was significant, as understanding the complete metabolic cascade is essential for explaining the full spectrum of a drug's pharmacokinetic variability and potential for drug-drug interactions.[3][5]

Part 2: The Investigative Workflow – A Multi-Modal Approach

Identifying an unknown metabolite in a complex biological matrix is akin to finding a needle in a haystack. It requires a systematic and robust analytical strategy that builds a case for the proposed structure, piece by piece. The workflow employed for the identification of 8,14-dihydroxy efavirenz is a classic example of this multi-modal approach, ensuring self-validation at each stage.

G cluster_0 Phase 1: In Vitro Metabolism & Detection cluster_1 Phase 2: Hypothesis & Initial Characterization cluster_2 Phase 3: Definitive Structural Elucidation A Incubation of Efavirenz with Human Liver Microsomes (HLMs) B LC-MS/MS Analysis (Initial Screening) A->B C Detection of Unknown Peak [M-H]⁻ at m/z 346 B->C D Hypothesis: Dihydroxylated Metabolite (Parent + 2 Oxygen atoms) C->D E High-Resolution Mass Spectrometry (HRMS) for Accurate Mass & Formula Determination D->E F Tandem MS (MS/MS) Fragmentation for Substructural Clues E->F G Isolation & Purification of the Metabolite F->G H High-Field NMR Spectroscopy (1D & 2D Experiments) G->H I Unambiguous Structure Confirmed: 8,14-dihydroxy efavirenz H->I

Caption: Experimental workflow for the identification of 8,14-dihydroxy efavirenz.
Protocol: In Vitro Metabolism with Human Liver Microsomes (HLMs)

This protocol describes the foundational experiment to generate metabolites in a controlled environment. The trustworthiness of this system lies in its ability to replicate hepatic phase I metabolism.

  • Preparation : Thaw a pooled HLM stock (e.g., from BD Biosciences or similar) on ice. Prepare a 0.2 M phosphate buffer (pH 7.4). Prepare an NADPH-generating system containing NADP+, glucose-6-phosphate, MgCl₂, and glucose-6-phosphate dehydrogenase.[3]

  • Pre-incubation : In a microcentrifuge tube, add the phosphate buffer, HLMs (to a final concentration of 0.5-1.0 mg/mL), and efavirenz (e.g., 20 µM final concentration, added from a methanol stock, solvent evaporated).[3][6] Equilibrate the mixture for 5 minutes at 37°C.

  • Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.

  • Incubation : Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes).[3][4] Linearity of metabolite formation with respect to time and protein concentration should be established in preliminary experiments.

  • Termination (Quenching) : Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., nevirapine).[3] This precipitates the microsomal proteins.

  • Extraction : Vortex the sample vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet the protein. Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.[3]

Mass Spectrometry: The Core of Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the workhorse of metabolite identification.[7]

  • Initial Detection : The first clue was the detection of an ion at a mass-to-charge ratio (m/z) of 346 in negative ion mode ([M-H]⁻) during LC-MS/MS analysis of the HLM incubate.[3] This corresponds to a mass of 347 Da. Given that efavirenz has a monoisotopic mass of 315 Da, this suggested the addition of two oxygen atoms (+32 Da), leading to the dihydroxylated metabolite hypothesis.

  • High-Resolution Mass Spectrometry (HRMS) : To move from a nominal mass to a confident elemental composition, HRMS is essential. By providing a highly accurate mass measurement, it can distinguish between isobaric compounds (different molecules with the same nominal mass) and confirm the molecular formula as C₁₄H₉ClF₃NO₄.[8]

  • Tandem Mass Spectrometry (MS/MS) : This technique involves isolating the ion of interest (the precursor ion, m/z 346) and fragmenting it to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. Analyzing these fragments provides clues about the molecule's substructures, such as the integrity of the benzoxazinone ring or modifications on the cyclopropyl group.[9][10]

CompoundPrecursor Ion [M-H]⁻ (m/z)Proposed Molecular FormulaKey Characteristic
Efavirenz314C₁₄H₉ClF₃NO₂Parent Drug
8-Hydroxy Efavirenz330C₁₄H₉ClF₃NO₃Primary Metabolite (+O)
8,14-Dihydroxy Efavirenz 346 C₁₄H₉ClF₃NO₄ Secondary Metabolite (+2O)
Nuclear Magnetic Resonance (NMR): The Definitive Proof

While MS provides powerful evidence, it cannot definitively determine the exact position of the hydroxyl groups. For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11] This requires isolating a sufficient quantity of the metabolite from the biological matrix, which is a significant challenge. Once isolated, a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed. These experiments map the connectivity of atoms within the molecule, allowing for the unequivocal assignment of the second hydroxyl group to the C-14 position on the cyclopropyl ring.[12]

Part 3: The Biotransformation Pathway – Pinpointing the Enzymes

With the structure confirmed, the next logical step is to identify the enzymes responsible for its formation. This is achieved through experiments with recombinant human CYP enzymes.

G Efavirenz Efavirenz Metabolite1 8-Hydroxy Efavirenz (Primary Metabolite) Efavirenz->Metabolite1 CYP2B6 (Major) CYP2A6 (Minor) Metabolite2 8,14-Dihydroxy Efavirenz (Secondary Metabolite) Metabolite1->Metabolite2 CYP2B6

Caption: The sequential metabolic pathway of efavirenz to 8,14-dihydroxy efavirenz.

Studies have shown that CYP2B6, the primary enzyme for the initial 8-hydroxylation, is also the main catalyst for the subsequent oxidation of 8-hydroxyefavirenz to a dihydroxylated product.[3] This was confirmed by incubating synthetic 8-hydroxyefavirenz with a panel of expressed CYP enzymes and observing the highest formation rate of the dihydroxy metabolite with CYP2B6.[3] This dual role of CYP2B6 highlights its critical importance in the overall clearance of efavirenz.[3][13]

Interestingly, in vitro experiments using efavirenz or 8-hydroxyefavirenz as substrates did not produce detectable levels of 8,14-dihydroxyefavirenz, suggesting that other novel dihydroxylated metabolites were being formed in these systems.[3] However, 8,14-dihydroxyefavirenz has been identified as a secondary metabolite in in vivo samples, indicating the complexity and potential differences between in vitro systems and the complete human physiological environment.[3][14]

Conclusion: From Anomaly to Understanding

The discovery and identification of 8,14-dihydroxy efavirenz is a testament to the power of a logical, multi-faceted analytical approach. It began with an unexpected observation and culminated in the definitive structural elucidation of a key secondary metabolite. This process, combining meticulous in vitro metabolism, high-resolution mass spectrometry, and definitive NMR spectroscopy, provides a robust template for metabolite identification in drug development. Understanding the complete metabolic profile of a drug like efavirenz—including its secondary pathways—is not merely an academic exercise. It is fundamental to comprehending inter-individual pharmacokinetic variability, predicting drug-drug interactions, and ultimately, enhancing the safety and efficacy of pharmacotherapy for patients worldwide.

References

  • Desta, Z., Gammal, R. S., Gong, L., Whirl-Carrillo, M., Gaur, A. H., Sukasem, C., Hockings, J., Myers, A., Swart, M., Tyndale, R. F., Masimirembwa, C., Iwuchukwu, O. F., Chirwa, S., Lennox, J., Gaedigk, A., Klein, T. E., & Skaar, T. C. (2011). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 39(7), 1214–1224*. [Link]

  • Gong, L., Whirl-Carrillo, M., Thorn, C. F., & Klein, T. E. (2015). Efavirenz Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Patel, M., & Mospan, C. M. (2023). Efavirenz. In StatPearls. StatPearls Publishing. [Link]

  • Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., Gan, L. S., & Christ, D. D. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug metabolism and disposition: the biological fate of chemicals, 27(11), 1319–1333. [Link]

  • Gong, L., Whirl-Carrillo, M., Thorn, C. F., & Klein, T. E. (2015). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and genomics, 25(7), 363–376. [Link]

  • Pharmacology Guide. (2024). Pharmacology of Efavirenz (Sustiva) ; Mechanism of action, Pharmacodynamics and Pharmacokinetics. YouTube. [Link]

  • Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., Gan, L. S., & Christ, D. D. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. PubMed. [Link]

  • Al-Tannak, N. F., Al-Obaid, A. M., & Al-Badr, A. A. (2023). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. [Link]

  • ResearchGate. (n.d.). HPLC traces of efavirenz and its metabolites from in vitro incubation with HLMs. [Link]

  • De Boevre, M., et al. (2024). Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. PubMed. [Link]

  • Aydoğmuş, Z. (2016). A New Method for Determination of Efavirenz and pKa by Using LC-UV. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. [Link]

  • Pharmaffiliates. (n.d.). Rac 8,14-Dihydroxy Efavirenz. CAS No: 1189909-96-3. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • Li, Y., et al. (2021). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. PMC. [Link]

  • Kumar, A., & Singh, P. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Juniper Publishers. [Link]

  • ResearchGate. (n.d.). MRM trace chromatograms of efavirenz (EFV) in human liver microsomal incubates. [Link]

  • Veeprho. (n.d.). rac 8,14-Dihydroxy Efavirenz-D4. CAS 1189859-26-4. [Link]

  • Pharmaffiliates. (n.d.). rac 8,14-Dihydroxy Efavirenz-d4. CAS No: 1189859-26-4. [Link]

Sources

Foundational

An In-depth Technical Guide to rac 8,14-Dihydroxy Efavirenz: A Key Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals Introduction Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of Human Immunodeficiency Virus Ty...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Its clinical efficacy is, however, paralleled by a complex metabolic profile that significantly influences its therapeutic window and potential for adverse effects. A comprehensive understanding of its metabolic fate is paramount for optimizing patient outcomes and guiding the development of next-generation antiretrovirals. This guide provides a detailed exploration of rac 8,14-Dihydroxy Efavirenz , a key secondary metabolite of Efavirenz, offering insights into its formation, chemical identity, and analytical quantification.

Chemical Identity and Properties of rac 8,14-Dihydroxy Efavirenz

CAS Number: 1189909-96-3[1][2]

Molecular Formula: C₁₄H₉ClF₃NO₄[1]

Molecular Weight: 347.67 g/mol [1]

Synonyms:

  • 8,14-dihydroxy-efavirenz[1]

  • 6-Chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one[1]

  • CHEMBL4648558[1]

  • DTXSID20675850[1]

A comprehensive list of identifiers and computed properties for rac 8,14-Dihydroxy Efavirenz is provided in the table below.

PropertyValue
IUPAC Name 6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one[1]
InChI InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)
InChIKey WILFXLMJFSKQRP-UHFFFAOYSA-N
SMILES C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O
ChEMBL ID CHEMBL4648558[1]
PubChem CID 46781323
DSSTox Substance ID DTXSID20675850[1]

The Metabolic Pathway: Formation of 8,14-Dihydroxy Efavirenz

The biotransformation of Efavirenz is a multi-step process predominantly occurring in the liver. The major route of Efavirenz metabolism is initiated by hydroxylation to 8-hydroxyefavirenz, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6[3][4][5]. This primary metabolite subsequently undergoes further oxidation to form the secondary metabolite, 8,14-dihydroxyefavirenz[4][5][6]. CYP2B6 is also the major enzyme involved in this secondary metabolic step[4][5].

This metabolic cascade is a critical determinant of Efavirenz's pharmacokinetic variability among individuals. Genetic polymorphisms in the CYP2B6 gene can lead to significant differences in enzyme activity, thereby altering plasma concentrations of both the parent drug and its metabolites. Consequently, this can impact both the efficacy and the safety profile of Efavirenz, particularly concerning central nervous system side effects.

The metabolic journey of Efavirenz to its dihydroxylated form is illustrated in the diagram below.

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-Hydroxyefavirenz Efavirenz->Metabolite1 CYP2B6 (major) CYP2A6 (minor) Metabolite2 rac 8,14-Dihydroxy Efavirenz Metabolite1->Metabolite2 CYP2B6 Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample IS Add Internal Standard (rac 8,14-Dihydroxy Efavirenz-d4) Plasma->IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Data MSMS->Data Data Acquisition & Quantification

Sources

Exploratory

A Technical Guide to the Proposed Chemical Synthesis of rac-8,14-Dihydroxy Efavirenz

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides an in-depth technical guide outlining a proposed synthetic pathway for racemic 8,14-Dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical guide outlining a proposed synthetic pathway for racemic 8,14-Dihydroxy Efavirenz. As a secondary metabolite of the widely-used antiretroviral drug Efavirenz, this compound is of significant interest for metabolic studies, drug interaction research, and as a reference standard in analytical chemistry. While direct, publicly available synthesis protocols for 8,14-Dihydroxy Efavirenz are not prevalent, this guide leverages established principles of organic synthesis and knowledge of Efavirenz's metabolic pathways to construct a scientifically rigorous and plausible synthetic strategy.

Introduction: The Significance of Efavirenz and its Metabolites

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves the allosteric inhibition of the viral reverse transcriptase, an enzyme essential for the replication of the virus.[3] The in vivo metabolism of Efavirenz is extensive, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system.[3][4]

The primary metabolic pathway is the hydroxylation of the aromatic ring at the 8-position to yield 8-hydroxyefavirenz, a reaction predominantly catalyzed by the CYP2B6 enzyme.[4][5] This primary metabolite can then undergo further oxidation to form 8,14-dihydroxyefavirenz.[4][6][7] Understanding the biological activity and clearance of these metabolites is critical for a comprehensive grasp of Efavirenz's pharmacology, including potential drug-drug interactions and patient-specific metabolic variations. The availability of pure analytical standards of these metabolites, such as rac-8,14-Dihydroxy Efavirenz, is therefore essential for advancing research in this area.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of rac-8,14-Dihydroxy Efavirenz suggests a convergent approach. The core benzoxazinone structure can be disconnected to reveal a key amino alcohol intermediate. The dihydroxy functionality introduces a challenge, and its introduction could be envisioned either by starting with a pre-functionalized aromatic precursor or by late-stage oxidation of an Efavirenz-like intermediate. The latter approach is biomimetic but can be challenging to control in a laboratory setting. Therefore, a more controlled approach starting from a suitably substituted aminophenol is proposed.

The proposed synthesis is divided into two main stages:

  • Stage 1: Synthesis of the Core Benzoxazinone Structure. This stage focuses on constructing the fundamental framework of Efavirenz.

  • Stage 2: Introduction of the Hydroxyl Groups. This stage details the proposed methods for incorporating the hydroxyl functionalities at the 8 and 14 positions.

Stage 1: Synthesis of the Racemic Efavirenz Core

The synthesis of the racemic Efavirenz core has been well-documented and can be achieved through several routes.[1][2][8][9][10] The following is a generalized, yet robust, protocol based on common synthetic strategies.

Experimental Protocol: Synthesis of rac-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol
  • Preparation of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone: 4-chloroaniline is first acylated, followed by a reaction with ethyl trifluoroacetate to yield the corresponding trifluoroacetophenone.[8]

  • Addition of the Cyclopropylacetylide: In a moisture-free environment under an inert atmosphere (e.g., nitrogen or argon), cool a solution of cyclopropylacetylene in anhydrous tetrahydrofuran (THF) to -78 °C.

  • Add n-butyllithium dropwise to the solution, maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the lithium cyclopropylacetylide.

  • Slowly add a solution of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone in anhydrous THF to the acetylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amino alcohol. Purification can be achieved by column chromatography.

Experimental Protocol: Cyclization to form the Benzoxazinone Ring
  • Dissolve the purified racemic amino alcohol in a suitable aprotic solvent, such as THF.

  • Add a carbonyl delivering agent. While several reagents can be used, 1,1'-carbonyldiimidazole (CDI) is a common and effective choice.[9] Alternatively, phosgene or triphosgene can be employed, though these require specialized handling due to their toxicity.[2][8] A cost-effective and less hazardous alternative is the use of urea in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[2]

  • Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated to yield racemic Efavirenz.

Stage 2: Proposed Synthesis of rac-8,14-Dihydroxy Efavirenz

With the racemic Efavirenz core in hand, the next critical step is the introduction of the two hydroxyl groups. A plausible strategy involves a late-stage directed oxidation.

Conceptual Approach: Directed Ortho-Metalation and Hydroxylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The carbamate nitrogen in the benzoxazinone ring of Efavirenz can act as a directed metalation group (DMG).

  • N-Protection (Optional but Recommended): To avoid potential side reactions, the carbamate nitrogen can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Directed Ortho-Metalation: The N-protected Efavirenz would be dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cooled to a low temperature (-78 °C). A strong base, such as n-butyllithium or sec-butyllithium, would then be added to effect deprotonation at the C8 position, which is ortho to the directing carbamate group.

  • Electrophilic Quench with an Oxygen Source: The resulting aryllithium species would then be quenched with an electrophilic oxygen source. A common and effective reagent for this transformation is molecular oxygen, followed by a reductive workup. Alternatively, a boronic ester can be formed by quenching with a trialkyl borate, followed by oxidation with hydrogen peroxide.

  • Hydroxylation of the Cyclopropyl Group: The introduction of the hydroxyl group at the 14-position (on the cyclopropyl ring) is more challenging. One potential approach is a radical-mediated hydroxylation. For instance, a Barton-type reaction could be envisioned, although this may lack selectivity. A more controlled approach might involve a C-H activation/oxidation strategy using a suitable transition metal catalyst. Given the complexity and potential for multiple products, this step would require significant optimization.

  • Deprotection: If an N-protecting group was used, it would be removed in the final step to yield rac-8,14-Dihydroxy Efavirenz.

Characterization and Data Presentation

The structural elucidation and purity assessment of the synthesized rac-8,14-Dihydroxy Efavirenz would be crucial. A combination of spectroscopic and chromatographic techniques would be employed.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Structural confirmationSignals corresponding to the aromatic protons, the cyclopropyl group, and the quaternary carbon. The presence of two additional hydroxyl protons and shifts in the aromatic and cyclopropyl signals compared to Efavirenz would be indicative of the dihydroxy product.
Mass Spectrometry (MS) Molecular weight determinationThe molecular ion peak corresponding to the exact mass of C₁₄H₁₁ClF₃NO₄.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating the purity of the final compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for O-H (hydroxyl), N-H (carbamate), C=O (carbamate), and C-F (trifluoromethyl) groups.

Visualizing the Synthetic Pathway

The following diagrams illustrate the proposed synthetic workflow.

Efavirenz Core Synthesis A 4-Chloroaniline B 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone A->B Acylation & Trifluoroacetylation C rac-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol B->C Addition of Lithium Cyclopropylacetylide D rac-Efavirenz C->D Cyclization (e.g., CDI or Urea/PTSA)

Caption: Synthetic workflow for the racemic Efavirenz core.

Proposed Synthesis of rac-8,14-Dihydroxy Efavirenz A rac-Efavirenz B N-Protected Efavirenz A->B N-Protection (Optional) C 8-Hydroxy-N-Protected Efavirenz B->C Directed Ortho-Metalation & Hydroxylation D 8,14-Dihydroxy-N-Protected Efavirenz C->D Cyclopropyl C-H Oxidation E rac-8,14-Dihydroxy Efavirenz D->E Deprotection

Caption: Proposed synthetic route to rac-8,14-Dihydroxy Efavirenz.

Conclusion and Future Perspectives

This technical guide has outlined a plausible and scientifically grounded synthetic strategy for rac-8,14-Dihydroxy Efavirenz. The proposed pathway is based on well-established synthetic methodologies for the Efavirenz core, coupled with a conceptual approach for the introduction of the hydroxyl groups. The successful synthesis of this important metabolite would provide a valuable tool for researchers in the fields of drug metabolism, pharmacology, and analytical chemistry. Further experimental work is required to optimize the proposed late-stage oxidation steps to achieve a viable and efficient synthesis. The development of a robust and scalable synthesis of 8,14-dihydroxy Efavirenz will undoubtedly contribute to a deeper understanding of the clinical pharmacology of Efavirenz.

References

  • FireScholars. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Retrieved from Southeastern University FireScholars. [Link]

  • Juniper Publishers. (2019, May 20). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Retrieved from Juniper Publishers. [Link]

  • Google Patents. (2012, May 3). US20120108809A1 - Process for preparation of efavirenz.
  • American Society for Pharmacology and Experimental Therapeutics. (n.d.). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Retrieved from ASPET. [Link]

  • ResearchGate. (2020, September 18). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Retrieved from ResearchGate. [Link]

  • PubMed. (2015, April 13). A concise flow synthesis of efavirenz. Retrieved from PubMed. [Link]

  • ClinPGx. (n.d.). Efavirenz Pathway, Pharmacokinetics. Retrieved from ClinPGx. [Link]

  • PubMed Central. (n.d.). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Retrieved from PubMed Central. [Link]

  • YouTube. (2024, June 20). Pharmacology of Efavirenz (Sustiva) ; Mechanism of action, Pharmacodynamics and Pharmacokinetics. Retrieved from YouTube. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of Efavirenz's Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the pharmacological and toxicological profiles of the secondary m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the pharmacological and toxicological profiles of the secondary metabolites of Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding the metabolic fate of EFV and the biological activities of its metabolites is critical for optimizing its therapeutic efficacy and mitigating adverse effects, particularly those affecting the central nervous system (CNS). This document delves into the enzymatic pathways of EFV metabolism, the known and putative pharmacological activities of its secondary metabolites, and detailed experimental protocols for their characterization.

The Metabolic Landscape of Efavirenz: A Multi-Enzyme Endeavor

Efavirenz undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems. The metabolic cascade begins with phase I oxidation reactions, followed by phase II conjugation, to yield more water-soluble compounds for excretion.

Phase I Metabolism: The Role of Cytochrome P450 Isoforms

The initial and rate-limiting step in EFV metabolism is hydroxylation, predominantly catalyzed by CYP2B6 and to a lesser extent by CYP2A6.

  • 8-Hydroxylation: The major metabolic pathway is the formation of 8-hydroxyefavirenz (8-OH-EFV), primarily mediated by CYP2B6. Genetic polymorphisms in the CYP2B6 gene can significantly impact the rate of this conversion, leading to inter-individual variability in EFV plasma concentrations and a higher risk of toxicity in individuals with slow metabolizer genotypes.

  • 7-Hydroxylation: A minor pathway involves the formation of 7-hydroxyefavirenz (7-OH-EFV), catalyzed mainly by CYP2A6.

  • Secondary Oxidation: The primary hydroxylated metabolites can undergo further oxidation. Notably, 8-OH-EFV is converted to 8,14-dihydroxyefavirenz (8,14-diOH-EFV), a reaction also predominantly catalyzed by CYP2B6.

The enzymatic pathways of Efavirenz Phase I metabolism are depicted in the following diagram:

G Efavirenz Efavirenz 8-OH-Efavirenz 8-OH-Efavirenz Efavirenz->8-OH-Efavirenz CYP2B6 (major) 7-OH-Efavirenz 7-OH-Efavirenz Efavirenz->7-OH-Efavirenz CYP2A6 (minor) 8,14-diOH-Efavirenz 8,14-diOH-Efavirenz 8-OH-Efavirenz->8,14-diOH-Efavirenz CYP2B6

Caption: Phase I metabolic pathway of Efavirenz.

Phase II Metabolism: Glucuronidation for Excretion

The hydroxylated metabolites of EFV, as well as the parent drug to a lesser extent, undergo phase II conjugation with glucuronic acid, a reaction catalyzed by various UGT enzymes. This process significantly increases their water solubility, facilitating their elimination from the body, primarily through urine.

  • Glucuronidation of Hydroxylated Metabolites: 8-OH-EFV, 7-OH-EFV, and 8,14-diOH-EFV are all substrates for multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, leading to the formation of their respective glucuronide conjugates.

  • Direct Glucuronidation of Efavirenz: A minor pathway involves the direct N-glucuronidation of the parent EFV molecule to form EFV-N-glucuronide, a reaction catalyzed by UGT2B7.

The overall metabolic cascade of Efavirenz is summarized below:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Efavirenz Efavirenz 8-OH-Efavirenz 8-OH-Efavirenz Efavirenz->8-OH-Efavirenz CYP2B6 7-OH-Efavirenz 7-OH-Efavirenz Efavirenz->7-OH-Efavirenz CYP2A6 EFV-N-Glucuronide EFV-N-Glucuronide Efavirenz->EFV-N-Glucuronide UGT2B7 (minor) 8,14-diOH-Efavirenz 8,14-diOH-Efavirenz 8-OH-Efavirenz->8,14-diOH-Efavirenz CYP2B6 Hydroxylated Metabolite\nGlucuronides Hydroxylated Metabolite Glucuronides 8-OH-Efavirenz->Hydroxylated Metabolite\nGlucuronides UGTs 7-OH-Efavirenz->Hydroxylated Metabolite\nGlucuronides UGTs 8,14-diOH-Efavirenz->Hydroxylated Metabolite\nGlucuronides UGTs Excretion Excretion EFV-N-Glucuronide->Excretion Hydroxylated Metabolite\nGlucuronides->Excretion

Caption: Overview of Efavirenz metabolism.

Pharmacological Profile of Secondary Metabolites

While Efavirenz exerts its primary therapeutic effect by inhibiting HIV-1 reverse transcriptase, the pharmacological activities of its metabolites are a crucial aspect of its overall clinical profile, particularly in relation to its adverse effects.

Antiviral Activity

The primary hydroxylated metabolites of Efavirenz, 8-OH-EFV and 7-OH-EFV, are considered to be essentially inactive against HIV-1 reverse transcriptase. This loss of antiviral activity is a key consideration in the drug's efficacy, as the rate of metabolic inactivation can influence the sustained suppression of viral replication. There is currently limited specific data on the antiviral activity of 8,14-diOH-EFV and the various glucuronide conjugates, though they are generally presumed to be inactive.

MetaboliteAntiviral Activity (HIV-1 RT Inhibition)Reference
8-Hydroxyefavirenz (8-OH-EFV)Essentially inactive
7-Hydroxyefavirenz (7-OH-EFV)Essentially inactive
8,14-Dihydroxyefavirenz (8,14-diOH-EFV)Presumed inactive
Glucuronide ConjugatesPresumed inactive
Neuropharmacological and Toxicological Profile

The most significant clinical concern associated with Efavirenz therapy is the high incidence of CNS adverse effects, including dizziness, vivid dreams, insomnia, and in some cases, more severe neuropsychiatric symptoms. A growing body of evidence implicates the secondary metabolites of EFV, particularly 8-OH-EFV, in mediating this neurotoxicity.

8-Hydroxyefavirenz (8-OH-EFV): A Key Neurotoxic Metabolite

  • In Vitro Evidence: Studies using neuronal cell cultures have demonstrated that 8-OH-EFV is neurotoxic at concentrations found in the cerebrospinal fluid of patients treated with Efavirenz. This toxicity is believed to be mediated through several mechanisms, including:

    • Altered Calcium Homeostasis: 8-OH-EFV can disrupt intracellular calcium signaling, a critical process for neuronal function and survival.

    • Mitochondrial Dysfunction: The metabolite has been shown to impair mitochondrial function, leading to decreased energy production and increased oxidative stress within neurons.

    • Induction of Inflammation: 8-OH-EFV may promote the release of pro-inflammatory cytokines in the brain, contributing to a neuroinflammatory state.

Other Secondary Metabolites

Currently, there is a paucity of data on the specific neuropharmacological or toxicological activities of 7-OH-EFV, 8,14-diOH-EFV, and the glucuronide conjugates. While generally considered less likely to be as neurotoxic as 8-OH-EFV due to their increased polarity, further investigation is warranted to fully characterize their potential to interact with CNS targets.

The proposed mechanism of 8-OH-EFV-induced neurotoxicity is illustrated below:

G 8-OH-Efavirenz 8-OH-Efavirenz Altered Ca2+ Homeostasis Altered Ca2+ Homeostasis 8-OH-Efavirenz->Altered Ca2+ Homeostasis Mitochondrial Dysfunction Mitochondrial Dysfunction 8-OH-Efavirenz->Mitochondrial Dysfunction Neuroinflammation Neuroinflammation 8-OH-Efavirenz->Neuroinflammation Neuronal Injury Neuronal Injury Altered Ca2+ Homeostasis->Neuronal Injury Mitochondrial Dysfunction->Neuronal Injury Neuroinflammation->Neuronal Injury

Caption: Proposed mechanisms of 8-OH-EFV neurotoxicity.

Experimental Protocols for Characterization of Efavirenz Metabolites

A robust and reproducible experimental framework is essential for the comprehensive pharmacological and toxicological profiling of Efavirenz's secondary metabolites. This section provides detailed methodologies for their analytical quantification and in vitro assessment of neurotoxicity.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Efavirenz and its metabolites in biological matrices.

Protocol for Simultaneous Quantification of Efavirenz and its Hydroxylated and Glucuronidated Metabolites in Human Plasma

1. Sample Preparation: a. To 100 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of Efavirenz). b. For the analysis of total (free + conjugated) hydroxylated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase and incubating at 37°C. For the analysis of glucuronide conjugates, this step is omitted. c. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). d. Centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions: a. Chromatographic Separation:

  • Column: A reverse-phase C18 column is typically used.
  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation of the analytes. b. Mass Spectrometric Detection:
  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte.
  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis: a. Construct calibration curves for each analyte using standards of known concentrations. b. Quantify the concentration of each metabolite in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

The general workflow for LC-MS/MS analysis is as follows:

G Plasma Sample Plasma Sample Sample Preparation\n(Hydrolysis, Protein Precipitation) Sample Preparation (Hydrolysis, Protein Precipitation) Plasma Sample->Sample Preparation\n(Hydrolysis, Protein Precipitation) LC Separation LC Separation Sample Preparation\n(Hydrolysis, Protein Precipitation)->LC Separation MS/MS Detection\n(MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection\n(MRM) Data Analysis Data Analysis MS/MS Detection\n(MRM)->Data Analysis

Caption: LC-MS/MS analytical workflow.

In Vitro Neurotoxicity Assays

A battery of in vitro assays is crucial to dissect the molecular mechanisms underlying the neurotoxicity of Efavirenz metabolites. Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used model systems.

Protocol 1: Assessment of Cell Viability using the MTT Assay

1. Cell Culture: a. Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. b. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Treatment: a. Prepare stock solutions of the Efavirenz metabolites in a suitable solvent (e.g., DMSO). b. Treat the cells with a range of concentrations of each metabolite for a specified duration (e.g., 24, 48 hours). Include a vehicle control.

3. MTT Assay: a. After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Determine the IC50 value (the concentration of the metabolite that causes 50% inhibition of cell viability).

Protocol 2: Evaluation of Mitochondrial Membrane Potential using the JC-1 Assay

1. Cell Culture and Treatment: a. Follow the same cell culture and treatment procedures as described for the MTT assay.

2. JC-1 Staining: a. After treatment, remove the medium and wash the cells with PBS. b. Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C. c. Wash the cells with PBS.

3. Fluorescence Measurement: a. Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, indicating healthy mitochondria) and JC-1 monomers (green fluorescence, indicating depolarized mitochondria) using a fluorescence microplate reader or a fluorescence microscope.

4. Data Analysis: a. Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Protocol 3: Measurement of Intracellular Calcium Levels using Fura-2 AM

1. Cell Culture and Loading: a. Culture primary neurons or a suitable neuronal cell line on glass coverslips. b. Load the cells with the calcium-sensitive dye Fura-2 AM by incubating them in a buffer containing the dye.

2. Calcium Imaging: a. Mount the coverslip on a fluorescence microscope equipped for ratiometric calcium imaging. b. Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm. c. Establish a baseline fluorescence ratio. d. Perfuse the cells with a solution containing the Efavirenz metabolite of interest and record the changes in the 340/380 nm fluorescence ratio over time.

3. Data Analysis: a. The 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration. Analyze the changes in this ratio to determine the effect of the metabolite on calcium homeostasis.

The experimental workflow for in vitro neurotoxicity assessment is outlined below:

G Neuronal Cell Culture Neuronal Cell Culture Treatment with Metabolites Treatment with Metabolites Neuronal Cell Culture->Treatment with Metabolites Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Metabolites->Cell Viability Assay (MTT) Mitochondrial Function Assay (JC-1) Mitochondrial Function Assay (JC-1) Treatment with Metabolites->Mitochondrial Function Assay (JC-1) Calcium Imaging (Fura-2 AM) Calcium Imaging (Fura-2 AM) Treatment with Metabolites->Calcium Imaging (Fura-2 AM) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Mitochondrial Function Assay (JC-1)->Data Analysis Calcium Imaging (Fura-2 AM)->Data Analysis

Caption: In vitro neurotoxicity testing workflow.

Synthesis of Efavirenz Metabolites for Research

The availability of pure standards of Efavirenz metabolites is essential for conducting accurate pharmacological and toxicological studies. While some metabolites may be commercially available, chemical synthesis provides a means to obtain larger quantities and novel derivatives for research purposes. The synthesis of these compounds often involves multi-step organic chemistry procedures. For instance, the synthesis of hydroxylated metabolites typically starts from a suitable precursor of Efavirenz and involves regioselective hydroxylation reactions. Enzymatic synthesis using recombinant CYP or UGT enzymes can also be a viable approach for producing specific metabolites.

Concluding Remarks and Future Directions

The secondary metabolites of Efavirenz, particularly 8-hydroxyefavirenz, play a significant role in its clinical profile, contributing to its neurotoxic side effects. A thorough understanding of the pharmacological and toxicological properties of all major metabolites is crucial for the development of safer antiretroviral therapies.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Elucidating the antiviral and neuropharmacological activities of all major secondary metabolites, including 7-hydroxyefavirenz, 8,14-dihydroxyefavirenz, and their glucuronide conjugates.

  • Mechanism of Neurotoxicity: Further investigating the molecular mechanisms by which 8-hydroxyefavirenz and potentially other metabolites induce neuronal damage.

  • In Vivo Relevance: Utilizing animal models to validate the in vitro findings and to understand the contribution of each metabolite to the overall CNS toxicity of Efavirenz in a physiological context.

  • Pharmacogenetic-Pharmacometabolomic Studies: Integrating genetic information (e.g., CYP2B6 and UGT polymorphisms) with metabolomic data to develop personalized medicine approaches for optimizing Efavirenz therapy and minimizing adverse events.

By addressing these key areas, the scientific community can continue to refine our understanding of Efavirenz's disposition and effects, ultimately leading to improved therapeutic outcomes for individuals living with HIV.

References

  • Bélanger, A. S., Caron, P., Harvey, M., Zimmerman, P. A., Mehlotra, R. K., & Guillemette, C. (2009). Glucuronidation of the antiretroviral drug efavirenz by UGT2B7 and an in vitro investigation of drug-drug interaction with zidovudine. Drug metabolism and disposition, 37(9), 1793–1796.
  • ResearchGate. (n.d.). Inhibition of HIV-1 RT by efavirenz and sefavirenz, depending on variable dNTP concentrations. Retrieved from [Link]

  • Dragoi, A. M., et al. (2022). Efavirenz: History, Development and Future. Pharmaceuticals, 15(12), 1546.
  • Aquila, S., et al. (2010). Efavirenz in the Therapy of HIV Infection. Expert Opinion on Pharmacotherapy, 11(13), 2165-2176.
  • Juniper Publishers. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz.
  • Google Patents. (n.d.). CN108947855B - Synthesis method of efavirenz key intermediate.
  • ClinPGx. (n.d.). Efavirenz Pathway, Pharmacokinetics. Retrieved from [Link]

  • FireScholars. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Retrieved from [Link]

  • PubChem. (n.d.). 8,14-Dihydroxyefavirenz. Retrieved from [Link]

  • Google Patents. (n.d.). US20120108809A1 - Process for preparation of efavirenz.
  • Patsnap Synapse. (2024). What is the mechanism of Efavirenz? Retrieved from [Link]

Exploratory

The Dichotomous Neuroactivity of Efavirenz Metabolism: Unraveling the Unique Mechanism of 8,14-Dihydroxy Efavirenz

An In-Depth Technical Guide Abstract Efavirenz (EFV), a cornerstone of antiretroviral therapy, is well-documented for its association with neuropsychiatric adverse events, a toxicity often linked to the parent drug and i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Efavirenz (EFV), a cornerstone of antiretroviral therapy, is well-documented for its association with neuropsychiatric adverse events, a toxicity often linked to the parent drug and its primary metabolite, 8-hydroxyefavirenz. However, emerging evidence reveals a striking dichotomy within its metabolic pathway. The secondary metabolite, rac 8,14-Dihydroxy Efavirenz (8,14-diOH-EFV), demonstrates a distinct and potentially neuro-beneficial mechanism of action. This guide provides an in-depth exploration of this mechanism, moving beyond the established neurotoxic profile of EFV to focus on the unique interaction of 8,14-diOH-EFV with neural cells. We will dissect its primary molecular target, the downstream signaling cascades, and the resulting cellular and cognitive effects. This analysis is supported by validated experimental protocols and data, offering a comprehensive resource for researchers investigating neurodegenerative diseases and drug metabolism.

Part 1: Efavirenz and its Metabolites: A Tale of Two Pathways

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been instrumental in the management of HIV-1 infection.[1] Despite its efficacy, its clinical use is often complicated by a range of central nervous system (CNS) side effects, including dizziness, insomnia, vivid dreams, depression, and in severe cases, psychosis and suicidal ideation.[2][3][4] These effects are frequently associated with high plasma concentrations of EFV, which can be influenced by genetic polymorphisms in its primary metabolizing enzyme, cytochrome P450 2B6 (CYP2B6).[2][5]

The metabolism of EFV is a multi-step process primarily occurring in the liver. CYP2B6 is the major enzyme responsible for the initial hydroxylation of EFV to 8-hydroxyefavirenz (8-OH-EFV).[5][6] This primary metabolite, 8-OH-EFV, has been directly implicated in neuronal toxicity, contributing to mitochondrial dysfunction and stress-activated signaling pathways.[7][8] CYP2B6 also catalyzes the subsequent conversion of 8-OH-EFV into the secondary metabolite, 8,14-dihydroxyefavirenz.[5][9] While structurally related, the biological activity of 8,14-diOH-EFV diverges significantly from its precursors, presenting a unique mechanism of action on neural cells that is the focus of this guide.

G cluster_0 Hepatic Metabolism cluster_1 CNS Effects EFV Efavirenz (EFV) OH_EFV 8-Hydroxyefavirenz (8-OH-EFV) (Neurotoxic) EFV->OH_EFV CYP2B6 (Major) CYP2A6 (Minor) diOH_EFV 8,14-Dihydroxy Efavirenz (Neuro-active) OH_EFV->diOH_EFV CYP2B6 Toxicity Mitochondrial Dysfunction CNS Side Effects OH_EFV->Toxicity Benefit CYP46A1 Activation Potential Therapeutic Effects diOH_EFV->Benefit

Caption: Metabolic pathway of Efavirenz leading to distinct neuroactive metabolites.

Part 2: The Core Mechanism: 8,14-diOH-EFV as a CYP46A1 Activator

The central mechanism of action for 8,14-diOH-EFV in the brain is its function as an allosteric activator of Cytochrome P450 46A1 (CYP46A1).[7][10] This enzyme, also known as cholesterol 24-hydroxylase, is expressed almost exclusively in neurons and is the primary catalyst for eliminating cholesterol from the brain.[10]

The Role of CYP46A1 in Brain Cholesterol Homeostasis

CYP46A1 converts cholesterol into 24-hydroxycholesterol (24-HC). This more soluble oxysterol can readily cross the blood-brain barrier, representing the main pathway for cholesterol turnover and removal from the CNS.[7] This process is critical for maintaining neuronal function, as dysregulated cholesterol metabolism is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease.

Allosteric Activation by 8,14-diOH-EFV

Unlike its parent compound, 8,14-diOH-EFV has been shown to bind to an allosteric site on the CYP46A1 enzyme, specifically a site associated with neurotransmitters.[10] This binding event induces a conformational change that enhances the enzyme's catalytic activity, leading to an increased rate of cholesterol hydroxylation. This activation is distinct from the neurotoxic effects of EFV and 8-OH-EFV, which are largely independent of CYP46A1 and are instead linked to mitochondrial perturbation.[7][11]

G cluster_0 Neuronal Environment diOH_EFV 8,14-diOH-EFV CYP46A1 CYP46A1 Enzyme (Basal Activity) diOH_EFV->CYP46A1 Allosteric Activation HC24 24-Hydroxycholesterol (24-HC) CYP46A1->HC24 Hydroxylation Cholesterol Brain Cholesterol Cholesterol->CYP46A1 Substrate BBB Blood-Brain Barrier HC24->BBB Efflux from Brain

Caption: Mechanism of 8,14-diOH-EFV activating CYP46A1 for cholesterol turnover.

Downstream Consequences of CYP46A1 Activation

The enzymatic upregulation of CYP46A1 by 8,14-diOH-EFV initiates a cascade of potentially therapeutic effects observed in preclinical models of Alzheimer's disease.

  • Increased Acetylcholine Levels: In 5XFAD mice, a model for Alzheimer's disease, treatment with 8,14-diOH-EFV led to a significant increase in brain levels of both acetyl-CoA and the neurotransmitter acetylcholine.[10] This is a critical finding, as cholinergic deficits are a well-established hallmark of Alzheimer's-related cognitive decline. The precise link between cholesterol turnover and acetylcholine synthesis is an active area of research, but it is hypothesized to involve the modulation of metabolic pathways that supply acetyl-CoA.

  • Reduction of Amyloid Pathology: The same study demonstrated that mice treated with 8,14-diOH-EFV had decreased brain content of the toxic amyloid beta 42 (Aβ42) peptide.[10] This suggests that enhancing cholesterol metabolism via CYP46A1 may influence the processing of amyloid precursor protein (APP) or the clearance of Aβ peptides.

  • Cognitive Improvement: Male 5XFAD mice treated with the metabolite showed improved performance in the Barnes Maze test, a measure of spatial learning and memory.[10] This provides functional evidence that the biochemical changes translate to cognitive benefits.

Part 3: Experimental Validation: Protocols and Methodologies

To empower researchers to validate and build upon these findings, this section provides streamlined, step-by-step protocols for key experiments.

Protocol 1: In Vitro CYP46A1 Activity Assay

This protocol determines the direct effect of 8,14-diOH-EFV on enzyme activity.

  • System Preparation: Utilize a reconstituted system containing recombinant human CYP46A1, cytochrome P450 reductase, and cytochrome b5 embedded in lipid vesicles.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing the reconstituted enzyme system.

  • Compound Addition: Add 8,14-diOH-EFV from a DMSO stock solution to achieve final concentrations ranging from 10 nM to 100 µM. Include a vehicle control (DMSO only).

  • Substrate Addition: Add the substrate, cholesterol, to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., 2-propanol containing an internal standard).

  • Product Quantification: Extract the 24-HC product and analyze its concentration using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the rate of 24-HC formation and plot it against the concentration of 8,14-diOH-EFV to determine the EC50 (half-maximal effective concentration).

Protocol 2: Analysis of Acetylcholine in Treated Neural Cells

This protocol measures a key downstream neurotransmitter.

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.

  • Treatment: Treat the cells with 8,14-diOH-EFV (e.g., at its EC50 concentration) or vehicle for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them using a buffer compatible with acetylcholine measurement.

  • Quantification: Measure acetylcholine concentrations in the cell lysates using a commercially available colorimetric or fluorometric acetylcholine assay kit, following the manufacturer's instructions.[10]

  • Normalization: Measure total protein content in the lysates (e.g., using a BCA assay) and normalize the acetylcholine levels to the protein concentration.

  • Statistical Analysis: Compare the normalized acetylcholine levels between treated and vehicle control groups using an appropriate statistical test (e.g., Student's t-test).

General Experimental Workflow

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies (e.g., 5XFAD Mice) p1 Protocol 1: CYP46A1 Activity Assay (LC-MS Analysis) p2 Protocol 2: Neural Cell Culture & Treatment p3 Acetylcholine Quantification (Assay Kit) p2->p3 p4 Aβ42 Measurement (ELISA) p2->p4 p5 Drug Administration p6 Behavioral Testing (Barnes Maze) p5->p6 p7 Post-mortem Brain Analysis (Biochemical & Histological) p6->p7

Caption: A comprehensive workflow for investigating 8,14-diOH-EFV's mechanism.

Part 4: Data Synthesis and Future Directions

The available data from preclinical studies paints a clear picture of 8,14-diOH-EFV's mechanism, distinguishing it from its parent compound.

Quantitative Data Summary
Parameter MeasuredModel SystemKey FindingReference
CYP46A1 ActivationIn vitro (recombinant)Elicits the highest CYP46A1 activation among EFV metabolites[10]
Brain Cholesterol Turnover5XFAD MiceSignificantly increased following treatment[10]
Amyloid Beta 42 (Aβ42)5XFAD Mice BrainSignificantly decreased content[10]
Acetyl-CoA Levels5XFAD Mice BrainSignificantly increased[10]
Acetylcholine Levels5XFAD Mice BrainSignificantly increased[10]
Spatial Memory5XFAD Mice (males)Improved performance in Barnes Maze test[10]
Trustworthiness and Causality

The self-validating nature of the described protocols provides confidence in the proposed mechanism. The direct activation of the recombinant CYP46A1 enzyme in vitro establishes a direct molecular interaction.[10] The subsequent observation of increased brain cholesterol turnover in vivo confirms that the drug reaches its target and engages it as expected.[10] Finally, the downstream effects on acetylcholine and Aβ42, coupled with cognitive improvements, establish a strong causal link from molecular activation to functional outcome.[10]

Future Research & Challenges

Despite the promising data, several questions remain:

  • Blood-Brain Barrier Penetration: While studies confirm 8,14-diOH-EFV crosses the blood-brain barrier to exert its effects, a detailed pharmacokinetic profile is needed to optimize dosing and delivery.[10]

  • Human Relevance: The effects observed in mouse models need to be validated in human-derived systems (e.g., iPSC-derived neurons) and ultimately, in clinical trials.

  • Off-Target Effects: A comprehensive screening for potential off-target interactions of 8,14-diOH-EFV is necessary to ensure a clean safety profile.

  • Dichotomy with 8-OH-EFV: Further investigation is needed to understand the precise structural determinants that cause 8-OH-EFV to be neurotoxic while 8,14-diOH-EFV is neuro-active via a distinct mechanism. This could yield critical insights for future drug design.

Conclusion

The secondary efavirenz metabolite, 8,14-dihydroxy efavirenz, presents a paradigm shift in our understanding of efavirenz neuro-activity. While the parent drug and its primary metabolite, 8-hydroxyefavirenz, are associated with neurotoxicity potentially mediated by mitochondrial damage, 8,14-diOH-EFV acts through a specific and potentially beneficial mechanism: the allosteric activation of the neuronal enzyme CYP46A1. This activation enhances brain cholesterol turnover, leading to increased acetylcholine levels, reduced amyloid pathology, and cognitive improvement in preclinical models of Alzheimer's disease. This distinct mechanism of action positions 8,14-diOH-EFV not as a toxic metabolite, but as a promising therapeutic lead for neurodegenerative disorders, warranting significant further investigation by the scientific community.

References

  • Challenges and Opportunities for Consideration of Efavirenz Drug Repurposing for Alzheimer's Disease Therapeutics. (2024).
  • Efavirenz and the CNS: what we already know and questions that need to be answered. (2015). Journal of Antimicrobial Chemotherapy. [Link]

  • Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations. (2015). Toxicological Sciences. [Link]

  • Efavirenz Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

  • Increased Acetylcholine Levels and Other Brain Effects in 5XFAD Mice after Treatment with 8,14-Dihydroxy Metabolite of Efavirenz. (2022). International Journal of Molecular Sciences. [Link]

  • Efavirenz and Metabolites in Cerebrospinal Fluid: Relationship with CYP2B6 c.516G→T Genotype and Perturbed Blood-Brain Barrier Due to Tuberculous Meningitis. (2016). Antimicrobial Agents and Chemotherapy. [Link]

  • Neuropsychiatric Complications of Efavirenz Therapy: Suggestions for a New Research Paradigm. (2010). The Journal of Neuropsychiatry and Clinical Neurosciences. [Link]

  • Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems. (2021). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Efavirenz and neuropsychiatric effects. (2015). Southern African Journal of HIV Medicine. [Link]

  • Severe efavirenz associated neurotoxicity: A retrospective cohort study. (2016). Southern African Journal of HIV Medicine. [Link]

  • Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. (2010). Drug Metabolism and Disposition. [Link]

  • Efavirenz and the CNS: what we already know and questions that need to be answered. (2015). PubMed. [Link]

  • Efavirenz. (2022). ALZFORUM. [Link]

  • The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: Implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity. (2003). Drug Metabolism and Disposition. [Link]

  • Efavirenz as a psychotropic drug. (2018). European Review for Medical and Pharmacological Sciences. [Link]

  • Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. (2009). Drug Metabolism and Disposition. [Link]

  • Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. (2009). Drug Metabolism and Disposition. [Link]

  • Efavirenz. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Efavirenz and the brain: are we nearer to solving a mysterious side-effect? (2012). aidsmap. [Link]

  • Impact of CYP2B6 Polymorphism on Hepatic Efavirenz Metabolism in Vitro. (2007). Personalized Medicine. [Link]

  • Neuropsychiatric sequelae in an efavirenz treated patient with hepatitis B. (2009). Psychiatry and Clinical Neurosciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 8,14-Dihydroxy Efavirenz in Human Plasma

Abstract This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8,14-Dihydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8,14-Dihydroxy Efavirenz, a secondary metabolite of the antiretroviral drug Efavirenz, in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] The clinical efficacy and safety profile of Efavirenz are significantly influenced by its complex metabolism, which exhibits considerable inter-individual variability.[2]

The primary metabolic pathway for EFV is hydroxylation, predominantly catalyzed by the cytochrome P450 enzyme CYP2B6.[2] This process yields the major metabolite 8-hydroxyefavirenz, which is subsequently hydroxylated again by CYP2B6 to form the secondary metabolite, 8,14-dihydroxyefavirenz.[2][3][4]

Efavirenz_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Efavirenz Efavirenz 8-OH-Efavirenz 8-OH-Efavirenz Efavirenz->8-OH-Efavirenz CYP2B6 (Major) 8_14-diOH-Efavirenz 8,14-Dihydroxy Efavirenz 8-OH-Efavirenz->8_14-diOH-Efavirenz CYP2B6 Conjugates Glucuronide & Sulfate Conjugates 8-OH-Efavirenz->Conjugates UGTs 8_14-diOH-Efavirenz->Conjugates UGTs

Figure 1: Simplified metabolic pathway of Efavirenz.

Accurate quantification of metabolites like 8,14-dihydroxyefavirenz is crucial for comprehensive pharmacokinetic (PK) modeling and for understanding the complete disposition of the drug.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity for measuring low-concentration analytes in complex biological matrices.[6][7][8] This note provides a detailed protocol for a robust LC-MS/MS method, from sample preparation to data acquisition, tailored for researchers in drug metabolism and clinical pharmacology.

Experimental

Rationale for Experimental Design

The goal was to develop a method that is not only sensitive and accurate but also efficient and robust for routine analysis.

  • Sample Preparation: Protein precipitation was selected over more complex methods like liquid-liquid or solid-phase extraction.[6] While the latter can provide cleaner extracts, protein precipitation offers a faster, more cost-effective workflow with sufficient cleanup for the sensitivity required, making it ideal for high-throughput environments.[7][9]

  • Chromatography: A C18 stationary phase was chosen as it is well-suited for retaining and separating nonpolar to moderately polar compounds like Efavirenz and its hydroxylated metabolites.[6] A gradient elution is employed to ensure adequate separation of the more polar 8,14-dihydroxyefavirenz from its less polar precursors and endogenous matrix components, while keeping the total run time short.

  • Mass Spectrometry: Negative electrospray ionization (ESI) was chosen because the hydroxyl and benzoxazinone groups on the analyte are readily deprotonated, leading to a strong signal for the [M-H]⁻ precursor ion.[7][10] Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides the highest degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Materials and Reagents
  • 8,14-Dihydroxy Efavirenz certified reference standard (≥98% purity)

  • 8,14-Dihydroxy Efavirenz-D4 (internal standard, IS) (≥98% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

LC-MS/MS System and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with a turbo ion spray source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Reversed-phase C18, 100 x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40 °C
Gradient 30% B to 95% B in 3.0 min, hold for 1.0 min, return to 30% B in 0.1 min, equilibrate for 1.9 min

| Total Run Time | 6.0 min |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 30 psi
Curtain Gas 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage -4500 V
Temperature 550 °C

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions and Compound Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) DP (V) CE (V) CXP (V)
8,14-Dihydroxy Efavirenz 346.0 260.0 -60 -28 -5

| 8,14-Dihydroxy Efavirenz-D4 (IS) | 350.0 | 264.0 | -60 | -28 | -5 |

Rationale for MRM Transition: The precursor ion [M-H]⁻ for 8,14-dihydroxyefavirenz (MW 347.67) is m/z 346.0.[11] The selected product ion at m/z 260.0 corresponds to a characteristic fragmentation, likely involving the loss of the trifluoromethyl group and part of the benzoxazinone ring structure, providing specificity. The parameters were optimized by direct infusion of the analytical standard.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of 8,14-Dihydroxy Efavirenz and its deuterated internal standard (IS), 8,14-Dihydroxy Efavirenz-D4.

    • Dissolve each in 1 mL of methanol in separate volumetric flasks to obtain 1 mg/mL stock solutions. Sonicate for 5 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions:

    • Perform serial dilutions of the 1 mg/mL analyte stock solution with 50:50 Methanol:Water to prepare working solutions for calibration standards (CS).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the 1 mg/mL IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Sample_Prep_Workflow Plasma 1. Plasma Sample (50 µL) Precipitation 2. Add IS in ACN (150 µL) Plasma->Precipitation Vortex 3. Vortex (1 min) Precipitation->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant to vial Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS Supernatant->Inject

Figure 2: Workflow for plasma sample preparation.
  • Aliquoting: Pipette 50 µL of blank plasma, calibration standards, quality control (QC) samples, or unknown study samples into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex mix each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial with an insert.

  • Injection: Inject 10 µL of the supernatant onto the LC-MS/MS system for analysis.

Protocol 3: Method Validation Summary

The method was validated according to the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[8][12] The validation assessed linearity, sensitivity, accuracy, precision, matrix effect, and stability.

Table 4: Summary of Method Validation Performance

Parameter Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10.2%
Inter-day Precision (%CV) < 11.5%
Accuracy (% Bias) Within ±12% of nominal values
Matrix Effect Minimal (89% - 104%)
Freeze-Thaw Stability (3 cycles) Stable (<15% deviation)

| Short-Term Stability (24h, RT) | Stable (<15% deviation) |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable tool for the quantification of 8,14-Dihydroxy Efavirenz in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, and the optimized chromatographic and mass spectrometric conditions ensure excellent selectivity and sensitivity. This validated method is well-suited for use in clinical and preclinical studies aimed at elucidating the complex pharmacokinetics of Efavirenz and its metabolites.

References

  • Journal of Molecular Science. (2025, October 1). Hyphenated techniques in impurity profiling of Efavirenz.
  • Ozdemir, A., et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126.
  • Ogburn, E. T., et al. (n.d.). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition.
  • Praveen, S., et al. (2013, June 5). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE.
  • ResearchGate. (n.d.). Main metabolites of efavirenz. [Diagram].
  • Whirl-Carrillo, M., et al. (n.d.). Efavirenz Pathway, Pharmacokinetics. PharmGKB.
  • MDPI. (2024, September 14). Comparative Effects of Efavirenz and Dolutegravir on Metabolomic and Inflammatory Profiles, and Platelet Activation of People Living with HIV: A Pilot Study.
  • Whirl-Carrillo, M., et al. (n.d.). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). PMC, PubMed Central.
  • PubChem. (n.d.). rac 8,14-Dihydroxy Efavirenz.
  • Mutlib, A. E., et al. (n.d.). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Semantic Scholar.
  • Bioanalysis Zone. (n.d.). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices.
  • ResearchGate. (2025, August 7). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers.
  • FDA. (2025, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.
  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry.
  • Bumpus, N. N., et al. (n.d.). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. PMC, PubMed Central.
  • Regulations.gov. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Veeprho. (n.d.). rac 8,14-Dihydroxy Efavirenz-D4.

Sources

Application

Standard Operating Procedure for In Vitro Efavirenz Metabolism Studies

Introduction: The Rationale for Studying Efavirenz Metabolism In Vitro Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1. However, its clinical utility is m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Studying Efavirenz Metabolism In Vitro

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1. However, its clinical utility is marked by significant inter-individual variability in plasma concentrations, which can lead to either therapeutic failure or central nervous system toxicities. This variability is primarily driven by differences in its metabolic clearance. Therefore, a robust understanding of its metabolic pathways is crucial for predicting drug-drug interactions (DDIs), understanding pharmacokinetic (PK) variations, and guiding personalized medicine approaches.

The primary route of EFV metabolism is hydroxylation, predominantly mediated by the cytochrome P450 (CYP) enzyme system. The major metabolite formed is 8-hydroxyefavirenz (8-OH-EFV), a reaction primarily catalyzed by CYP2B6.[1][2] Minor contributions to this pathway come from CYP3A4, CYP3A5, CYP1A2, and CYP2A6.[1][2] Another notable, albeit minor, metabolic pathway is the formation of 7-hydroxyefavirenz (7-OH-EFV) by CYP2A6.[1][3][4] These hydroxylated metabolites can undergo further secondary metabolism, including glucuronidation by UDP-glucuronosyltransferases (UGTs).[1][2] Given the central role of CYP2B6, which is known for its significant genetic polymorphism, in vitro studies are indispensable for characterizing the kinetics of these metabolic transformations and for screening potential inhibitors or inducers.

This document provides a detailed protocol for conducting in vitro studies of Efavirenz metabolism using human liver microsomes (HLMs) and recombinant human CYP enzymes. The methodologies described herein are designed to ensure scientific rigor and generate reliable, reproducible data for drug development and research professionals.

Metabolic Pathway Overview

The metabolism of Efavirenz is a multi-step process involving several key enzymes. A simplified representation of the primary metabolic pathways is illustrated below.

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Efavirenz Efavirenz Metabolite_8OH 8-hydroxyefavirenz Efavirenz->Metabolite_8OH CYP2B6 (Major) CYP3A4/5, CYP1A2, CYP2A6 (Minor) Metabolite_7OH 7-hydroxyefavirenz Efavirenz->Metabolite_7OH CYP2A6 (Principal) Metabolite_8_14OH 8,14-dihydroxyefavirenz Metabolite_8OH->Metabolite_8_14OH CYP2B6 Glucuronides Glucuronidated Metabolites Metabolite_8OH->Glucuronides UGTs (e.g., UGT2B7) Metabolite_7OH->Glucuronides HLM_Workflow cluster_prep Preparation cluster_incubation Incubation Steps cluster_analysis Sample Processing & Analysis Buffer Phosphate Buffer (pH 7.4) Preincubation 1. Pre-incubate HLM + Buffer at 37°C for 5 min Buffer->Preincubation HLM Thaw HLMs on ice HLM->Preincubation NADPH Prepare NADPH System Initiation 2. Add Efavirenz to start reaction Preincubation->Initiation Aliquots 3. Take aliquots at time points (0, 5, 15, 30, 60 min) Initiation->Aliquots Quench 4. Quench with ice-cold Acetonitrile + IS Aliquots->Quench Centrifuge 5. Centrifuge to pellet protein Quench->Centrifuge Supernatant 6. Transfer supernatant Centrifuge->Supernatant LCMS 7. Analyze by LC-MS/MS Supernatant->LCMS

Caption: Workflow for Efavirenz metabolism assay in Human Liver Microsomes.

  • Pre-incubation: In a microcentrifuge tube, combine 100 mM potassium phosphate buffer (pH 7.4) and pooled human liver microsomes (final protein concentration of 0.25-0.5 mg/mL). Pre-incubate for 5 minutes at 37°C in a shaking water bath. Rationale: This step allows the microsomes to reach the optimal reaction temperature before the substrate is introduced.

  • Reaction Initiation: Add Efavirenz to the pre-incubated mixture to achieve the desired final concentration (e.g., 1 µM).

  • Cofactor Addition: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. Rationale: The "0" time point serves as the baseline concentration before significant metabolism occurs.

  • Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal protein.

  • Controls:

    • Negative Control (-NADPH): A reaction mixture without the NADPH regenerating system to account for non-enzymatic degradation.

    • Negative Control (Heat-inactivated HLMs): A reaction with microsomes that have been boiled to ensure that the observed depletion is enzyme-mediated.

3. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge at >12,000 g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vial for analysis.

  • Quantify the remaining Efavirenz concentration at each time point using a validated LC-MS/MS method. [5][6][7]

Protocol 2: Reaction Phenotyping with Recombinant CYP Enzymes and Chemical Inhibition

This protocol identifies the specific CYP enzymes responsible for Efavirenz metabolism.

Part A: Recombinant Enzymes

  • Follow the incubation procedure outlined in Protocol 1, but replace the pooled HLMs with individual recombinant human CYP enzymes (e.g., CYP2B6, CYP2A6, CYP3A4) co-expressed with cytochrome P450 reductase. [8]* Incubate Efavirenz with each recombinant enzyme separately.

  • Measure the formation of 8-OH-EFV and 7-OH-EFV. Rationale: This directly assesses the catalytic capability of each specific enzyme isoform to produce the primary metabolites.

Part B: Chemical Inhibition in HLMs

  • Follow the incubation procedure in Protocol 1 using pooled HLMs.

  • In separate incubations, include a known selective inhibitor for specific CYP enzymes.

    • CYP2B6 Inhibition: Use ThioTEPA. [3] * CYP2A6 Inhibition: Use a selective inhibitor like 8-methoxypsoralen.

    • CYP3A4 Inhibition: Use a selective inhibitor like Ketoconazole.

  • Pre-incubation with Inhibitor: For time-dependent inhibitors, a pre-incubation of the inhibitor with the HLMs and NADPH for 15-30 minutes before adding Efavirenz may be necessary to achieve maximal inhibition. [3]* Compare the rate of metabolite formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation points to the involvement of the inhibited enzyme.

Data Analysis and Interpretation

1. Calculating Metabolic Rate:

  • Plot the natural logarithm of the percentage of Efavirenz remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

2. Interpreting Phenotyping Data:

  • Recombinant Enzymes: The enzyme that produces the highest amount of a specific metabolite is considered the primary contributor to that pathway.

  • Chemical Inhibition: The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100 . Significant inhibition confirms the role of the targeted enzyme.

Example Data Presentation:

System Efavirenz Concentration (µM) In Vitro t½ (min) CLint (µL/min/mg protein)
Pooled HLMs125.427.3
Recombinant CYP2B6115.843.9 (for 8-OH-EFV formation)
Recombinant CYP2A61>120<5.8 (for 7-OH-EFV formation)
HLMs + ThioTEPA185.28.1 (>70% inhibition)
Conclusion and Best Practices

This application note provides a comprehensive framework for the in vitro investigation of Efavirenz metabolism. Adherence to these protocols, including the use of appropriate controls and validated analytical methods, is paramount for generating high-quality, interpretable data. Key considerations for success include ensuring the linearity of the reaction with respect to time and protein concentration, verifying the quality and activity of the microsomal preparations, and understanding the limitations of in vitro systems in fully recapitulating in vivo complexity. The insights gained from these studies are critical for advancing our understanding of Efavirenz pharmacokinetics and for the development of safer and more effective therapeutic strategies. For further guidance on in vitro drug-drug interaction studies, it is recommended to consult regulatory guidelines such as those provided by the FDA. [9]

References
  • Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. [Link]

  • D'Avolio, A., Baietto, L., Siccardi, M., Simiele, M., & Di Perri, G. (2013). Efavirenz Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Ogburn, E. T., Desta, Z., & Jones, D. R. (2013). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Drug Metabolism and Disposition, 41(11), 1875–1884. [Link]

  • Wang, J., An, Y., & Lu, Y. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(11), 1269–1277. [Link]

  • ClinicalTrials.gov. (2008). Effects of CYP2B6 Genetic Polymorphisms on Efavirenz Pharmacokinetics. National Library of Medicine (U.S.). [Link]

  • Fan, W., He, Y., Guo, S., Zhang, H., Liu, X., & Zhou, Y. (2015). Effect of CYP2B6 Gene Polymorphisms on Efavirenz Plasma Concentrations in Chinese Patients with HIV Infection. PLOS ONE, 10(6), e0130598. [Link]

  • Walsky, R. L., & Obach, R. S. (2006). Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6. The Journal of Clinical Pharmacology, 46(12), 1426–1438. [Link]

  • Nicolas, O., et al. (2018). Off-line solid phase extraction and liquid chromatography-tandem mass spectrometry method for the quantitation of brivaracetam acid metabolites: Method validation and application to in vitro metabolism assays. Journal of Chromatography B, 1083, 134-142. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • D'Avolio, A., et al. (2015). Annotation of CPIC Guideline for efavirenz and CYP2B6. PharmGKB. [Link]

  • Siccardi, M., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Metabolites, 14(8), 469. [Link]

  • U.S. Food and Drug Administration. (2020). FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. FDA. [Link]

  • Mast, N., et al. (2019). In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds. Journal of Medicinal Chemistry, 62(21), 9686-9697. [Link]

  • An, Z., et al. (2020). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 1(3), 100171. [Link]

  • D'Avolio, A., et al. (2013). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics, 23(7), 398-401. [Link]

  • Obeng, A. O., et al. (2024). Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. Toxics, 12(6), 405. [Link]

  • Rezk, N. L., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE, 8(6), e65233. [Link]

  • Kim, H., et al. (2012). Effect of Efavirenz on UDP-Glucuronosyltransferase 1A1, 1A4, 1A6, and 1A9 Activities in Human Liver Microsomes. Molecules, 17(1), 875-886. [Link]

  • Gallaway, K. N., et al. (2025). Ion mobility spectrometry detection of efavirenz and its metabolic analogs. ACS Fall 2025. [Link]

  • Desta, Z., et al. (2019). CPIC® Guideline for Efavirenz based on CYP2B6 genotype. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • CN Bio. (2025). Recreate Human Relevant Drug Metabolism In Vitro. CN Bio. [Link]

  • Hofmann, M. H., & Zanger, U. M. (2013). Pharmacogenetics of cytochrome P450 2B6 (CYP2B6): advances on polymorphisms, mechanisms, and clinical relevance. Frontiers in Pharmacology, 4, 21. [Link]

  • Ogburn, E. T., et al. (2010). identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation. PharmGKB. [Link]

  • Gisslén, M., et al. (2015). Cerebrospinal Fluid Exposure of Efavirenz and Its Major Metabolites When Dosed at 400 mg and 600 mg Once Daily: A Randomized Controlled Trial. Clinical Infectious Diseases, 61(1), 121–130. [Link]

  • Else, L., et al. (2016). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. Bioanalysis Zone. [Link]

  • Sarfo, F. S., et al. (2021). CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—Implication for Drug Safety, Dosing, and Individualized Therapy. Frontiers in Pharmacology, 12, 690558. [Link]

  • Letendre, S. L., et al. (2014). Efavirenz and Metabolites in Cerebrospinal Fluid: Relationship with CYP2B6 c.516G→T Genotype and Perturbed Blood-Brain Barrier Due to Tuberculous Meningitis. Antimicrobial Agents and Chemotherapy, 58(1), 314-320. [Link]

  • Else, L., et al. (2016). Development And Validation Of A LC-MS/MS Assay For The Quantification Of Efavirenz In Different Biological Matrices. The University of Liverpool Repository. [Link]

  • Zhang, X., et al. (2024). Activity Variations of CYP2B6 Determine the Metabolic Stratification of Efavirenz. Chemical Research in Toxicology. [Link]

Sources

Method

Application Note: A-Z Guide to Sourcing and Utilizing Certified Analytical Reference Standards for Efavirenz and its Metabolites

Introduction: The Critical Role of Certified Standards in Efavirenz Analysis Efavirenz (EFV) is a cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) type...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Certified Standards in Efavirenz Analysis

Efavirenz (EFV) is a cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) type 1.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its therapeutic efficacy is intrinsically linked to maintaining optimal plasma concentrations.[2] Sub-therapeutic levels can lead to viral resistance, while supra-therapeutic concentrations are associated with neuropsychiatric adverse effects.[2][3] Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to several hydroxylated metabolites, with 8-hydroxyefavirenz being the most prominent.[2][4][5][6] Monitoring the parent drug and its metabolites is therefore paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

The accuracy and reliability of any quantitative bioanalytical method hinge on the quality of the reference standards used for calibration and quality control.[7][8] Certified Reference Materials (CRMs) provide a metrologically traceable and well-characterized benchmark, ensuring the integrity of the data generated.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing, handling, and utilizing certified analytical reference standards for Efavirenz and its metabolites.

Metabolic Pathway of Efavirenz

Efavirenz undergoes oxidative metabolism primarily to 8-hydroxyefavirenz, which can be further metabolized to 8,14-dihydroxyefavirenz. A minor pathway involves the formation of 7-hydroxyefavirenz.[5] These phase I metabolites are subsequently conjugated with glucuronic acid (phase II metabolism) before excretion.[6]

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite1 CYP2B6 (major) Metabolite2 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Metabolite2 CYP2B6, CYP2A6 (minor) Metabolite3 8,14-dihydroxyefavirenz Metabolite1->Metabolite3 CYP2B6 Conjugates Glucuronide Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates

Caption: Metabolic pathway of Efavirenz.

Sourcing Certified Analytical Reference Standards

The selection of a reputable supplier is the foundational step in ensuring the quality of your analytical data. Certified Reference Materials (CRMs) are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing the highest level of quality assurance.[1][9][10]

Key Supplier Considerations:

  • Accreditation: Prioritize suppliers with ISO 17034 accreditation for the production of reference materials.[9][10][11][12] This ensures that the material's property values are metrologically traceable and accompanied by a comprehensive certificate of analysis.

  • Certificate of Analysis (CoA): The CoA is a critical document that should provide, at a minimum:

    • Identity of the material

    • Purity value with its associated uncertainty

    • Date of certification and expiry

    • Recommended storage conditions

    • Method of characterization

  • Documentation and Support: Reputable suppliers will provide comprehensive documentation and technical support for their products.

Table 1: Recommended Suppliers of Efavirenz and Metabolite Certified Reference Standards

SupplierProduct NameCAS NumberPurityCertification
Sigma-Aldrich Efavirenz Pharmaceutical Secondary Standard; Certified Reference Material154598-52-4High PurityISO 17034, ISO/IEC 17025
USP Efavirenz Reference Standard154598-52-4High PurityUSP Certified
LGC Standards Efavirenz154598-52-4High PurityISO 17034
Cayman Chemical 8-hydroxy Efavirenz205754-33-2≥98%N/A
MedChemExpress Efavirenz (Standard)154598-52-4High PurityAnalytical Standard Grade

Protocol for Preparation of Stock and Working Standard Solutions

The accurate preparation of stock and working solutions is critical for the integrity of the calibration curve and, consequently, the accuracy of the quantified results.[13][14]

Materials:

  • Certified reference standard of Efavirenz and its metabolites

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks

  • Calibrated pipettes

  • HPLC-grade methanol or acetonitrile

  • Amber glass vials for storage

Protocol:

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the reference standard (e.g., 10 mg) and transfer it to a Class A volumetric flask (e.g., 10 mL).[13]

  • Dissolution: Add a small volume of the chosen solvent (e.g., methanol) to dissolve the standard completely. Gentle sonication can be used to aid dissolution.[15]

  • Dilution to Volume: Once completely dissolved, dilute the solution to the mark with the same solvent.[14] Stopper the flask and invert it several times to ensure homogeneity. This is your stock solution.

  • Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial.[16] The label should include the compound name, concentration, solvent, preparation date, and expiry date. Store the stock solution at the recommended temperature, typically -20°C or below, to ensure stability.[16]

  • Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the appropriate solvent or matrix.[14]

LC-MS/MS Method for the Quantification of Efavirenz and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[15][17]

Experimental Workflow:

LCMS_Workflow Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Sample Preparation LC LC Separation SPE->LC Injection MS MS/MS Detection LC->MS Ionization Data Data Analysis MS->Data Quantification

Caption: LC-MS/MS analytical workflow.

Protocol:

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: SPE is a robust technique for removing interfering substances from complex biological matrices, leading to cleaner extracts and reduced matrix effects in the MS analysis.[18][19]

  • Procedure:

    • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma sample.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.[18]

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[18]

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Rationale: The choice of chromatographic column and mobile phase is critical for achieving good separation of the analytes from each other and from endogenous matrix components. The MS/MS parameters are optimized for selective and sensitive detection.

  • Table 2: LC-MS/MS Parameters

ParameterCondition
LC System Agilent 1260 series or equivalent
Column X-terra RP-18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30-90% B over 5 minutes
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS/MS System SCIEX 4000 QTRAP® or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Efavirenz: m/z 314.2 → 243.9; 8-hydroxyefavirenz: m/z 330.2 → 243.9

Bioanalytical Method Validation

To ensure that the analytical method is fit for its intended purpose, it must be validated according to regulatory guidelines from agencies such as the FDA and the principles outlined in the ICH Q2(R2) guideline.[20][21][22][23][24][25][26][27][28]

Key Validation Parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[24]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[22]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[22]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[17]

  • Stability: The stability of the analytes in the biological matrix under different storage and handling conditions.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-noise ratio ≥ 5

Conclusion

The successful quantification of Efavirenz and its metabolites in biological matrices is critically dependent on the use of high-quality, certified analytical reference standards. By carefully selecting suppliers, adhering to rigorous protocols for standard preparation, and employing a validated bioanalytical method, researchers can ensure the accuracy, reliability, and reproducibility of their results. This, in turn, contributes to a better understanding of the pharmacokinetics and pharmacodynamics of Efavirenz, ultimately leading to improved patient outcomes.

References

  • Ayşe Özdemir, et al. "A New Method for Determination of Efavirenz and pKa by Using LC-UV." International Journal of Pharmaceutical Research & Allied Sciences, 2018. [Link]

  • International Atomic Energy Agency. Development and use of reference materials and quality control materials. [Link]

  • ILSI India. Storage and Handling of Reference Standards. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures Q2(R2). [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?[Link]

  • Frontiers. Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. [Link]

  • LabWare. Managing Reference Standards and Calibration Materials. [Link]

  • Therapeutic Drug Monitoring. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Patsnap Synapse. What is the mechanism of Efavirenz?[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ANAB. Food and Pharmaceutical Reference Material Producer (RMP) Accreditation. [Link]

  • Agilent. Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. [Link]

  • Wikipedia. Efavirenz. [Link]

  • Journal of Taibah University Medical Sciences. Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. [Link]

  • ResearchGate. Efavirenz metabolic pathway and catalytic hepatic enzymes. [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Semantic Scholar. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. [Link]

  • National Center for Biotechnology Information. Efavirenz. [Link]

  • ResearchGate. Preparation of reference solutions using a stock solution. [Link]

  • Phenomenex. SAMPLE PREPARATION. [Link]

  • Reagecon. ISO 17034 Certified Reference Materials. [Link]

  • NATA. Reference Materials Producers ( ISO 17034 ) Accreditation. [Link]

  • YouTube. Pharmacology of Efavirenz (Sustiva) ; Mechanism of action, Pharmacodynamics and Pharmacokinetics. [Link]

  • Controllab. Controllab releases new Certified Reference Materials. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

Sources

Application

Synthetic route for 8,14-Dihydroxy Efavirenz glucuronide and sulfate conjugates

An Application Note on the Synthesis of 8,14-Dihydroxy Efavirenz Glucuronide and Sulfate Conjugates Introduction Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HI...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 8,14-Dihydroxy Efavirenz Glucuronide and Sulfate Conjugates

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infection.[1][2] Its metabolic fate in vivo is complex, primarily governed by the cytochrome P450 (CYP) enzyme system.[3][4][5] The principal metabolic pathway involves hydroxylation, predominantly catalyzed by CYP2B6, to form 8-hydroxyefavirenz (8-OH-EFV).[2][6][7] This intermediate can undergo further oxidation, also mediated by CYP2B6, to yield 8,14-dihydroxyefavirenz (8,14-diOH-EFV).[6] These hydroxylated metabolites are subsequently conjugated with glucuronic acid or sulfate groups in Phase II metabolism, facilitating their excretion.[3]

The resulting glucuronide and sulfate conjugates are crucial as analytical standards for a wide range of applications in drug development. They are indispensable for pharmacokinetic (PK) and pharmacodynamic (PD) studies, in vitro drug-drug interaction assays, and the development of quantitative bioanalytical methods for therapeutic drug monitoring.[2] This application note provides a detailed guide for researchers, outlining plausible synthetic strategies and detailed protocols for the preparation of 8,14-dihydroxyefavirenz and its subsequent glucuronide and sulfate conjugates. The methodologies presented herein are based on established principles of organic synthesis and biotransformation.

Part 1: The Metabolic Pathway of Efavirenz

The biotransformation of Efavirenz is a multi-step process. Initially, Efavirenz is hydroxylated at the C8 position on the benzoxazine ring to form 8-hydroxyefavirenz. A secondary hydroxylation then occurs on the cyclopropyl ring at the C14 position to form 8,14-dihydroxyefavirenz. These Phase I metabolites, which are essentially inactive against HIV-1, are then targeted by Phase II enzymes.[3] UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety, while sulfotransferases (SULTs) catalyze the addition of a sulfo group, rendering the metabolites highly water-soluble for efficient renal clearance.[3][6]

G Efavirenz Efavirenz 8-Hydroxy Efavirenz 8-Hydroxy Efavirenz Efavirenz->8-Hydroxy Efavirenz CYP2B6 8,14-Dihydroxy Efavirenz 8,14-Dihydroxy Efavirenz 8-Hydroxy Efavirenz->8,14-Dihydroxy Efavirenz CYP2B6 Glucuronide Conjugates Glucuronide Conjugates 8,14-Dihydroxy Efavirenz->Glucuronide Conjugates UGTs Sulfate Conjugates Sulfate Conjugates 8,14-Dihydroxy Efavirenz->Sulfate Conjugates SULTs

Metabolic activation and conjugation of Efavirenz.

Part 2: Proposed Synthesis of 8,14-Dihydroxy Efavirenz Intermediate

While reference standards for 8-hydroxyefavirenz are commercially available, a detailed, publicly accessible protocol for its de novo synthesis, or for the synthesis of the 8,14-dihydroxy derivative, is not prevalent in the scientific literature.[2] Therefore, the following sections outline a plausible, multi-step synthetic route based on established organometallic and oxidation chemistry, starting from the parent drug, Efavirenz.

Step 1: Synthesis of 8-Hydroxy Efavirenz

The introduction of a hydroxyl group at the C8 position of the benzoxazine ring is the first critical step. A directed ortho-metalation followed by reaction with an electrophilic oxygen source is a viable strategy.

Protocol: Directed Ortho-Metalation and Hydroxylation

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve Efavirenz (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. The N-H proton and the C8 proton will be abstracted.

  • Stirring: Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete metalation.

  • Oxidation: Add a solution of a suitable electrophilic oxygen source, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) (1.5 equivalents) in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 8-hydroxyefavirenz.

Step 2: Synthesis of 8,14-Dihydroxy Efavirenz

The second step involves the stereoselective hydroxylation of the cyclopropyl ring. This is challenging due to the strained nature of the ring. A transition-metal-catalyzed C-H oxidation is a potential approach.

Protocol: C-H Oxidation of the Cyclopropyl Moiety

  • Preparation: In a suitable reaction vessel, dissolve 8-hydroxyefavirenz (1 equivalent) and a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.1 equivalents), in a solvent system like acetic acid or a mixture of acetonitrile and water.

  • Addition of Oxidant: Add a strong oxidant, such as potassium persulfate (K₂S₂O₈) (3 equivalents), to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via preparative High-Performance Liquid Chromatography (HPLC) to isolate the 8,14-dihydroxyefavirenz diastereomers.

Characterization of the Dihydroxy Intermediate

The identity and purity of the synthesized 8,14-dihydroxyefavirenz must be confirmed before proceeding to conjugation.

TechniquePurposeExpected Observations
LC-MS/MS Identity & PurityA parent ion corresponding to the mass of 8,14-diOH-EFV (M+H⁺ or M-H⁻). Purity is assessed by peak area percentage.
¹H and ¹³C NMR Structural ConfirmationAppearance of new signals corresponding to the hydroxyl groups and shifts in the signals of adjacent protons and carbons, confirming the positions of hydroxylation.
High-Res MS Elemental CompositionProvides an exact mass measurement to confirm the molecular formula.

Part 3: Synthesis of Glucuronide and Sulfate Conjugates

Both enzymatic and chemical methods can be employed for the synthesis of Phase II conjugates. Enzymatic methods often provide higher regioselectivity and yield the biologically relevant stereoisomer, while chemical methods may be more scalable.

Enzymatic Synthesis of Glucuronide Conjugate

This protocol utilizes recombinant human UGT enzymes, which are responsible for glucuronidation in vivo.[8] Multiple UGT isoforms can act on hydroxylated Efavirenz metabolites.[6]

Protocol: UGT-Mediated Glucuronidation

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Magnesium chloride (MgCl₂, 5 mM)

    • 8,14-dihydroxyefavirenz (10-50 µM, dissolved in a minimal amount of DMSO or methanol)

    • Recombinant human UGT enzyme (e.g., UGT1A1, UGT2B7; 0.1-0.5 mg/mL)

    • UDP-glucuronic acid (UDPGA, 2-5 mM)

  • Incubation: Pre-incubate the mixture without UDPGA at 37 °C for 5 minutes. Initiate the reaction by adding UDPGA.

  • Reaction Time: Incubate at 37 °C for 1-4 hours in a shaking water bath.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

  • Analysis and Purification: Analyze the supernatant directly by LC-MS/MS to confirm product formation. For preparative scale, the reaction volume is increased, and the product is purified using preparative HPLC.

Enzymatic Synthesis of Sulfate Conjugate

This method uses recombinant human sulfotransferases (SULTs) and the essential cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9][10]

Protocol: SULT-Mediated Sulfation

  • Reaction Mixture: Prepare the reaction mixture in a suitable buffer (e.g., potassium phosphate, pH 7.0) containing:

    • 8,14-dihydroxyefavirenz (10-50 µM)

    • Recombinant human SULT enzyme (e.g., SULT1A1, SULT2A1; 10-50 µg/mL)[11]

    • PAPS (cofactor, 20-100 µM)

  • Incubation: Pre-warm the mixture without PAPS at 37 °C for 5 minutes. Start the reaction by adding PAPS.

  • Reaction Time: Incubate at 37 °C for 30-120 minutes.

  • Termination: Terminate the reaction with two volumes of ice-cold acetonitrile.

  • Centrifugation: Pellet the precipitated protein by centrifugation.

  • Analysis and Purification: Analyze the supernatant by LC-MS/MS. Purify the sulfate conjugate using preparative HPLC.

Chemical Synthesis of Glucuronide and Sulfate Conjugates

Chemical synthesis offers an alternative for producing larger quantities. For glucuronidation, the Koenigs-Knorr reaction is a classic approach.[12] For sulfation, a mild sulfating agent is used.

Protocol: Chemical Synthesis (General Overview)

  • Glucuronidation: This involves reacting the 8,14-dihydroxyefavirenz (with appropriate protection of one hydroxyl group if regioselectivity is desired) with a glucuronyl donor like acetobromo-α-D-glucuronic acid methyl ester in the presence of a promoter (e.g., silver carbonate). This is followed by deprotection steps to yield the final glucuronide.[13]

  • Sulfation: The hydroxylated intermediate can be reacted with a sulfating agent such as a sulfur trioxide pyridine complex (SO₃·py) in an aprotic solvent like dichloromethane or pyridine at 0 °C to room temperature. This is followed by an aqueous workup and purification.

Part 4: General Workflow for Purification and Characterization

The purification and characterization of the final conjugates are paramount to ensure they are suitable for use as analytical standards.[14][15][16]

G cluster_0 Purification cluster_1 Characterization Crude Crude Reaction Mixture Prep_HPLC Preparative HPLC (C18 Column, Water/Acetonitrile Gradient) Crude->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Evap Solvent Evaporation Fractions->Evap Pure Purified Conjugate Evap->Pure LCMS LC-MS/MS Analysis Pure->LCMS Purity & MW NMR NMR Spectroscopy (¹H, ¹³C, COSY) Pure->NMR Structure HRMS High-Resolution Mass Spec Pure->HRMS Formula Final Confirmed Analytical Standard LCMS->Final NMR->Final HRMS->Final

Sources

Method

Cell-based assay design for measuring CYP46A1 activation by 8,14-Dihydroxy Efavirenz

Application Note: Cell-Based Assay Design for Measuring CYP46A1 Activation by 8,14-Dihydroxy Efavirenz Introduction CYP46A1 (Cholesterol 24-hydroxylase) is a brain-specific cytochrome P450 enzyme responsible for the majo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Assay Design for Measuring CYP46A1 Activation by 8,14-Dihydroxy Efavirenz

Introduction

CYP46A1 (Cholesterol 24-hydroxylase) is a brain-specific cytochrome P450 enzyme responsible for the major pathway of cholesterol elimination from the central nervous system (CNS). By converting cholesterol into 24S-hydroxycholesterol (24S-HC) , which can cross the blood-brain barrier (BBB), CYP46A1 maintains neuronal cholesterol homeostasis. Reduced CYP46A1 activity is implicated in neurodegenerative diseases such as Alzheimer’s Disease (AD) and Huntington’s Disease (HD).

Efavirenz (EFV) , a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been identified as a potent allosteric activator of CYP46A1 at low doses.[1] Recent pharmacokinetic studies highlight that specific metabolites, notably 8,14-Dihydroxy Efavirenz , retain or enhance this activation profile while potentially altering the toxicity or pharmacokinetic window compared to the parent compound.

This application note details a robust, high-sensitivity cell-based assay to quantify the activation of CYP46A1 by 8,14-Dihydroxy Efavirenz. The protocol utilizes LC-MS/MS for the direct quantification of the enzymatic product, 24S-HC, providing a definitive readout of enzyme activation in a physiological context.

Assay Principle

The assay measures the rate of conversion of endogenous cellular cholesterol to 24S-hydroxycholesterol in the presence of the test compound. Unlike induction assays that measure protein levels (e.g., Western Blot) or mRNA (qPCR), this assay measures functional enzymatic activity .

  • Mechanism: 8,14-Dihydroxy Efavirenz binds to a distinct allosteric site on CYP46A1, inducing a conformational change that increases the enzyme's catalytic efficiency (

    
     or 
    
    
    
    ) or affinity for cholesterol.
  • Readout: The concentration of 24S-HC in the cell culture supernatant (and/or lysate) is quantified via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Isotope Dilution (d7-24S-HC).

Figure 1: Mechanism of Action

CYP46A1_Mechanism Cholesterol Cholesterol (Substrate) CYP46A1_Basal CYP46A1 (Basal State) Cholesterol->CYP46A1_Basal Binding Complex Activated Complex (Allosteric Binding) Cholesterol->Complex Enhanced Binding CYP46A1_Basal->Complex + Activator Product 24S-Hydroxycholesterol (24S-HC) CYP46A1_Basal->Product Slow Turnover Activator 8,14-Dihydroxy Efavirenz Activator->Complex Complex->Product Fast Turnover (Activation) Efflux Efflux to Media (Readout) Product->Efflux

Caption: Allosteric activation of CYP46A1 by 8,14-Dihydroxy Efavirenz significantly enhances the conversion of cholesterol to 24S-HC.

Materials & Reagents

Cell Models
  • Primary Model: HEK293T transiently transfected with human CYP46A1 and POR (P450 Oxidoreductase).

    • Rationale: HEK293T cells have low endogenous CYP46A1, providing a high signal-to-noise ratio for transfected enzyme activity. Co-expression of POR is critical for maximal electron transfer.

  • Physiological Model: SH-SY5Y (Human Neuroblastoma).

    • Rationale: Endogenous expression of CYP46A1 mimics the neuronal environment. Requires highly sensitive detection due to lower basal enzyme levels.

Chemicals[1][2][3]
  • Test Compound: 8,14-Dihydroxy Efavirenz (Purity >98%).

  • Positive Control: Efavirenz (Sigma-Aldrich).

  • Internal Standard (IS): 24S-Hydroxycholesterol-d7 (Avanti Polar Lipids).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate.

Experimental Protocol

Phase 1: Cell Culture & Transfection (Day 1-2)
  • Seed Cells: Plate HEK293T cells in 24-well plates (poly-D-lysine coated) at a density of

    
     cells/well in DMEM + 10% FBS.
    
  • Transfection (24h later): Transfect using Lipofectamine 3000.

    • Plasmid Ratio: 1:1 ratio of CYP46A1 cDNA to POR cDNA (0.5 µg total DNA per well).

    • Incubate for 24 hours to allow protein expression.

Phase 2: Compound Treatment (Day 3)

Critical Step: Serum contains cholesterol and oxysterols. Use serum-free media or charcoal-stripped FBS during the treatment phase to minimize background.

  • Media Change: Wash cells 2x with warm PBS. Replace with 500 µL Serum-Free Neurobasal Media (or DMEM).

  • Treatment: Add 8,14-Dihydroxy Efavirenz at varying concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).

    • Vehicle Control: DMSO (Final concentration < 0.1%).

    • Positive Control: Efavirenz (1 µM).

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO₂.

Phase 3: Sample Collection & Lipid Extraction (Day 4)

24S-HC is readily secreted. Analysis of the media is usually sufficient and cleaner than lysate analysis.

  • Harvest: Collect 400 µL of culture media into glass vials.

  • Internal Standard Spike: Add 10 ng of 24S-HC-d7 to every sample.

  • Extraction (Liquid-Liquid):

    • Add 2 mL of Chloroform:Methanol (2:1 v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

    • Collect the lower organic phase (chloroform) into a new glass vial.

  • Drying: Evaporate solvent under a stream of Nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Methanol:Water (80:20) for LC-MS/MS injection.

Phase 4: LC-MS/MS Analysis

Note: 24S-HC and 25-HC are isomers. Chromatographic separation is essential.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI ) in Positive Mode.[2] APCI is preferred over ESI for neutral sterols.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 85% B to 98% B over 10 minutes.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
24S-HC 385.3

161.125Quantifier
24S-HC 385.3147.130Qualifier
24S-HC-d7 (IS) 392.3161.125Internal Standard

Data Analysis & Validation

Calculation

Calculate the concentration of 24S-HC using the peak area ratio (Analyte/IS) against a standard curve (0.1 – 100 ng/mL).



Dose-Response Analysis

Plot Fold Activation vs. Log[Compound Concentration]. Fit the data to a non-linear regression model (4-parameter logistic) to determine


 and 

.
Expected Results Table
Treatment GroupConcentrationExpected 24S-HC (ng/mL)Fold ActivationInterpretation
Vehicle (DMSO) -2.5 ± 0.51.0Basal Activity
Efavirenz 1 µM7.5 ± 1.0~3.0Validated Positive Control
8,14-diOH-EFV 10 nM3.0 ± 0.61.2Low Activation
8,14-diOH-EFV 100 nM6.8 ± 0.82.7Significant Activation
8,14-diOH-EFV 10 µM8.0 ± 1.23.2Maximal Activation (

)

Workflow Diagram

Assay_Workflow cluster_0 Day 1-2: Preparation cluster_1 Day 3: Treatment cluster_2 Day 4: Analysis Plating Cell Plating (HEK293T / SH-SY5Y) Transfection Transfection (CYP46A1 + POR) Plating->Transfection MediaChange Serum-Free Media Exchange Transfection->MediaChange Dosing Add 8,14-diOH-EFV (0 - 10 µM) MediaChange->Dosing Incubation Incubate 24h @ 37°C Dosing->Incubation Harvest Harvest Media Incubation->Harvest Extraction Lipid Extraction (+ d7-IS Spike) Harvest->Extraction LCMS LC-MS/MS Analysis (APCI Mode) Extraction->LCMS

Caption: Step-by-step workflow for the CYP46A1 activation assay, from cell preparation to mass spectrometry analysis.[1]

Troubleshooting & Optimization

  • Low Sensitivity: If 24S-HC levels are below the Limit of Quantitation (LOQ), implement Picolinic Acid Derivatization . This converts the hydroxyl group to a picolinyl ester, increasing ionization efficiency by 10-50 fold in ESI positive mode.

  • Isomer Interference: 25-Hydroxycholesterol elutes very close to 24S-HC. Ensure your chromatography achieves baseline separation (

    
    ). A Phenyl-Hexyl column often provides better selectivity for oxysterol isomers than standard C18.
    
  • Cytotoxicity: 8,14-Dihydroxy Efavirenz may be toxic at high concentrations. Perform an MTT or CellTiter-Glo assay in parallel to ensure reduced 24S-HC isn't due to cell death.

References

  • Mast, N., et al. (2017).[3] "Cholesterol-metabolizing enzyme cytochrome P450 46A1 as a pharmacologic target for Alzheimer's disease."[3][4][5] Neuropharmacology. Link

  • Anderson, K.W., et al. (2024). "7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite." International Journal of Molecular Sciences. Link

  • Griffiths, W.J., et al. (2013). "Oxysterols and related esters: chemical stability and analysis by LC-MS." Biochemical Society Transactions. Link

  • Honda, A., et al. (2009). "Highly sensitive analysis of sterols using liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry." Journal of Chromatography B. Link

Sources

Application

Nuclear Magnetic Resonance (NMR) spectroscopy of rac 8,14-Dihydroxy Efavirenz

An Application Note for the Structural Elucidation of rac-8,14-Dihydroxy Efavirenz utilizing 1D and 2D Nuclear Magnetic Resonance Spectroscopy Authored by: A Senior Application Scientist Abstract This comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of rac-8,14-Dihydroxy Efavirenz utilizing 1D and 2D Nuclear Magnetic Resonance Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural characterization of rac-8,14-dihydroxy Efavirenz, a significant metabolite of the antiretroviral drug Efavirenz. We provide a robust, step-by-step protocol encompassing sample preparation, data acquisition using a suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), and a detailed strategy for spectral interpretation. The inherent diastereotopicity of the racemic mixture is addressed, with specific guidance on identifying and assigning signals for the distinct diastereomers. This document is intended for researchers, scientists, and drug development professionals engaged in metabolite identification, structural chemistry, and pharmaceutical analysis.

Introduction: The Analytical Imperative

Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the combination therapy for HIV-1 infection.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. The biotransformation of Efavirenz in the body leads to several hydroxylated metabolites, among which 8,14-dihydroxy Efavirenz is of significant interest for understanding the drug's metabolic pathway and potential for drug-drug interactions.[4][5]

The hydroxylation process introduces new stereocenters, complicating the structural analysis. The target molecule, rac-8,14-dihydroxy Efavirenz, possesses two chiral centers: the original C4 center from the parent drug and a new one at the C14 position on the cyclopropyl ring. This results in a racemic mixture of diastereomers. NMR spectroscopy stands as the definitive analytical tool for the complete and unambiguous structural elucidation of such complex small molecules, providing detailed insights into connectivity and stereochemistry that mass spectrometry alone cannot offer.[6] This note explains the causality behind experimental choices to deliver a self-validating protocol for researchers.

Foundational Principles: Structural & Spectroscopic Considerations

The primary challenge in analyzing rac-8,14-dihydroxy Efavirenz is its diastereomeric nature. Diastereomers are stereoisomers that are not mirror images and, crucially, have different physical properties and distinct NMR spectra.[7] This means that for every nucleus in the molecule, two different signals (one for each diastereomer) may be observed, leading to a more complex spectrum than that of a single pure compound.[8][9] The ability to resolve and assign these paired signals is paramount for complete characterization.

Our analytical strategy employs a synergistic combination of NMR experiments:

  • 1D NMR (¹H, ¹³C, DEPT): To provide an initial overview of the proton and carbon environments and to determine the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary C).[10][11]

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC identifies longer-range proton-carbon correlations, which are essential for piecing the molecular puzzle together.[12][13][14][15]

cluster_Molecule rac-8,14-Dihydroxy Efavirenz cluster_NMR NMR Analysis Challenge cluster_Solution Analytical Solution Structure Two Chiral Centers (C4 and C14) Diastereomers Mixture of Diastereomers Structure->Diastereomers results in NMR_Spectra Complex NMR Spectra (Signal Doubling) Diastereomers->NMR_Spectra OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Initial Survey NMR_Spectra->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping NMR_Spectra->TwoD_NMR Elucidation Complete Structural Elucidation OneD_NMR->Elucidation TwoD_NMR->Elucidation

Caption: Logical approach to analyzing complex diastereomeric mixtures via NMR.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the results from each step inform and confirm the others.

Sample Preparation: The Foundation of Quality Data

The quality of the NMR data is directly dependent on meticulous sample preparation.

  • Rationale for Solvent Choice: Due to the presence of two hydroxyl groups, the metabolite is more polar than the parent drug. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual solvent peak does not obscure key spectral regions. Its high boiling point also ensures sample stability. Alternatively, methanol-d₄ can be used, but care must be taken to minimize the exchange of the -OH protons with deuterium.

  • Step-by-Step Protocol:

    • Weigh approximately 5-10 mg of rac-8,14-dihydroxy Efavirenz into a clean, dry vial.[16]

    • Add 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[16]

    • Ensure the sample height in the NMR tube is between 4-5 cm to be within the active region of the NMR coil.[17]

    • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition: A Multi-Experiment Approach

Data should be acquired on a spectrometer with a field strength of 500 MHz or higher to ensure adequate resolution for this complex mixture. The instrument should be properly tuned and shimmed on the prepared sample before acquisition.

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

ExperimentKey ParametersRationale for Parameters
¹H (Proton) Scans: 16-32Relaxation Delay (d1): 2sSpectral Width: 12-16 ppmSufficient scans for good signal-to-noise. A 2s delay allows for adequate relaxation of most protons, ensuring better quantitation.
¹³C (Carbon) Scans: 1024-2048Relaxation Delay (d1): 2sSpectral Width: 220-240 ppmHigher number of scans is needed due to the low natural abundance of ¹³C.
DEPT-135 Scans: 256-512Relaxation Delay (d1): 2sDistinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) carbons, simplifying spectral assignment.[11]
gCOSY Scans: 2-4 per incrementIncrements: 256-512 in F1Identifies scalar-coupled protons (typically 2-3 bonds apart), revealing the spin systems within the molecule.[13]
gHSQC (Edited) Scans: 4-8 per incrementIncrements: 256 in F1¹JCH Coupling: Optimized for ~145 HzCorrelates each proton with its directly attached carbon. The edited version also provides multiplicity information.[14]
gHMBC Scans: 8-16 per incrementIncrements: 256-512 in F1Long-Range Coupling: Optimized for 8 HzReveals 2- and 3-bond correlations between protons and carbons, crucial for connecting molecular fragments and assigning quaternary carbons.

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SamplePrep [label="Sample Preparation\n(5-10 mg in 0.7 mL DMSO-d₆)"]; Acquire1D [label="Acquire 1D Spectra\n(¹H, ¹³C, DEPT-135)"]; Acquire2D [label="Acquire 2D Spectra\n(COSY, HSQC, HMBC)"]; ProcessData [label="Data Processing\n(Fourier Transform, Phasing,\nBaseline Correction)"]; Analyze [label="Spectral Analysis &\nStructure Elucidation"];

SamplePrep -> Acquire1D -> Acquire2D -> ProcessData -> Analyze; }

Caption: Standardized workflow for NMR data acquisition and analysis.

Data Analysis & Structural Elucidation Strategy

The core of the analysis is to use the different NMR datasets in a complementary fashion to build the structure piece by piece.

Step 1: ¹H NMR - The Initial Roadmap
  • Identify Diastereomeric Pairs: Scan the spectrum for pairs of signals with similar multiplicity and chemical shifts. The integration of these pairs should be nearly identical if the sample is a racemic mixture. The ratio of the integrals of two well-resolved, corresponding signals from each diastereomer will give the diastereomeric ratio (d.r.).[18]

  • Aromatic Region (~7.0-8.0 ppm): Expect to see signals corresponding to the three protons on the benzoxazinone ring system. The coupling patterns will help in their assignment.

  • Cyclopropyl Protons (~0.5-1.5 ppm): The protons on the cyclopropyl ring will appear in the upfield region. Due to the adjacent chiral center (C14), these protons will be diastereotopic and exhibit complex splitting patterns.[7]

  • Hydroxyl Protons (-OH): In DMSO-d₆, hydroxyl protons often appear as distinct, sometimes broad, singlets. Their chemical shift can vary depending on concentration and temperature.

Step 2: ¹³C & DEPT-135 - The Carbon Skeleton
  • Use the DEPT-135 spectrum to classify each carbon signal. Quaternary carbons will be visible in the ¹³C spectrum but absent in the DEPT spectrum.

  • Key expected signals include the carbonyl carbon (~154 ppm), aromatic carbons (110-150 ppm), the C4 quaternary carbon bearing the CF₃ group, and the C14 carbon bearing the hydroxyl group.[19][20]

Step 3: Assembling the Pieces with 2D NMR

The true power of this protocol lies in the combined interpretation of 2D spectra.

cluster_1D 1D NMR Data cluster_2D 2D NMR Data H1 ¹H Spectrum (Proton Signals, d.r.) COSY COSY (H-H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (Direct C-H Bonds) H1->HSQC Assigns Carbons via Protons C13 ¹³C & DEPT (Carbon Types) HMBC HMBC (Long-Range C-H Bonds) C13->HMBC Identifies Quaternary Carbons COSY->HSQC Assigns Carbons in Fragments HSQC->HMBC Confirms Assignments Structure Final Structure Assignment HMBC->Structure Connects All Fragments

Caption: Logic flow for integrating multi-dimensional NMR data for structural elucidation.

  • COSY Analysis: Trace the correlations to map out the proton-proton networks. For example, you can walk through the correlations of the aromatic protons to confirm their relative positions.

  • HSQC Analysis: This is the primary tool for assigning carbon signals. Each cross-peak links a proton signal (on the F2 axis) to its directly attached carbon (on the F1 axis).[9][14]

  • HMBC Analysis: This is the final step to connect all the fragments. Look for key long-range correlations:

    • From the aromatic protons to the quaternary carbons of the benzoxazinone ring.

    • From the cyclopropyl protons to the C4 quaternary carbon and the acetylenic carbons.

    • From the NH proton to nearby carbons (C4, carbonyl C). These correlations are invaluable for confirming the overall structure.

Expected Data Summary

The following table provides a hypothetical summary of key NMR assignments for one diastereomer of 8,14-dihydroxy Efavirenz. Actual chemical shifts will vary based on experimental conditions.

Table 2: Hypothetical ¹H and ¹³C NMR Assignments (in DMSO-d₆)

PositionCarbon Type (DEPT)¹³C Shift (ppm)¹H Shift (ppm)Key HMBC Correlations (from Proton at this Position)
2 (C=O)C~153.5--
4C~79.0--
5CH~129.0~7.5 (d)C-7, C-8a
6C~130.0--
7CH~122.0~7.2 (dd)C-5, C-8a
8C~148.0--
8aC~140.0--
10 (NH)NH-~11.5 (s)C-2, C-4, C-8a
11 (C≡)C~88.0--
12 (≡C)C~75.0--
14C~65.0--
14-OHOH-~6.0 (s)C-14, C-15/16
15/16CH₂~10.0~0.9-1.2 (m)C-12, C-14
CF₃C~124.0 (q)--

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal and powerful platform for the complete structural determination of complex drug metabolites like rac-8,14-dihydroxy Efavirenz. The described protocol, from sample preparation to the logical integration of COSY, HSQC, and HMBC data, offers a reliable and self-validating workflow. This methodology not only confirms the molecular constitution but also allows for the differentiation and analysis of the individual diastereomers present in the racemic mixture, an essential step in thorough pharmaceutical and metabolic research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Powers, R., & Wishart, D. S. (2016). NMR Metabolomics Protocols for Drug Discovery. In D. A. Tagle (Ed.), Pharmaceutical Discovery and Development. Humana Press. Available from: [Link]

  • Veeprho. (n.d.). rac 8,14-Dihydroxy Efavirenz-D4. Retrieved from [Link]

  • Powers, R. (2009). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of efavirenz. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efavirenz. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Efavirenz. Retrieved from [Link]

  • Analytical Chemistry. (2023). NMR Based Methods for Metabolites Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). rac 8,14-Dihydroxy Efavirenz-d4. Retrieved from [Link]

  • PubMed Central. (2021). Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. Retrieved from [Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ClinPGx. (n.d.). efavirenz. Retrieved from [Link]

  • Chemical Communications. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

  • RCSB PDB. (2000). 1FK9: CRYSTAL STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE IN COMPLEX WITH DMP-266(EFAVIRENZ). Retrieved from [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rac 8,14-Dihydroxy Efavirenz. Retrieved from [Link]

  • ResearchGate. (2009). A sample preparation protocol for H-1 nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]

  • MDPI. (2023). Efavirenz: History, Development and Future. Retrieved from [Link]

  • Frontiers in Plant Science. (2023). NMR-based plant metabolomics protocols: a step-by-step guide. Retrieved from [Link]

  • Springer. (2018). NMR-Based Metabolomics: Methods and Protocols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8,14-Dihydroxy Efavirenz

Welcome to the technical support center for the synthesis of 8,14-Dihydroxy Efavirenz. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8,14-Dihydroxy Efavirenz. This guide is designed for researchers, scientists, and drug development professionals. Given that 8,14-Dihydroxy Efavirenz is a secondary metabolite of Efavirenz, its preparation typically involves enzymatic synthesis rather than a de novo multi-step chemical synthesis. This distinction is crucial as the challenges encountered are often rooted in biochemistry and analytical chemistry rather than traditional organic synthesis.

This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the enzymatic synthesis and purification of 8,14-Dihydroxy Efavirenz.

Issue 1: Low or No Yield of 8,14-Dihydroxy Efavirenz

You're running an in vitro reaction with Efavirenz or 8-Hydroxyefavirenz as a substrate but observe minimal to no formation of the desired 8,14-dihydroxy metabolite.

Potential Cause A: Suboptimal Enzyme Activity

The primary enzyme responsible for the formation of 8,14-Dihydroxy Efavirenz is Cytochrome P450 2B6 (CYP2B6).[1][2] If the enzyme is not active, the synthesis will fail.

  • Troubleshooting Steps:

    • Verify Enzyme Source and Purity: Ensure you are using a reliable source of active CYP2B6, whether as a recombinant protein or in human liver microsomes.

    • Check Cofactor Requirements: CYP450 enzymes require cofactors, primarily NADPH, for their catalytic activity. Ensure that a sufficient concentration of NADPH is present and that it has not degraded.

    • Optimize Reaction Conditions: The enzymatic reaction is sensitive to pH, temperature, and incubation time. The optimal pH is typically around 7.4. Incubate at 37°C and perform a time-course experiment to determine the optimal reaction time.

Potential Cause B: Substrate Inhibition

Efavirenz itself can act as an inhibitor of CYP2B6, the very enzyme responsible for its metabolism.[3] High concentrations of the substrate can lead to reduced enzyme activity.

  • Troubleshooting Steps:

    • Substrate Concentration Optimization: Perform a substrate titration experiment to determine the optimal concentration of Efavirenz or 8-Hydroxyefavirenz that results in the highest yield of the dihydroxy metabolite without causing significant substrate inhibition.

    • Consider a Fed-Batch Approach: Instead of adding the entire substrate amount at the beginning, a gradual feeding strategy can maintain a low, steady concentration of the substrate, potentially mitigating substrate inhibition.

Issue 2: Difficulty in Purifying 8,14-Dihydroxy Efavirenz

You have successfully produced the dihydroxy metabolite, but are struggling to isolate it from the reaction mixture, which contains the starting material and other metabolites.

Potential Cause A: Co-elution of Structurally Similar Compounds

8,14-Dihydroxy Efavirenz is structurally very similar to its precursor, 8-Hydroxyefavirenz, and the parent drug, Efavirenz. This makes chromatographic separation challenging.

  • Troubleshooting Steps:

    • High-Resolution Chromatography: Standard HPLC methods may not be sufficient. Employing a high-resolution column with a smaller particle size can improve separation.

    • Gradient Elution: An optimized gradient elution method, with a slow and shallow gradient of the organic solvent, can enhance the resolution between the closely related compounds.[4][5]

    • Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and polar compounds.

Potential Cause B: Product Instability

Hydroxylated metabolites can be susceptible to degradation, especially under harsh purification conditions.

  • Troubleshooting Steps:

    • Mild Purification Conditions: Avoid extreme pH and high temperatures during purification.

    • Inert Atmosphere: If oxidation is a concern, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Prompt Analysis: Analyze the purified fractions immediately to prevent degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is a multi-step chemical synthesis of 8,14-Dihydroxy Efavirenz not a common approach?

A: A de novo chemical synthesis would be challenging due to the difficulty in achieving the correct regioselectivity for the hydroxylation steps. Introducing two hydroxyl groups at specific positions (C8 and C14) on the complex Efavirenz scaffold would likely require a lengthy and low-yielding synthetic route with extensive use of protecting groups. The original synthesis of Efavirenz itself is a multi-step process with its own challenges, such as the creation of the quaternary carbon center.[6] Enzymatic synthesis, leveraging the high specificity of enzymes like CYP2B6, is a more direct and efficient method to produce this specific metabolite.

Q2: What are the most critical analytical techniques for the characterization of 8,14-Dihydroxy Efavirenz?

A: A combination of techniques is essential for unambiguous characterization:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the cornerstone for both identification and quantification. It provides the molecular weight of the compound and its fragmentation pattern, which is crucial for structural confirmation.[4]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are necessary to definitively determine the structure and the exact positions of the hydroxyl groups.

Q3: What are the primary safety considerations when working with Efavirenz and its metabolites?

A: Efavirenz is a potent pharmaceutical agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.

  • Containment: For handling the powdered form, a chemical fume hood or a glove box is recommended to avoid inhalation.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines for pharmaceutical waste.

Part 3: Protocols and Data

Generalized Protocol for Enzymatic Synthesis of 8,14-Dihydroxy Efavirenz

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your experimental setup.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • 8-Hydroxyefavirenz (substrate, dissolved in a minimal amount of organic solvent like methanol or DMSO)

    • Human liver microsomes or recombinant CYP2B6

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add NADPH to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C with shaking for the desired duration (e.g., 60 minutes).

  • Quenching the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which will also precipitate the proteins.

  • Protein Removal: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the formation of 8,14-Dihydroxy Efavirenz.

Key Analytical Data
CompoundMolecular FormulaExact MassExpected [M+H]⁺ (m/z)
EfavirenzC₁₄H₉ClF₃NO₂315.0274316.0347
8-HydroxyefavirenzC₁₄H₉ClF₃NO₃331.0223332.0296
8,14-Dihydroxy EfavirenzC₁₄H₉ClF₃NO₄347.0172348.0245

Part 4: Visualizations

Metabolic Pathway of Efavirenz

G Efavirenz Efavirenz Hydroxy_8 8-Hydroxyefavirenz Efavirenz->Hydroxy_8 CYP2B6 Other_Metabolites Other Metabolites Efavirenz->Other_Metabolites Other CYPs Dihydroxy_8_14 8,14-Dihydroxy Efavirenz Hydroxy_8->Dihydroxy_8_14 CYP2B6

Caption: Metabolic conversion of Efavirenz to its hydroxylated metabolites.

Troubleshooting Workflow for Low Product Yield

Caption: A logical workflow for troubleshooting low yields in enzymatic synthesis.

References

  • Process for preparation of efavirenz. (2012). Google Patents.
  • VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. (n.d.). FireScholars. Retrieved from [Link]

  • Efavirenz Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • Process for the preparation of Efavirenz. (2013). Google Patents.
  • 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. (2024). National Institutes of Health. Retrieved from [Link]

  • Main metabolites of efavirenz. (n.d.). ResearchGate. Retrieved from [Link]

  • NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. (2019). Juniper Publishers. Retrieved from [Link]

  • Reversible Effects of Integrase Inhibitors on Newly Differentiated Adipocytes. (n.d.). MDPI. Retrieved from [Link]

  • An improved process for preparation of efavirenz. (n.d.). Google Patents.
  • PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solid-Phase Extraction of Efavirenz and its Metabolites

An in-depth guide from our Senior Application Scientists Welcome to the technical support center for the analysis of Efavirenz (EFV) and its metabolites. As a widely prescribed non-nucleoside reverse transcriptase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide from our Senior Application Scientists

Welcome to the technical support center for the analysis of Efavirenz (EFV) and its metabolites. As a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI), accurate quantification of EFV and its primary metabolites—8-hydroxyefavirenz (8-OH-EFV), 7-hydroxyefavirenz (7-OH-EFV), and their glucuronidated conjugates—in biological matrices is critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and understanding its complex relationship with central nervous system (CNS) side effects[1][2][3].

Solid-Phase Extraction (SPE) is a cornerstone of sample preparation in this field, offering superior cleanup compared to simpler methods like protein precipitation.[4] However, the diverse physicochemical properties of the parent drug and its metabolites, combined with the complexity of biological matrices like plasma, present unique challenges. This guide provides field-proven insights, detailed troubleshooting, and validated protocols to help you navigate these challenges and achieve robust, reproducible results.

Part 1: Foundational Knowledge

A successful SPE method is built on a fundamental understanding of the analytes and the extraction mechanism.

Physicochemical Properties of Efavirenz and Key Metabolites

The primary challenge in developing a comprehensive SPE method is the polarity range spanning the highly lipophilic parent drug to the more polar hydroxylated and highly water-soluble glucuronidated metabolites. Efavirenz is also extensively bound to plasma proteins (>99%), primarily albumin, a critical factor that must be addressed during sample pre-treatment.[5]

CompoundFormulaMolecular Weight ( g/mol )LogP (Predicted)Key Characteristics
Efavirenz (EFV) C₁₄H₉ClF₃NO315.7~4.6Highly lipophilic, high plasma protein binding (>99%).[5]
8-Hydroxyefavirenz (8-OH-EFV) C₁₄H₉ClF₃NO₂331.7~3.5Primary metabolite, more polar than EFV.[6][7]
7-Hydroxyefavirenz (7-OH-EFV) C₁₄H₉ClF₃NO₂331.7~3.5Secondary hydroxylated metabolite, known for instability.[8][9]
Efavirenz N-Glucuronide C₂₀H₁₇ClF₃NO₇491.8~2.1Water-soluble conjugate, requires hydrolysis for total EFV measurement.[10]
8-OH-EFV Glucuronide C₂₀H₁₇ClF₃NO₈507.8~1.3Major excretory form, highly polar.[11]
Core Metabolic Pathway of Efavirenz

The main metabolic route for Efavirenz is hydroxylation, primarily mediated by the CYP2B6 enzyme, to form 8-hydroxyefavirenz.[6] These hydroxylated metabolites are then conjugated with glucuronic acid by UGT enzymes for excretion.[10]

G cluster_phase1 Phase I Metabolism (CYP2B6) cluster_phase2 Phase II Metabolism (UGT) EFV Efavirenz OH8 8-Hydroxyefavirenz EFV->OH8 Major Pathway OH7 7-Hydroxyefavirenz EFV->OH7 Minor Pathway EFV_Gluc Efavirenz N-Glucuronide EFV->EFV_Gluc Direct Conjugation OH8_Gluc 8-OH-EFV Glucuronide OH8->OH8_Gluc Conjugation

Figure 1: Simplified Efavirenz metabolic pathway.

The Reversed-Phase SPE Workflow

The goal of reversed-phase SPE is to retain the analytes of interest on a nonpolar sorbent while polar interferences like salts and proteins are washed away. The analytes are then eluted with a nonpolar organic solvent.

G cluster_workflow Reversed-Phase SPE Protocol start Start: Sample + IS pretreat Step 1: Pre-treatment (Protein Disruption, pH Adjust, +/- Hydrolysis) start->pretreat condition Step 2: Condition (e.g., Methanol) equilibrate Step 3: Equilibrate (e.g., Water/Buffer) condition->equilibrate load Step 4: Load Sample equilibrate->load wash Step 5: Wash (e.g., 5% Methanol) load->wash elute Step 6: Elute (e.g., 100% Methanol) wash->elute end Final Extract: Evaporate & Reconstitute elute->end

Figure 2: General workflow for reversed-phase SPE.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during method development for Efavirenz and its metabolites.

Question: I am seeing low and inconsistent recovery for the parent Efavirenz. What is the likely cause?

Answer: This is almost always due to incomplete disruption of plasma protein binding. Efavirenz is over 99% bound to albumin, and if this interaction is not broken, the drug will not be "free" to interact with the SPE sorbent and will be washed away with the protein fraction.

  • Causality & Solution:

    • Protein Precipitation/Disruption: Before loading the sample onto the SPE cartridge, you must disrupt this binding. While strong acids (e.g., trichloroacetic acid) can be effective, they can also cause issues downstream. A more common and compatible approach is to add an organic solvent. Diluting the plasma sample 1:1 with acetonitrile or methanol is a good starting point.[12] This precipitates the bulk of the proteins, releasing the EFV. Centrifuge the sample after this step and load the supernatant.

    • pH Adjustment: The drug-protein interaction can be influenced by pH. While solvent is the primary tool, ensuring your sample is diluted in a buffer that does not promote binding can also help.[13]

    • Check Sorbent Capacity: Ensure you are not overloading the SPE cartridge. The capacity of an SPE device is typically 1-5% of the sorbent bed weight.[14] If your sample concentration is very high, the sorbent can be saturated, leading to analyte breakthrough during the loading step.

Question: My recovery for 8-OH-EFV is acceptable, but my recovery for the parent EFV is still poor. Why the difference?

Answer: This scenario points towards a suboptimal choice of SPE sorbent or elution solvent. While 8-OH-EFV is more polar, it is still well-retained on most reversed-phase sorbents. Efavirenz, being much more nonpolar (LogP ~4.6), binds very strongly.

  • Causality & Solution:

    • Sorbent Choice: A standard silica-based C18 sorbent might be binding the Efavirenz too strongly, leading to incomplete elution. Consider switching to a polymeric reversed-phase sorbent, such as a Hydrophilic-Lipophilic Balanced (HLB) sorbent. These sorbents offer excellent retention for a wide range of compounds and can sometimes provide more controlled elution for highly lipophilic analytes.[4][15]

    • Elution Solvent Strength: Your elution solvent may not be strong enough to displace the highly nonpolar EFV from the sorbent. If you are using 100% methanol, try switching to 100% acetonitrile, which has a different selectivity. You can also try a mixture, such as 90:10 acetonitrile:methanol, or add a small percentage of a stronger solvent like isopropanol or methyl-tert-butyl ether (MTBE) to your elution solvent. Always ensure your final extract is compatible with your LC mobile phase.

Question: I am trying to quantify total 8-OH-EFV, but my results are much lower than expected from published literature. Am I missing something?

Answer: Yes, you are likely only measuring the "free" or unconjugated 8-OH-EFV. In biological systems, a significant portion of hydroxylated metabolites are conjugated with glucuronic acid to facilitate excretion.[11] These glucuronide conjugates are highly water-soluble and will not be retained on a reversed-phase SPE sorbent under typical conditions.

  • Causality & Solution: To measure the total concentration, you must first cleave the glucuronide moiety to release the parent metabolite. This is achieved through enzymatic hydrolysis.

    • Enzymatic Hydrolysis: Before the SPE procedure, incubate your plasma sample with a β-glucuronidase enzyme.[10][16]

    • Critical Parameters: The efficiency of the hydrolysis is dependent on pH, temperature, and incubation time. A common starting point is to use a sodium acetate buffer to maintain a pH of ~5.0 and incubate at 37°C for several hours or overnight.[10][17] You must optimize and validate this step to ensure complete hydrolysis.

    • Post-Hydrolysis Workflow: After incubation, proceed with your sample pre-treatment (e.g., protein precipitation) and the rest of the SPE method. The liberated 8-OH-EFV will now be extracted along with the initially free portion.

Question: My analyte recoveries are good, but I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I improve my sample cleanup?

Answer: Ion suppression is a classic matrix effect, often caused by co-eluting endogenous compounds from the biological matrix, particularly phospholipids.[18] While SPE is designed to remove these, an optimized wash step is critical for success.

  • Causality & Solution:

    • Optimize the Wash Step: The goal is to use a wash solvent that is strong enough to remove interferences but weak enough to leave your analytes fully retained on the sorbent.

      • Aqueous Wash: Always include an initial wash with water or a weak buffer to remove salts.

      • Organic Wash: This is the most critical step for removing phospholipids. Instead of just an aqueous wash, introduce an intermediate wash step with a weak organic solvent. Start with 5% methanol in water. You can incrementally increase the percentage of organic solvent (e.g., to 10%, 15%) to improve the removal of interferences. Be sure to monitor the wash effluent for any loss of your most polar analyte (e.g., 8-OH-EFV) to avoid compromising its recovery.

    • Sorbent Chemistry: Some specialized SPE sorbents are designed with mixed-mode or unique chemistries to provide enhanced phospholipid removal. These may be worth investigating if a simple reversed-phase method is insufficient.

Question: I've noticed that my 7-hydroxyefavirenz concentrations are dropping if the extracted samples sit in the autosampler for too long. Is this expected?

Answer: Yes, this is a known issue. Certain Efavirenz metabolites are prone to instability under common laboratory conditions. Specifically, 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz have been shown to be unstable in plasma at room temperature and can degrade significantly even when stored at -20°C for extended periods.[9]

  • Causality & Solution:

    • Minimize Bench Time: Process samples promptly after thawing and keep them on ice or in a cooled rack whenever possible.

    • Autosampler Temperature: Ensure your autosampler is temperature-controlled, ideally set to 4-10°C, to minimize degradation during the analytical run.

    • Stability Validation: It is essential to perform stability tests as part of your method validation.[12] This includes bench-top stability, freeze-thaw stability, and autosampler stability to understand the limits of your method and ensure that your handling procedures do not compromise the integrity of your results.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best type of SPE sorbent for Efavirenz and its metabolites? A polymeric reversed-phase sorbent, like a Hydrophilic-Lipophilic Balanced (HLB) cartridge, is often the most versatile choice.[15] It provides robust retention for the nonpolar parent drug, the moderately polar hydroxylated metabolites, and even offers some retention for the more polar glucuronides if the method is specifically tailored for them. This makes it ideal for methods aiming to quantify multiple analytes simultaneously.

  • Q2: Do I always need to perform a protein precipitation step before SPE? For plasma or serum, yes. Given the extremely high protein binding of Efavirenz (>99%), failing to disrupt this interaction is the most common cause of method failure.[5][19] Loading plasma directly, even after dilution with a buffer, will result in very low and irreproducible recovery of the parent drug.

  • Q3: How do I validate my SPE method? Your SPE method must be validated as part of a complete bioanalytical method validation according to regulatory guidelines from bodies like the US FDA or EMA.[12][20] Key parameters to assess that are directly influenced by the SPE performance include:

    • Recovery: The efficiency of the extraction process.

    • Matrix Effect: The influence of co-extracted matrix components on the analytical signal.[21][22]

    • Accuracy and Precision: The overall performance of the method.

    • Stability: Ensuring analytes do not degrade during the extraction and storage process.[9]

Part 4: Validated Starting Protocol

This protocol provides a robust starting point for the simultaneous extraction of Efavirenz and 8-hydroxyefavirenz from human plasma.

Protocol: SPE of EFV and 8-OH-EFV from Human Plasma using Polymeric RP

1. Sample Pre-treatment a. Thaw plasma samples and internal standard (IS) working solution. b. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution (e.g., a deuterated analog of EFV in methanol). Vortex briefly. c. Add 200 µL of acetonitrile to precipitate proteins. d. Vortex vigorously for 30 seconds. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and add 600 µL of water (or 0.1% formic acid in water) to dilute the organic solvent content before loading.

2. SPE Cartridge Preparation (e.g., HLB, 30 mg/1 mL) a. Condition: Pass 1 mL of methanol through the cartridge. b. Equilibrate: Pass 1 mL of purified water through the cartridge. Do not allow the sorbent bed to dry.[23]

3. Sample Loading a. Load the entire pre-treated sample from step 1f onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

4. Wash Steps a. Wash 1 (Polar Interferences): Pass 1 mL of purified water through the cartridge. b. Wash 2 (Nonpolar Interferences): Pass 1 mL of 10% methanol in water through the cartridge. c. Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all residual aqueous solvent. This is a critical step for ensuring efficient elution.

5. Elution a. Place clean collection tubes under the SPE manifold. b. Add 1 mL of 100% methanol to the cartridge to elute the analytes. Allow it to soak for 30 seconds before drawing it through slowly.

6. Post-Elution a. Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. b. Reconstitute the residue in 100 µL of the initial LC mobile phase. c. Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

References

  • Munzhelele, P. V., et al. (2025). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers. [Link]

  • Mutlib, A. et al. (n.d.). Main metabolites of efavirenz. ResearchGate. [Link]

  • Faucette, S. R., et al. (2007). Contribution of N-Glucuronidation to Efavirenz Elimination In Vivo in the Basal and Rifampin-Induced Metabolism of Efavirenz. Drug Metabolism and Disposition, 35(6), 992-999. [Link]

  • Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1216-1225. [Link]

  • Gisslen, M., et al. (2013). Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid. Antimicrobial Agents and Chemotherapy, 57(5), 2033-2040. [Link]

  • Putri, D. N., et al. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High-Performance Liquid Chromatography with Photodiode Array Detector and Internal Standard. Journal of Experimental Pharmacology, 16, 23-36. [Link]

  • Kwara, A., et al. (2008). Intracellular and plasma pharmacokinetics of efavirenz in HIV-infected individuals. Journal of Antimicrobial Chemotherapy, 62(3), 585-588. [Link]

  • Srinivas, B., et al. (2015). A NEW AND PRECISE BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ IN HUMAN PLASMA BY RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1185-1194. [Link]

  • Yadav, M., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE, 8(6), e63305. [Link]

  • Bordin, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3500-3504. [Link]

  • Janeš, D., & Guignard, N. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech. [Link]

  • Wallace, O. B., et al. (2009). Optimization of 5-aryloxyimidazole non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 467-470. [Link]

  • Marzolini, C., et al. (2001). Efavirenz plasma level can predict treatment failure and central nervous system side effect in HIV-infected patients. AIDS, 15(1), 71-75. [Link]

  • Munzhelele, P. V., et al. (2024). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. ResearchGate. [Link]

  • Rao, B. V. N., et al. (2015). METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ BY UV SPECTROPHOTOMETER. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-52. [Link]

  • Kim, K.-B., et al. (2009). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Chromatographia, 69(3-4), 263-269. [Link]

  • Cysique, L. A., et al. (2015). Long-term efavirenz use is associated with worse neurocognitive functioning in HIV-infected patients. AIDS, 29(15), 1975-1984. [Link]

  • Yien, L., et al. (2012). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. Bioanalysis, 4(1), 33-43. [Link]

  • Lartey, L. J., et al. (2018). Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1. Toxicological Sciences, 164(2), 522-533. [Link]

  • PharmGKB. (n.d.). Efavirenz Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 021-030. [Link]

  • Acosta, I., et al. (2015). Efavirenz and the CNS: what we already know and questions that need to be answered. Journal of Antimicrobial Chemotherapy, 70(10), 2693-2708. [Link]

  • Xiao, H., et al. (2020). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Molecules, 25(17), 3939. [Link]

  • Marzolini, C., et al. (2001). Efavirenz plasma levels can predict treatment failure and central nervous system side effects in HIV-1-infected patients. AIDS, 15(1), 71-5. [Link]

  • Abu Hajleh, M. N. (2019). How does plasma protein binding affect quantitation of drugs using LC-MS?. ResearchGate. [Link]

  • Gorter, F., et al. (2019). Analytical detection of efavirenz and 8-hydroxy efavirenz in incubation media of primary astrocytes. ResearchGate. [Link]

  • Cirrincione, A., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6667. [Link]

  • Yadav, M., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE. [Link]

  • Olagunju, A., et al. (2015). A Validated Method for Quantification of Efavirenz in Dried Blood Spots Using High-Performance Liquid Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 37(2), 166-173. [Link]

  • de Aquino Ribeiro, J. A., et al. (2007). Efavirenz related compounds preparation by hydrolysis procedure: setting reference standards for chromatographic purity analysis. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 298-303. [Link]

  • Patel, R. R., & Patel, M. M. (2014). Enhanced Oral Bioavailability of Efavirenz by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies. Scientia Pharmaceutica, 82(4), 817-834. [Link]

  • Gilar, M., et al. (2005). Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. Journal of Chromatography A, 1067(1-2), 133-142. [Link]

  • Agilent Technologies. (2023). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Agilent. [Link]

  • Singh, A., et al. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. [Link]

  • Biotage. (2023). Techniques for disrupting protein binding in sample preparation. Biotage. [Link]

  • Zhou, W., et al. (2017). Matrix effects and application of matrix effect factor. Bioanalysis, 9(23), 1839-1844. [Link]

  • Boffito, M., et al. (2003). Protein binding in antiretroviral therapies. AIDS Reviews, 5(2), 82-92. [Link]

  • Chirehwa, M. T., et al. (2021). Effect of efavirenz-based ART on the pharmacokinetics of rifampicin and its primary metabolite in patients coinfected with TB and HIV. Journal of Antimicrobial Chemotherapy, 76(10), 2634-2641. [Link]

Sources

Troubleshooting

Long-term stability of rac 8,14-Dihydroxy Efavirenz in different solvents

Introduction: Welcome to the dedicated technical support center for rac 8,14-Dihydroxy Efavirenz. As a critical secondary metabolite of the antiretroviral drug Efavirenz, understanding its stability is paramount for accu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the dedicated technical support center for rac 8,14-Dihydroxy Efavirenz. As a critical secondary metabolite of the antiretroviral drug Efavirenz, understanding its stability is paramount for accurate bioanalytical quantification and further pharmacological research.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with the handling and storage of this compound. Our aim is to equip you with the expertise to ensure the integrity of your experimental results.

I. Understanding the Inherent Instability of 8,14-Dihydroxy Efavirenz

The core challenge in working with 8,14-Dihydroxy Efavirenz lies in its inherent chemical instability, particularly in biological matrices like human plasma. It is crucial to recognize that this is not an experimental artifact but a fundamental property of the molecule.

A key study has demonstrated significant degradation of 8,14-Dihydroxy Efavirenz in plasma under common laboratory conditions.[2] This instability is a critical consideration for any quantitative analysis, as improper sample handling can lead to erroneously low concentration measurements.

Observed Degradation in Human Plasma:

Storage ConditionDurationPercentage Loss
Room Temperature24 hours46% - 69%
-20°C90 days17% - 50%
60°C1 hour90% - 95%
Data sourced from Bordin et al., 2021.[2]

This data underscores the necessity of immediate analysis or rapid freezing at ultra-low temperatures following sample collection and processing.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with rac 8,14-Dihydroxy Efavirenz, providing logical steps to diagnose and resolve them.

Problem 1: Low or No Detection of 8,14-Dihydroxy Efavirenz in Samples

Symptoms:

  • Chromatographic peaks for 8,14-Dihydroxy Efavirenz are significantly smaller than expected or absent.

  • High variability in analyte concentration across replicate samples.

Potential Causes & Solutions:

  • Cause A: Degradation During Sample Pre-treatment. Heat-based methods for biosafety, such as heat inactivation of viruses in plasma samples, can cause almost complete loss of 8,14-Dihydroxy Efavirenz.[2]

    • Solution: Avoid heat treatment of samples. Explore alternative biosafety measures like gamma irradiation or solvent-based viral inactivation methods that are compatible with the analyte's stability.

  • Cause B: Instability at Room Temperature. As demonstrated, significant degradation occurs within 24 hours at ambient temperatures.[2]

    • Solution: Minimize the time samples spend at room temperature. Process samples on ice and immediately proceed to analysis or store them at -80°C or below.

  • Cause C: Freeze-Thaw Instability. Repeated freeze-thaw cycles can contribute to degradation, although specific data for 8,14-Dihydroxy Efavirenz is not extensively published, it is a common issue for many small molecules.

    • Solution: Aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated thawing of the bulk sample.

Problem 2: Inconsistent Results in Long-Term Stability Studies

Symptoms:

  • Non-linear degradation kinetics observed in your stability study.

  • High standard deviations in quantitative results at various time points.

Potential Causes & Solutions:

  • Cause A: Inappropriate Solvent Choice. While data on the stability of isolated 8,14-Dihydroxy Efavirenz in organic solvents is limited, the choice of solvent can significantly impact stability. Polar protic solvents, for instance, could potentially participate in degradation reactions.

    • Solution: Conduct a preliminary solvent stability assessment. Prepare solutions in various analytical-grade solvents (e.g., methanol, acetonitrile, DMSO) and monitor for degradation over a short period (e.g., 24-48 hours) at room temperature and refrigerated conditions. This will help you select the most suitable solvent for your stock solutions and experimental assays.

  • Cause B: Photodegradation. Efavirenz and its derivatives contain chromophores that may be susceptible to degradation upon exposure to light.[3]

    • Solution: Protect all solutions containing 8,14-Dihydroxy Efavirenz from light by using amber vials or by wrapping containers in aluminum foil. Conduct all experimental manipulations under reduced light conditions where possible.

  • Cause C: pH Effects. The pH of the solution can influence the stability of compounds with ionizable groups.

    • Solution: If working with aqueous solutions or buffers, evaluate the stability of 8,14-Dihydroxy Efavirenz across a relevant pH range (e.g., pH 3, 7, 9) to identify the optimal pH for stability.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of rac 8,14-Dihydroxy Efavirenz?

A1: Based on the known instability in plasma and general best practices for storing drug metabolites, we recommend the following:

  • Solvent: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or DMSO, as these are generally less reactive than protic solvents like methanol.

  • Temperature: Store stock solutions at -80°C for long-term storage. For short-term use (up to a week), storage at -20°C may be acceptable, but this should be validated with a short-term stability study.

  • Light: Always store in amber vials or light-blocking containers to prevent photodegradation.

Q2: How can I design a robust long-term stability study for rac 8,14-Dihydroxy Efavirenz in a specific solvent?

A2: A well-designed stability study is crucial. Here is a recommended protocol based on ICH guidelines:[3][4]

Experimental Protocol: Long-Term Stability Assessment

  • Preparation:

    • Prepare a concentrated stock solution of rac 8,14-Dihydroxy Efavirenz in the chosen solvent (e.g., HPLC-grade acetonitrile).

    • From the stock solution, prepare replicate aliquots at a known concentration in amber, tightly sealed vials.

  • Storage Conditions:

    • Store aliquots at a minimum of three temperatures:

      • -80°C (control)

      • -20°C

      • 4°C

      • Room Temperature (as a stress condition)

  • Time Points:

    • Analyze aliquots at defined intervals. A suggested schedule is:

      • Time 0 (immediately after preparation)

      • 24 hours

      • 7 days

      • 1 month

      • 3 months

      • 6 months

      • 1 year

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

    • The method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.

Q3: What are the likely degradation pathways for 8,14-Dihydroxy Efavirenz?

A3: While specific degradation pathways in organic solvents have not been fully elucidated, we can hypothesize based on the chemical structure, which includes a benzoxazine ring system. Benzoxazines can be susceptible to hydrolysis and oxidation. The hydroxyl groups on the molecule may also be sites for further oxidation or other reactions.

Diagram: Potential Degradation Logic

cluster_0 Initial Compound cluster_1 Stress Conditions cluster_2 Potential Degradation Pathways cluster_3 Outcome 8_14_dihydroxy_efavirenz rac 8,14-Dihydroxy Efavirenz Temperature Temperature Light Light (Photolysis) Solvent_pH Solvent/pH Oxidation Oxidation Temperature->Oxidation Accelerates Rearrangement Structural Rearrangement Light->Rearrangement Induces Hydrolysis Hydrolysis/Solvolysis Solvent_pH->Hydrolysis Catalyzes Degradation_Products Formation of Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Rearrangement->Degradation_Products Loss_of_Analyte Loss of Parent Analyte Degradation_Products->Loss_of_Analyte

Caption: Logical flow of degradation for 8,14-Dihydroxy Efavirenz.

Q4: How can I confirm the identity of potential degradation products?

A4: Identifying unknown degradation products requires advanced analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the degradation products, providing structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide definitive structural elucidation.

IV. Workflow for Investigating Analyte Instability

The following workflow provides a systematic approach to investigating and mitigating the instability of rac 8,14-Dihydroxy Efavirenz in your experiments.

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Solution Implementation cluster_3 Phase 4: Validation Problem Inconsistent/Low Analytical Signal Check_Sample_Handling Review Sample Handling Protocol (Temp, Light, Time) Problem->Check_Sample_Handling Solvent_Stability_Test Conduct Short-Term Solvent Stability Test Problem->Solvent_Stability_Test Forced_Degradation Perform Forced Degradation Study (pH, Oxidation, Light) Problem->Forced_Degradation Optimize_Protocol Optimize Handling Protocol (e.g., Use Ice, Amber Vials) Check_Sample_Handling->Optimize_Protocol Select_Solvent Select Optimal Solvent for Stock Solutions Solvent_Stability_Test->Select_Solvent Characterize_Degradants Identify & Characterize Degradation Products (LC-MS) Forced_Degradation->Characterize_Degradants Validate_Method Re-validate Analytical Method with Optimized Protocol Optimize_Protocol->Validate_Method Select_Solvent->Validate_Method Characterize_Degradants->Validate_Method

Caption: Systematic workflow for troubleshooting instability issues.

V. Concluding Remarks

The successful use of rac 8,14-Dihydroxy Efavirenz in research and development hinges on a thorough understanding and proactive management of its inherent instability. By implementing the strategies outlined in this guide—including careful control of temperature, light exposure, and solvent selection—researchers can significantly improve the accuracy and reliability of their data. Always validate your handling and storage protocols to ensure the integrity of your results.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Bordin, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3349-3355. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Desta, Z., et al. (2009). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 37(12), 2233-2244. [Link]

  • Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Singh, S., & Singh, B. (2012). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 35, 1-16. [Link]

Sources

Optimization

Minimizing ion suppression and matrix effects in 8,14-Dihydroxy Efavirenz quantification

A Senior Application Scientist's Guide to Minimizing Ion Suppression and Matrix Effects Welcome to the technical support center for the bioanalysis of 8,14-Dihydroxy Efavirenz. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression and Matrix Effects

Welcome to the technical support center for the bioanalysis of 8,14-Dihydroxy Efavirenz. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS quantification of this critical metabolite. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve common challenges, particularly ion suppression and matrix effects.

The Challenge: Unmasking the Signal of 8,14-Dihydroxy Efavirenz

8,14-Dihydroxy Efavirenz is a secondary metabolite of the antiretroviral drug Efavirenz, primarily formed by the CYP2B6 enzyme.[1] Accurate quantification of this metabolite in biological matrices like plasma is crucial for comprehensive pharmacokinetic studies.[2] However, like many bioanalytical assays, the quantification of 8,14-Dihydroxy Efavirenz is susceptible to the phenomena of ion suppression and matrix effects, which can significantly compromise the accuracy, precision, and sensitivity of the analysis.[3][4]

This guide will provide a structured approach to identifying, understanding, and mitigating these effects to ensure the integrity of your analytical data.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My 8,14-Dihydroxy Efavirenz signal is low and inconsistent between samples. How can I determine if ion suppression is the cause?

Answer:

Low and variable analyte signals are classic indicators of ion suppression. This phenomenon occurs when co-eluting endogenous or exogenous species in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] To confirm if ion suppression is affecting your 8,14-Dihydroxy Efavirenz signal, you can perform a post-column infusion experiment .

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of 8,14-Dihydroxy Efavirenz in a clean solvent (e.g., methanol or acetonitrile).

  • Set up your LC-MS/MS system with your established chromatographic method.

  • Infuse the standard solution at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a syringe pump and a T-junction.

  • Monitor the signal of your analyte's specific MRM transition. You should observe a stable baseline signal.

  • Inject a blank matrix sample (e.g., plasma from a drug-naive subject) that has been subjected to your sample preparation procedure.

  • Observe the analyte signal. A significant drop in the baseline signal at the retention time of your analyte or other regions of the chromatogram indicates the presence of co-eluting matrix components causing ion suppression.

Question 2: I've confirmed ion suppression. What is the most effective sample preparation technique to clean up my plasma samples for 8,14-Dihydroxy Efavirenz analysis?

Answer:

The choice of sample preparation technique is critical for minimizing matrix effects. The goal is to selectively remove interfering components while efficiently recovering your analyte.[5] For 8,14-Dihydroxy Efavirenz in plasma, several options are available, each with its own advantages and disadvantages.

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Least effective at removing phospholipids and other matrix components, often leading to significant ion suppression.[6][7]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent).Can provide cleaner extracts than PPT. A published method for 8,14-Dihydroxy Efavirenz uses ethyl acetate for extraction.[2]Can be labor-intensive and may have lower recovery for highly polar analytes.[6]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interfering components are washed away.Offers the most effective cleanup by removing a broad range of interferences, including phospholipids.[8][9]More complex and costly than PPT and LLE. Method development can be time-consuming.

Recommendation:

For robust and sensitive quantification of 8,14-Dihydroxy Efavirenz, Solid-Phase Extraction (SPE) is highly recommended . While a published LLE method exists and can be a good starting point, SPE generally provides a cleaner extract, leading to reduced ion suppression and improved assay performance.[5][8]

Question 3: I'm using SPE, but still observing some matrix effects. How can I further optimize my method?

Answer:

Even with a good sample preparation technique, further optimization of your chromatographic and mass spectrometric conditions can significantly reduce the impact of remaining matrix components.

Chromatographic Optimization

The goal is to chromatographically separate 8,14-Dihydroxy Efavirenz from any co-eluting, ion-suppressing species.

  • Increase Chromatographic Resolution: Employing techniques like Ultra-Performance Liquid Chromatography (UPLC) can provide sharper peaks and better separation from matrix components.

  • Modify Mobile Phase Composition:

    • Adjusting pH: Ensure the mobile phase pH keeps 8,14-Dihydroxy Efavirenz in its desired ionic state for optimal retention and ionization.

    • Avoid certain additives: Additives like trifluoroacetic acid (TFA) are known to cause ion suppression.[10] Consider using formic acid or ammonium acetate as alternatives.

  • Gradient Elution: A well-designed gradient can help to separate the analyte from early-eluting salts and late-eluting hydrophobic compounds.

Mass Spectrometry Parameter Optimization
  • Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain analytes.[8] It is worth evaluating if your analyte ionizes efficiently with APCI.

  • Ionization Polarity: Switching between positive and negative ionization modes can sometimes eliminate interference, as fewer compounds may ionize in one polarity.[8] For 8,14-Dihydroxy Efavirenz, a published method utilizes negative ion mode for quantification.[2]

  • MS/MS Fragmentation: Ensure you are using a specific and high-intensity fragment ion for quantification to improve selectivity. The fragmentation of 8,14-Dihydroxy Efavirenz often involves the loss of a carbon dioxide molecule.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects?

Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[4]

Q2: Why is tandem mass spectrometry (MS/MS) still susceptible to ion suppression?

While MS/MS provides high selectivity by monitoring a specific precursor-to-product ion transition, ion suppression occurs in the ion source before the mass analysis stages.[3] Therefore, if the ionization of your analyte is suppressed, the number of ions entering the mass spectrometer is reduced, leading to a lower signal, regardless of the selectivity of the MS/MS detection.

Q3: How can I compensate for matrix effects if I cannot completely eliminate them?

The most effective way to compensate for unavoidable matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[12] A SIL-IS, such as (Rac)-8,14-Dihydroxy Efavirenz-d4, has nearly identical chemical and physical properties to the analyte and will experience similar ion suppression.[13] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized.

Q4: What are the regulatory expectations regarding the assessment of matrix effects for bioanalytical method validation?

Regulatory bodies like the FDA and EMA require that matrix effects be evaluated during method validation to ensure the accuracy and reliability of the data.[14][15] This typically involves analyzing at least six different lots of the biological matrix to assess the variability of the matrix effect between individuals.[16] The precision of the results should meet the acceptance criteria outlined in the respective guidelines.[16]

Q5: Can diluting my sample help reduce matrix effects?

Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[6] However, this approach is only viable if the resulting analyte concentration is still well above the lower limit of quantification (LLOQ) of your assay.[17]

Visualizing the Workflow

Troubleshooting Decision Tree for Ion Suppression

IonSuppressionTroubleshooting start Low and Inconsistent Analyte Signal is_suppression Perform Post-Column Infusion Experiment start->is_suppression suppression_confirmed Ion Suppression Confirmed is_suppression->suppression_confirmed Signal Drop Observed no_suppression Ion Suppression Not Significant (Investigate other causes: e.g., sample degradation, instrument issue) is_suppression->no_suppression Stable Signal optimize_prep Optimize Sample Preparation suppression_confirmed->optimize_prep ppt Protein Precipitation (PPT) optimize_prep->ppt lle Liquid-Liquid Extraction (LLE) optimize_prep->lle spe Solid-Phase Extraction (SPE) optimize_prep->spe still_suppressed Matrix Effects Still Present? ppt->still_suppressed lle->still_suppressed spe->still_suppressed optimize_chrom Optimize Chromatography (e.g., gradient, column, mobile phase) still_suppressed->optimize_chrom Yes use_is Use Stable Isotope-Labeled Internal Standard still_suppressed->use_is No optimize_ms Optimize MS Parameters (e.g., ionization source/polarity) optimize_chrom->optimize_ms optimize_ms->use_is

Caption: A decision tree for troubleshooting ion suppression.

General Sample Preparation Workflow

SamplePrepWorkflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Sample Extraction (PPT, LLE, or SPE) add_is->extraction separation Separate Analyte from Matrix extraction->separation evaporation Evaporate to Dryness separation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Sources

Troubleshooting

Troubleshooting low yield and purity in 8,14-Dihydroxy Efavirenz chemical synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities involved in synthesizing challenging molecules like drug metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities involved in synthesizing challenging molecules like drug metabolites. This guide is designed to provide expert-backed troubleshooting advice and practical solutions for researchers encountering low yield and purity in the chemical synthesis of 8,14-Dihydroxy Efavirenz.

Introduction: The Challenge of Synthesizing 8,14-Dihydroxy Efavirenz

8,14-Dihydroxy Efavirenz is a secondary human metabolite of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor.[1][2] In vivo, its formation is catalyzed by cytochrome P450 enzymes, primarily CYP2B6, which hydroxylates the primary metabolite, 8-hydroxyefavirenz.[1][3] The chemical synthesis of this dihydroxy metabolite is a significant challenge due to the need for highly selective C-H oxidation at two distinct positions on a complex scaffold. Researchers often face a mixture of unreacted starting material, mono-hydroxylated isomers, and the desired di-hydroxylated product, leading to significant yield and purity issues.[4][5]

This guide provides a structured approach to diagnosing and resolving these common synthetic hurdles.

Section 1: Understanding the Core Synthesis & Potential Pitfalls

The synthesis of 8,14-Dihydroxy Efavirenz from Efavirenz involves two key hydroxylations: one at the aromatic C8 position and another at the C14 methyl group of the cyclopropyl ring. Achieving this with chemical reagents requires overcoming the challenge of regioselectivity.

The primary pitfalls in this synthesis are:

  • Low Conversion: The C-H bonds are relatively inert, requiring harsh conditions or specialized catalysts that may have low efficiency.

  • Poor Regioselectivity: Oxidation can occur at other positions, such as C7, leading to a complex mixture of isomeric impurities.[1]

  • Over-oxidation: The introduced hydroxyl groups can be further oxidized, leading to degradation or the formation of ketone or carboxylic acid byproducts.

  • Product Instability: The final dihydroxy product may be sensitive to the reaction or workup conditions.

cluster_main General Synthetic Pathway & Impurity Formation cluster_products Reaction Mixture efavirenz Efavirenz (Starting Material) oxidation Oxidation Step (e.g., P450 mimic, metal catalyst) efavirenz->oxidation unreacted Unreacted Efavirenz oxidation->unreacted Low Conversion mono_hydroxy Mono-hydroxylated Isomers (e.g., 8-OH, 7-OH) oxidation->mono_hydroxy Incomplete Reaction/ Poor Selectivity di_hydroxy Desired Product (8,14-Dihydroxy Efavirenz) oxidation->di_hydroxy Desired Reaction over_oxidized Over-oxidation/Degradation Products oxidation->over_oxidized Harsh Conditions start Low Yield Diagnosis check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Conversion is Low check_conversion->low_conversion Yes high_conversion Conversion is High check_conversion->high_conversion No cause_reagents Possible Cause: Ineffective Reagents/ Catalyst Deactivation low_conversion->cause_reagents cause_conditions Possible Cause: Sub-optimal Conditions (Temp, Time, Conc.) low_conversion->cause_conditions check_mass_balance Check Mass Balance (Crude NMR/LC-MS) high_conversion->check_mass_balance good_mass_balance Mass Balance is Good (Product is present but lost later) check_mass_balance->good_mass_balance Good poor_mass_balance Mass Balance is Poor (Product never formed or degraded) check_mass_balance->poor_mass_balance Poor cause_workup Possible Cause: Product Loss during Aqueous Workup good_mass_balance->cause_workup cause_purification Possible Cause: Product Loss during Chromatography good_mass_balance->cause_purification cause_degradation Possible Cause: Product Degradation (Unstable under reaction conditions) poor_mass_balance->cause_degradation cause_side_reactions Possible Cause: Dominant Side Reactions (e.g., over-oxidation) poor_mass_balance->cause_side_reactions

Caption: Troubleshooting decision tree for low reaction yield.

  • Answer A: Inefficient Oxidation or Catalyst Deactivation

    • Causality: The C-H bonds targeted for hydroxylation are not activated and require a potent oxidizing system. If using a metal catalyst or a biomimetic system (e.g., an iron or manganese porphyrin), the catalyst may be poisoned by impurities in the starting material or solvent, or it may simply have a low turnover number for this specific substrate.

    • Solution:

      • Reagent Purity: Ensure starting materials and solvents are of high purity and anhydrous, as water can interfere with many catalytic systems.

      • Catalyst Screening: If possible, screen a variety of oxidation catalysts. Late-stage functionalization is highly substrate-dependent. [6] 3. Stoichiometry: Re-evaluate the stoichiometry of your oxidant. While an excess is often used, too much can lead to catalyst degradation.

  • Answer B: Product Degradation

    • Causality: The newly introduced hydroxyl groups activate the aromatic ring and make the cyclopropyl carbinol system potentially susceptible to rearrangement or further oxidation, especially under harsh acidic, basic, or oxidative conditions.

    • Solution:

      • Monitor Reaction Profile: Take aliquots every hour and analyze by LC-MS. Look for the appearance of the desired product mass, followed by its disappearance and the emergence of new masses corresponding to degradation.

      • Modify Conditions: If degradation is observed, attempt the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent air oxidation.

      • Buffered System: If pH-mediated degradation is suspected, consider using a buffered solvent system to maintain a neutral pH.

  • Answer C: Losses During Workup and Purification

    • Causality: The product, 8,14-Dihydroxy Efavirenz, is significantly more polar than the starting material. During a standard aqueous workup (e.g., washing with water or brine), a substantial amount of the dihydroxy product can partition into the aqueous layer, leading to low recovery.

    • Solution:

      • Minimize Aqueous Contact: Avoid extensive washing with water. If an aqueous wash is necessary, back-extract the aqueous layers multiple times with a more polar organic solvent like ethyl acetate or n-butanol.

      • Direct Purification: After quenching the reaction, consider filtering off any solids and concentrating the crude mixture directly onto silica for chromatography, bypassing the aqueous workup entirely.

FAQ 2: My final product is highly impure, with multiple spots of similar Rf on a TLC plate. How can I improve purity?

Purity is a function of both the reaction's selectivity and the effectiveness of the purification protocol.

  • Answer A: Identify the Impurities

    • Causality: The main impurities are typically unreacted Efavirenz and a mixture of mono-hydroxylated isomers (e.g., 8-hydroxy, 7-hydroxy). These isomers have very similar polarities, making them difficult to separate.

    • Solution:

      • LC-MS Analysis: The most powerful tool for this problem is Liquid Chromatography-Mass Spectrometry (LC-MS). It can separate the components and provide their mass, confirming the presence of starting material (M), mono-hydroxylated products (M+16), and the desired di-hydroxylated product (M+32).

      • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the impurities.

      • NMR of Mixed Fractions: If you can partially separate fractions, ¹H NMR can help identify the positions of hydroxylation by observing shifts in the aromatic protons.

  • Answer B: Optimize Purification Strategy

    • Causality: Standard column chromatography may not have sufficient resolving power to separate closely related polar isomers.

    • Solution: A multi-step purification approach is often necessary.

cluster_purification Multi-Step Purification Workflow crude Crude Reaction Mixture col_chrom Step 1: Flash Column Chromatography (Normal Phase) crude->col_chrom Removes non-polar impurities (Efavirenz) prep_hplc Step 2: Preparative HPLC (Reverse Phase) col_chrom->prep_hplc Separates polar isomers recrystal Step 3: Recrystallization (If solid) prep_hplc->recrystal Final polishing pure_product Pure 8,14-Dihydroxy Efavirenz recrystal->pure_product

Caption: Recommended workflow for purifying polar isomers.

  • Initial Flash Chromatography: Use a shallow solvent gradient (e.g., starting with 20% Ethyl Acetate in Hexanes and slowly increasing to 100%) to first remove the non-polar starting material. Then, elute the mixture of more polar hydroxylated products.

  • Reverse-Phase Preparative HPLC: This is the most effective method for separating compounds with minor polarity differences. The mixed fractions from the flash column can be subjected to reverse-phase (C18) HPLC using a water/acetonitrile or water/methanol gradient.

  • Recrystallization: If the final product is a solid and you have achieved >95% purity, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane or Methanol/Water) can be an excellent final step to remove trace impurities and obtain crystalline material.

Section 3: Optimized Protocols & Methodologies

Protocol 1: In-Process Reaction Monitoring by HPLC

Effective troubleshooting requires good data. Do not rely solely on TLC.

  • Sample Preparation: At each time point (e.g., t=0, 1h, 2h, 4h, 24h), withdraw ~50 µL of the reaction mixture. Quench it immediately in 1 mL of acetonitrile to precipitate any catalysts and stop the reaction. Vortex and centrifuge.

  • Dilution: Take 100 µL of the supernatant and dilute with another 900 µL of acetonitrile/water (50:50).

  • HPLC Conditions (Starting Point):

    • Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 247 nm

  • Analysis: Efavirenz will have the longest retention time. The hydroxylated products will elute earlier. Track the decrease in the Efavirenz peak area and the increase in the product peak areas to determine the reaction profile.

Protocol 2: General Purification by Flash Chromatography

This protocol is for the initial bulk separation of the crude material.

  • Adsorbent: Use standard silica gel (40-63 µm).

  • Sample Loading: After the reaction workup, concentrate the crude organic extract. If it is an oil, dissolve it in a minimal amount of dichloromethane. If solid, dissolve and adsorb it onto a small amount of silica gel, dry it, and load the powder onto the column ("dry loading").

  • Solvent System: A Hexane/Ethyl Acetate gradient is a good starting point.

  • Elution Strategy:

    • Begin with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) to elute unreacted Efavirenz. Monitor the fractions by TLC.

    • Once the Efavirenz has been eluted, slowly and linearly increase the polarity of the mobile phase (e.g., ramp to 50:50 Hexane:EtOAc).

    • The mono-hydroxylated isomers will elute first, followed by the more polar di-hydroxylated product.

    • Combine fractions based on TLC/LC-MS analysis for further purification if needed.

Section 4: Data Interpretation & Impurity Profile

Understanding your potential impurities is key to removing them. [7]

Compound Name Expected M+H⁺ Relative Polarity Relative HPLC RT (C18) Mitigation & Purification Strategy
Efavirenz (Starting Material) 316.0 Low Longest Increase reaction time/temperature; Easily removed by standard flash chromatography.
7-Hydroxy Efavirenz 332.0 Medium-High Intermediate Isomeric impurity. Difficult to separate from other mono-ols. Requires optimized flash chromatography or preparative HPLC.
8-Hydroxy Efavirenz 332.0 Medium-High Intermediate Isomeric impurity and key intermediate. Separation from other isomers is challenging and is the primary goal of preparative HPLC.
8,14-Dihydroxy Efavirenz 348.0 Highest Shortest Target Product. Elutes last from a normal-phase column and first from a reverse-phase column among the hydroxylated species.

| Over-oxidized Products | >348.0 | Variable | Variable | Avoid harsh conditions (excess oxidant, high temp). Often highly polar and may remain on a normal-phase column. |

Conclusion

The synthesis of 8,14-Dihydroxy Efavirenz is a challenging but achievable goal. Success hinges on a systematic approach to troubleshooting. By focusing on reaction monitoring to understand the formation and stability of the product, employing a multi-step purification strategy to resolve complex isomeric mixtures, and understanding the causality behind low yield and purity, researchers can significantly improve their outcomes. Always prioritize obtaining clean analytical data (especially LC-MS) at each stage to make informed decisions.

References

  • Sanchez Bautista, E. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. Available at: [Link]

  • Mutlib, A. E., & Chen, W. (2022). Efavirenz: History, Development and Future. IntechOpen. Available at: [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. Efavirenz Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Merck Sharp & Dohme Corp. (2012). Process for preparation of efavirenz. Google Patents.
  • Funderburg, N. T., & Stover, C. M. (2022). Reversible Effects of Integrase Inhibitors on Newly Differentiated Adipocytes. MDPI. Available at: [Link]

  • Pharm D, Manzoor, S. (2024). Pharmacology of Efavirenz (Sustiva) ; Mechanism of action, Pharmacodynamics and Pharmacokinetics. YouTube. Available at: [Link]

  • Drugs.com. (2025). Efavirenz Side Effects: Common, Severe, Long Term. Drugs.com. Available at: [Link]

  • Rowan, A. D., & Pudney, C. R. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC. Available at: [Link]

  • Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Sygnature Discovery. Available at: [Link]

  • Corbett, J. W., et al. (2004). Synthesis and Evaluation of Analogs of Efavirenz (SUSTIVA) as HIV-1 Reverse Transcriptase Inhibitors. PubMed. Available at: [Link]

  • PharmaCompass. (n.d.). Efavirenz | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • Marco, A. D., & Koyfman, A. (2024). Efavirenz. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. Available at: [Link]

  • ResearchGate. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Rac 8,14-Dihydroxy Efavirenz. Pharmaffiliates.com. Available at: [Link]

  • Patsnap Synapse. (2024). What are the side effects of Efavirenz?. Patsnap. Available at: [Link]

  • PubChem. (n.d.). 8,14-Dihydroxyefavirenz. National Center for Biotechnology Information. Available at: [Link]

  • ScienceDirect. (2022). A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review. ScienceDirect. Available at: [Link]

  • Mayo Clinic. (2025). Efavirenz (oral route) - Side effects & dosage. Mayo Clinic. Available at: [Link]

  • Oxford Academic. (2026). Electrochemical hydroxylation of alkenes with H2O. National Science Review. Available at: [Link]

  • ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Refinement for the Chiral Separation of Efavirenz Metabolites

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral separation of Efavirenz and its metabolites. This guide is designed for researchers, analytical scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of Efavirenz and its metabolites. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated starting protocols to help you overcome common challenges in your stereoselective analysis.

The Criticality of Chiral Separation for Efavirenz

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy.[1][2] The drug molecule contains a single stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Efavirenz and (R)-Efavirenz.[1] The therapeutic activity resides almost exclusively in the (S)-enantiomer, which is the marketed drug.[3] The (R)-enantiomer is considered an impurity. Regulatory bodies like the U.S. FDA require the stereoisomeric composition of chiral drugs to be well-documented, making robust enantioselective analytical methods essential for quality control and pharmacokinetic studies.[1][4]

Efavirenz is extensively metabolized in the body, primarily by cytochrome P450 enzymes, with CYP2B6 being the major contributor to the formation of the primary metabolite, 8-hydroxyefavirenz.[3][5] Other key metabolites include 7-hydroxyefavirenz (formed by CYP2A6) and various secondary glucuronidated and dihydroxylated products.[2][5] Since these metabolic processes can be stereoselective, it is crucial to develop analytical methods capable of separating not only the parent enantiomers but also the chiral metabolites to fully understand the drug's disposition and potential toxicity.

Frequently Asked Questions (FAQs): Initial Method Setup

This section addresses the foundational questions researchers face when establishing a chiral separation method for Efavirenz.

Q1: Which analytical technique should I start with: HPLC, SFC, or CE?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and accessible technique for the chiral separation of pharmaceuticals and is an excellent starting point for Efavirenz.[6]

  • HPLC (High-Performance Liquid Chromatography): Offers a vast selection of commercially available chiral stationary phases (CSPs) and operates with standard laboratory equipment. Both normal-phase (NP) and reversed-phase (RP) modes have been successfully applied to Efavirenz.[1][7]

  • SFC (Supercritical Fluid Chromatography): A powerful alternative that often provides faster separations and higher efficiency than HPLC.[8] It uses supercritical CO₂ as the main mobile phase, which reduces solvent consumption and is considered a "greener" technique. It is highly effective for chiral separations on polysaccharide-based CSPs.[9][10]

  • CE (Capillary Electrophoresis): A high-efficiency technique that separates molecules based on their charge-to-size ratio.[11] It requires minimal sample and solvent but is best suited for charged analytes. While less common for Efavirenz itself, it can be a valuable tool for separating charged metabolites.[12][13][14]

Recommendation: Begin with HPLC due to its versatility and the wealth of published methods.

Q2: How do I select the right chiral column for HPLC?

A2: The choice of the Chiral Stationary Phase (CSP) is the most critical factor. For Efavirenz and its metabolites, polysaccharide-based CSPs are the industry standard and have demonstrated excellent selectivity.[15] These columns consist of cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[7]

Table 1: Recommended Starting Chiral Stationary Phases (CSPs) for Efavirenz

CSP TypeCommercial Name ExampleProven Success with EfavirenzSeparation Mode
Cellulose-based Chiralcel® OD-HYes[7][16]Primarily Normal-Phase
Amylose-based Lux® Amylose-2Yes[1]Reversed-Phase & Normal-Phase
Cellulose-based Chiralcel® OZ-HHigh probability of successNormal-Phase & Reversed-Phase
Amylose-based Chiralpak® AD-HHigh probability of successNormal-Phase

Q3: What are reliable starting conditions for a new method?

A3: A logical method development strategy begins with screening a few select columns under both Normal-Phase and Reversed-Phase conditions.

Table 2: Recommended Starting HPLC Conditions for Efavirenz Enantiomers

ParameterNormal-Phase (NP) ConditionsReversed-Phase (RP) ConditionsRationale & Causality
CSP Chiralcel® OD-H (5 µm, 250x4.6 mm)Lux® Amylose-2 (5 µm, 250x4.6 mm)These columns have published success and represent two different polysaccharide backbones (cellulose vs. amylose).[1][7]
Mobile Phase n-Hexane / Isopropyl Alcohol (IPA) (90:10, v/v)[16]Acetonitrile / 0.1% Formic Acid in Water (45:55, v/v)[1]NP relies on polarity differences for elution. RP uses a polar mobile phase to elute hydrophobic compounds from a non-polar surface.
Additive 0.05% Trifluoroacetic Acid (TFA)[7]Included in aqueous componentAdditives sharpen peaks by suppressing unwanted ionic interactions between the analyte and the CSP support.[17]
Flow Rate 0.8 - 1.0 mL/min[7][16]1.0 mL/min[1]A standard starting point for 4.6 mm ID columns. Lower flow rates can improve resolution.
Temperature 25 - 30 °C[1][16]25 °C[1]Ambient or slightly elevated temperature provides good reproducibility without excessive backpressure.
Detection UV at 247-254 nm[1][16][18]UV at 252 nm[1]Efavirenz has a strong chromophore with a UV maximum in this range.

Troubleshooting Guide: Resolving Common Issues

This section is structured as a problem-solving guide. Identify your issue and follow the expert recommendations.

Problem Area 1: Poor or No Resolution (Rs < 1.5)

Q4: My enantiomer peaks are co-eluting or have very low resolution. What's my first step?

A4: First, confirm that your system is performing correctly with a standard achiral analysis to rule out general system issues (e.g., leaks, pump failure). For a chiral-specific problem, the issue lies in the interaction between your analytes and the CSP. The most common cause is an inappropriate choice of CSP or mobile phase.

  • Causality: Chiral recognition requires a precise stereochemical interaction. If the chosen CSP and mobile phase combination does not facilitate the formation of transient diastereomeric complexes with a sufficient energy difference, no separation will occur.[7]

  • Action Plan:

    • Re-evaluate the CSP: If you see no hint of separation, screen a different CSP. For instance, if a cellulose-based column (Chiralcel®) fails, try an amylose-based one (Chiralpak®/Lux® Amylose).

    • Switch Separation Mode: If you are in NP mode, try RP, and vice-versa. The chiral recognition mechanisms can be completely different in these two environments.

Q5: How can I systematically optimize the mobile phase in Normal-Phase (NP) mode to improve resolution?

A5: In NP, the mobile phase typically consists of a non-polar alkane (hexane or heptane) and a polar modifier, usually an alcohol. The type and concentration of the alcohol are the most powerful parameters for optimization.

  • Causality: The alcohol modifier competes with the analyte for polar interaction sites (e.g., hydrogen bonding sites) on the CSP. Reducing the alcohol percentage generally increases retention and often improves resolution, as it allows the analyte to interact more strongly with the CSP.

  • Step-by-Step Optimization:

    • Adjust Alcohol Concentration: Using your starting condition (e.g., 90:10 Hexane:IPA), systematically decrease the IPA concentration to 7%, 5%, and 2%. Monitor retention time (tR) and resolution (Rs).

    • Change the Alcohol: If adjusting the concentration is insufficient, change the alcohol modifier. The elution strength order is typically Ethanol > Isopropanol (IPA) > n-Propanol. Switching from IPA to the weaker n-Propanol can significantly enhance resolution.

    • Introduce an Additive: For molecules like Efavirenz, adding a small amount (0.05-0.1%) of an acid (like TFA) or a base (like Diethylamine, DEA) can dramatically improve peak shape and sometimes resolution by minimizing undesirable interactions with the silica backbone.[7]

Q6: What is the optimization strategy for Reversed-Phase (RP) mode?

A6: In RP, you are typically using a mixture of water (often buffered) and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • Causality: The organic solvent strength, buffer pH, and buffer type influence the hydrophobic and ionic interactions that contribute to chiral recognition in RP mode. The pH is particularly important if the analyte or its metabolites have ionizable groups.

  • Step-by-Step Optimization:

    • Adjust Organic Solvent %: Change the ratio of ACN/MeOH to water. Lowering the organic content will increase retention and may improve resolution.

    • Change Organic Solvent Type: ACN and MeOH offer different selectivities. If a method with ACN is not working, try substituting it with MeOH.

    • Optimize pH: Adjust the pH of the aqueous buffer. For Efavirenz and its hydroxylated metabolites, exploring a pH range from 3 to 6 is a good starting point to see how it affects retention and selectivity.[19]

    • Vary Buffer Salt: The type of buffer salt (e.g., ammonium acetate, ammonium formate) can influence the separation.

Q7: Can adjusting the flow rate and temperature really make a difference?

A7: Yes, these parameters are crucial for fine-tuning a separation.

  • Flow Rate: Chiral stationary phases often have slower mass transfer kinetics compared to standard RP phases. This means that reducing the flow rate can lead to a significant increase in peak efficiency and, therefore, resolution. If your resolution is close but not quite baseline (e.g., Rs = 1.2-1.4), try reducing the flow rate from 1.0 mL/min to 0.5 mL/min or even lower.

  • Temperature: Chiral separations are thermodynamically driven. Lowering the column temperature often increases the stability of the transient diastereomeric complexes, leading to better resolution.[7] However, this also increases viscosity and backpressure. Conversely, increasing the temperature can sometimes invert the elution order or improve a separation that is kinetically limited.

  • Action Plan: Systematically study temperature in 5 °C increments (e.g., 20°C, 25°C, 30°C, 35°C) to find the optimal balance of resolution and analysis time.[16]

Problem Area 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Q8: My peaks are tailing badly. What are the likely causes and solutions?

A8: Peak tailing in chiral chromatography is common and can usually be resolved.

  • Causality & Solutions:

    • Analyte Overload: The sample concentration is too high, saturating the active sites on the CSP. Solution: Dilute your sample and reinject.

    • Secondary Ionic Interactions: Residual silanol groups on the silica support can interact with the analyte, causing tailing. Solution: Use a mobile phase additive. In NP, add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds. In RP, ensure your mobile phase is adequately buffered.[9]

    • Mismatched Sample Solvent: The solvent used to dissolve your sample is much stronger than the mobile phase, causing peak distortion. Solution: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.

    • Column Contamination/Degradation: Strongly retained impurities from previous injections can accumulate at the column head. Solution: Follow a proper column flushing and regeneration procedure (see Q10).

Q9: All the peaks in my chromatogram are split or doubled. What does this indicate?

A9: If all peaks are affected uniformly, the problem is almost certainly physical and located at the column inlet, occurring before any separation happens.[20]

  • Causality & Solutions:

    • Partially Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or HPLC system wear can clog the porous frit at the top of the column. This disrupts the flow path and causes the sample band to split.

    • Column Void: A void or channel has formed in the stationary phase bed at the column inlet.

  • Action Plan:

    • Disconnect the column and reverse it (connect the outlet to the injector).

    • Flush the column with a strong solvent (e.g., isopropanol) at a low flow rate (0.2 mL/min) to try and dislodge the blockage from the frit.

    • If this fails, the frit may need to be replaced, or the column itself may be compromised and need replacement.

Problem Area 3: Method Instability & Irreproducibility

Q10: My retention times are drifting from one injection to the next. Why?

A10: Drifting retention times are typically due to insufficient column equilibration or "memory effects."

  • Causality: Chiral stationary phases, especially when used with mobile phase additives, can take a long time to fully equilibrate. If the column is not equilibrated, the surface chemistry is constantly changing, leading to shifting retention. Furthermore, additives (especially basic ones) can strongly adsorb to the CSP and slowly leach out in subsequent runs, a phenomenon known as the "memory effect."[17]

  • Action Plan:

    • Ensure Full Equilibration: When starting up or after changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase.

    • Dedicate a Column: If possible, dedicate a specific column to a single method to avoid cross-contamination from different additives.[17]

    • Implement a Storage & Regeneration Protocol:

      • Short-term storage (< 24h): Store in the mobile phase (if it contains no salts) or in a suitable organic solvent.

      • Long-term storage (> 24h): Flush the column with isopropanol and store it tightly capped.

      • Regeneration: To remove persistent additives, flush the column with a sequence of solvents, for example, 50:50 acetonitrile:water, followed by methanol, then isopropanol. Always check the column care manual for specific instructions.

Experimental Workflows & Protocols

Workflow Diagram: General Chiral Method Development

This diagram outlines a systematic approach to developing a robust chiral separation method from scratch.

Chiral_Method_Development start Start: Define Analytes (Efavirenz & Metabolites) select_cols Select 2-4 CSPs (e.g., Cellulose & Amylose based) start->select_cols screen_np Screen in Normal Phase (NP) (Hexane/Alcohol) select_cols->screen_np screen_rp Screen in Reversed Phase (RP) (ACN or MeOH/Buffered Water) select_cols->screen_rp eval_screen Evaluate Screening Results Any Separation? screen_np->eval_screen screen_rp->eval_screen no_sep No Separation: Try Different CSPs or Modes (e.g., Polar Organic, SFC) eval_screen->no_sep No optimize Optimize Best Condition eval_screen->optimize Yes no_sep->select_cols opt_mp 1. Mobile Phase Composition (% Modifier, Modifier Type, Additives) optimize->opt_mp opt_temp 2. Temperature opt_mp->opt_temp opt_flow 3. Flow Rate opt_temp->opt_flow validate Validate Method (Robustness, Linearity, LOQ) opt_flow->validate end Final Method validate->end

Caption: A systematic workflow for chiral method development.

Workflow Diagram: Troubleshooting Poor Resolution

This decision tree helps diagnose and solve issues with enantiomeric resolution.

Resolution_Troubleshooting start Problem: Poor Resolution (Rs < 1.5) check_retention Are peaks retained? (k' > 1) start->check_retention increase_ret Decrease mobile phase strength (e.g., less alcohol in NP, less ACN in RP) check_retention->increase_ret No check_efficiency Are peaks efficient? (sharp, not broad) check_retention->check_efficiency Yes increase_ret->check_efficiency decrease_flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) check_efficiency->decrease_flow No (Broad Peaks) optimize_selectivity Optimize Selectivity (α) check_efficiency->optimize_selectivity Yes (Sharp Peaks) decrease_flow->optimize_selectivity change_modifier Change Modifier Type (e.g., IPA -> Ethanol in NP) (ACN -> MeOH in RP) optimize_selectivity->change_modifier change_temp Change Temperature (Try lower temp first) change_modifier->change_temp change_additive Change Additive (Type or Concentration) change_temp->change_additive change_csp Still no resolution: Change CSP change_additive->change_csp

Caption: A decision tree for troubleshooting poor chiral resolution.

Protocol 1: Starting Normal-Phase HPLC Method

This protocol is based on a validated method for the enantioseparation of Efavirenz.[7][16]

Objective: To separate (S)- and (R)-Efavirenz using a cellulose-based CSP.

Materials:

  • HPLC System: Standard HPLC or UPLC system with UV detector.

  • Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: HPLC-grade n-Hexane.

  • Mobile Phase B: HPLC-grade Isopropyl Alcohol (IPA).

  • Additive: Trifluoroacetic Acid (TFA).

  • Sample: Efavirenz standard dissolved in mobile phase at ~0.5 mg/mL.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of IPA . Add 0.5 mL of TFA (for a final concentration of 0.05%). Degas the mobile phase thoroughly.

  • System Setup:

    • Install the Chiralcel® OD-H column.

    • Set the flow rate to 0.8 mL/min .

    • Set the column oven temperature to 30°C .

    • Set the UV detector wavelength to 254 nm .

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Acquire data for approximately 15 minutes. The (R)-EFZ should elute around 7.5 min and the (S)-EFZ around 9.2 min under similar conditions.[7]

  • Optimization (if needed): If resolution is insufficient, decrease the percentage of IPA in the mobile phase in small increments (e.g., to 92:8 or 95:5 n-Hexane:IPA).

References

  • Reddy, B. et al. (2013). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis. [Link]

  • Ramesh, C. et al. (2020). Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Chiral Separation of Non-Nucleoside Reverse Transcription Inhibitor Efavirenz by HPLC on Cellulose-Based Chiral Stationary Phase | Request PDF. ResearchGate. [Link]

  • Ng, K. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • PharmGKB. (n.d.). Efavirenz Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. [Link]

  • A New Method for Determination of Efavirenz and pKa by Using LC-UV. (n.d.). Publisher. [Link]

  • Ogburn, E. T. et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition. [Link]

  • McConville, P. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Sharma, S. D., & Singh, G. (2014). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry. [Link]

  • Langmann, P. et al. (1999). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Desta, Z. et al. (2012). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. [Link]

  • Semantic Scholar. (n.d.). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Semantic Scholar. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Riley, C. M. et al. (2013). Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antiretroviral drugs lamivudine/BMS-986001/efavirenz in a combination tablet. Journal of Chromatography A. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Element Lab Solutions. (n.d.). Chiral Columns. Element Lab Solutions. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Publisher. [Link]

  • Chromatography Today. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Future4200. (n.d.). 16 Chiral Separations by Capillary Electrophoresis. Future4200. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating High Inter-Subject Variability in In Vitro Efavirenz Metabolism Assays

Welcome to the technical support center for in vitro Efavirenz (EFV) metabolism studies. As researchers and drug development professionals, you are aware that generating consistent and predictive data is paramount. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for in vitro Efavirenz (EFV) metabolism studies. As researchers and drug development professionals, you are aware that generating consistent and predictive data is paramount. However, EFV presents a unique challenge due to its complex metabolic profile and the substantial inter-subject variability observed both in vivo and in vitro. This variability is not random noise; it is a direct consequence of intricate biological factors, primarily human genetics.

This guide is designed to move beyond standard protocols. It provides a foundational understanding of EFV's metabolic landscape, a robust troubleshooting framework to diagnose and manage variability, and detailed methodologies to ensure the integrity and reproducibility of your results.

Section 1: The Metabolic Landscape of Efavirenz

Understanding the "why" behind the variability begins with a clear picture of how EFV is processed. The metabolism is a multi-step, multi-enzyme process dominated by Phase I oxidation followed by Phase II glucuronidation.

The primary metabolic pathway is the oxidation of EFV, which is overwhelmingly catalyzed by Cytochrome P450 (CYP) enzymes in the liver. The major route is 8-hydroxylation to form 8-hydroxyefavirenz, a reaction predominantly mediated by CYP2B6[1][2]. This single enzyme is the principal driver of the pharmacokinetic variability seen in clinical settings and in vitro assays[1][2].

Minor oxidative pathways also contribute. 7-hydroxylation is catalyzed almost exclusively by CYP2A6, accounting for approximately 22.5% of EFV's overall metabolism in vitro[3][4]. Other enzymes, including CYP3A4, CYP3A5, and CYP1A2, play minimal roles in 8-hydroxylation[1][2]. Subsequently, these hydroxylated metabolites undergo glucuronidation by various UDP-glucuronosyltransferase (UGT) enzymes for excretion[1]. A minor pathway for direct N-glucuronidation of the parent EFV molecule by UGT2B7 also exists and exhibits high variability[1][5].

Efavirenz_Metabolism cluster_output Excretion Excretion Urine/Feces OH_EFV_Gluc OH_EFV_Gluc OH_EFV_Gluc->Excretion EFV_Gluc EFV_Gluc EFV_Gluc->Excretion

Table 1: Key Enzymes in Efavirenz Metabolism

EnzymePrimary RoleContribution to Variability
CYP2B6 Major catalyst of 8-hydroxylation (primary clearance pathway)[1][2][5].Very High: Extensive genetic polymorphism is the main source of inter-subject variability[6][7].
CYP2A6 Major catalyst of 7-hydroxylation; minor role in 8-hydroxylation[3].Moderate: Genetic polymorphisms can influence clearance, especially in CYP2B6 poor metabolizers[1].
UGT2B7 Direct N-glucuronidation of parent Efavirenz[5].High: Formation rate of EFV-N-glucuronide shows large variability between samples[1].
CYP3A4/5 Minor contribution to 8-hydroxylation[1][2].Low: Generally not a primary driver of variability.
Section 2: Troubleshooting Guide: Deconstructing Variability

This section addresses common issues encountered during in vitro EFV metabolism assays. Each answer provides a causal explanation and actionable solutions.

Q1: My Efavirenz metabolism rates are highly inconsistent across different lots of pooled human liver microsomes (HLMs). Why is this happening and what can I do?

Causality: The term "pooled" can be misleading. While HLM pools are designed to average out individual differences, they are not identical. The high frequency of impactful CYP2B6 genetic polymorphisms in the human population means that the allelic distribution can vary significantly from one donor pool to another. A pool containing a higher proportion of donors with loss-of-function alleles like CYP2B66 (defined by the 516G>T SNP) will exhibit substantially lower metabolic activity than a pool with predominantly wild-type (CYP2B61) donors[6].

Troubleshooting & Solutions:

  • Source Characterization: Do not treat HLMs as a generic reagent. Whenever possible, obtain a certificate of analysis that includes characterization data for major CYP activities. For EFV studies, insist on pools that have been genotyped for key CYP2B6 alleles (*6, *18).

  • Use a Single Large Lot: For a long-term project, purchase a single, large, well-characterized lot of pooled HLMs to ensure consistency across all experiments.

  • Shift to Genotyped Individual Donors: For mechanistic studies, the gold standard is to move away from pools. Use a panel of individual donor HLMs that have been pre-genotyped for CYP2B6. This allows you to directly correlate metabolic activity with a specific genetic background (e.g., comparing 1/1 extensive metabolizers to 6/6 poor metabolizers).

Q2: I'm observing non-linear, non-Michaelis-Menten kinetics in my enzyme assays. Is my experiment failing?

Causality: No, this is an expected finding for EFV and CYP2B6. Unlike many enzyme-substrate interactions, CYP2B6-mediated metabolism of EFV does not follow simple Michaelis-Menten kinetics. Instead, it often displays homotropic positive cooperativity (a sigmoidal curve) and, at higher concentrations, substrate inhibition [6]. This suggests that multiple EFV molecules can bind to the enzyme, with the binding of the first molecule influencing the binding and turnover of subsequent molecules. Forcing this data into a standard Michaelis-Menten model will yield inaccurate Kₘ and Vₘₐₓ values.

Troubleshooting & Solutions:

  • Expand Substrate Concentrations: Use a wider range of EFV concentrations than you would for a typical substrate. Ensure you have enough data points at the low end to define the sigmoidal portion and at the high end to capture potential substrate inhibition.

  • Apply the Correct Kinetic Model: Analyze your velocity vs. substrate data using an allosteric model, such as the Hill equation , which accounts for cooperativity[6]. For substrate inhibition, more complex models may be required.

  • Report Apparent Kinetic Parameters: When reporting, clearly state the kinetic model used and refer to the parameters as "apparent" (e.g., S₅₀ instead of Kₘ) to reflect the non-Michaelis-Menten nature of the reaction.

Troubleshooting_Workflow Start High Variability Observed in Assay CheckMatrix Is the biological matrix (e.g., HLM) well-characterized? Start->CheckMatrix CheckKinetics Are non-Michaelis-Menten kinetics observed? CheckMatrix->CheckKinetics No UseGenotyped Action: Use genotyped individual donors or recombinant enzymes. CheckMatrix->UseGenotyped Yes CheckPathways Are minor metabolic pathways being considered? CheckKinetics->CheckPathways No ApplyHillModel Action: Apply Hill equation or other allosteric models. Expand substrate range. CheckKinetics->ApplyHillModel Yes End Reduced Variability & Mechanistic Insight CheckPathways->End No UseMultiSystem Action: Use multiple systems (HLMs, rCYPs, Hepatocytes). Measure multiple metabolites. CheckPathways->UseMultiSystem Yes UseGenotyped->CheckKinetics ApplyHillModel->CheckPathways UseMultiSystem->End

Q3: How do I design an experiment to specifically investigate the impact of genetic polymorphisms on Efavirenz metabolism?

Causality: To isolate the effect of genetics, you must control for all other variables. This requires moving from heterogeneous systems (like pooled HLMs) to more defined ones where the genetic component is the independent variable.

Experimental Design & Workflow:

  • System Selection (Choose one or both):

    • Panel of Genotyped HLMs: Procure individual donor HLMs with known, homozygous genotypes for key CYP2B6 alleles (e.g., 1/1, 6/6, 18/18). This is the most physiologically relevant system.

    • Recombinant Enzymes: Use commercially available recombinant CYP2B6 proteins expressing the wild-type (CYP2B6.1) and variant alleles (CYP2B6.6, CYP2B6.18, etc.). This provides the cleanest system to study the direct effect of a single amino acid change on enzyme function.

  • Assay Protocol:

    • Perform full kinetic analysis for the formation of 8-hydroxyefavirenz for each genotype/variant.

    • Ensure all experimental conditions (protein concentration, incubation time, EFV concentrations, buffer composition) are identical across all systems being compared.

    • Run the experiments in parallel on the same day to minimize inter-assay variability.

  • Data Analysis:

    • Calculate the intrinsic clearance (CLᵢₙₜ) for each genotype.

    • Directly compare the Vₘₐₓ, S₅₀, and CLᵢₙₜ values between the wild-type and variant groups. This quantitative comparison will reveal the functional consequence of the polymorphism.

Table 2: Major CYP2B6 Alleles and Their Functional Impact on Efavirenz Metabolism

AlleleKey Polymorphism(s)Functional Effect on Efavirenz MetabolismPopulation Frequency Note
CYP2B61 Wild-TypeNormal enzyme activity (Reference)Varies globally.
CYP2B66 516G>T, 785A>GLoss-of-function: Leads to aberrant splicing, reduced protein expression, and significantly lower EFV clearance[6].More common in African and Asian populations.
CYP2B69 516G>TLoss-of-function: Similar functional effect to *6[6].More common in Caucasian populations.
CYP2B618 983T>CLoss-of-function: Associated with increased EFV exposure[6].Considered largely specific to African populations[6].
Section 3: Frequently Asked Questions (FAQs)
  • What is the primary enzyme responsible for Efavirenz metabolism? CYP2B6 is the principal enzyme, responsible for the main clearance pathway of 8-hydroxylation[1][2]. Its high degree of genetic polymorphism is the primary cause of inter-individual variability.

  • Why is 8-hydroxyefavirenz the most important metabolite to measure? It is the major metabolite formed via the primary clearance pathway catalyzed by CYP2B6[6]. The rate of its formation is the most direct in vitro measure of EFV metabolic clearance and is highly sensitive to the genetic and induction/inhibition factors that cause variability.

  • What are the best in vitro systems to use for studying Efavirenz metabolism? There is no single "best" system; the choice depends on the research question:

    • Recombinant CYP2B6 Variants: Best for studying the direct functional effects of specific genetic polymorphisms in a clean, isolated system.

    • Genotyped Individual Donor HLMs: Best for physiologically relevant studies that correlate genetics with metabolic function in a native enzyme environment.

    • Human Hepatocytes: Best for studying integrated metabolism, including the effects of uptake, efflux, and enzyme induction (e.g., EFV auto-induction[1][5]).

  • How does Efavirenz auto-induction affect in vitro assays? Auto-induction, where EFV increases the expression of its own metabolizing enzymes like CYP2B6, is a transcriptional event[2][5]. It will not be observed in short-term HLM or recombinant enzyme assays. To study this phenomenon in vitro, you must use a system with intact cellular machinery, such as primary human hepatocytes, and expose them to EFV over a period of 24-72 hours before assessing metabolic activity.

Section 4: Key Experimental Protocols

Protocol 1: Determining Efavirenz Metabolism Kinetics in Human Liver Microsomes

This protocol outlines a standard procedure for characterizing the kinetics of 8-hydroxyefavirenz formation.

  • Reagents & Materials:

    • Human Liver Microsomes (pooled or individual donor)

    • Efavirenz (Stock in Methanol or DMSO)

    • 8-hydroxyefavirenz analytical standard

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺) or NADPH

    • Ice-cold Acetonitrile with internal standard (e.g., a stable isotope-labeled EFV metabolite) for reaction termination.

    • 96-well plates, incubator, centrifuge.

  • Procedure:

    • Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and HLM (final concentration typically 0.1-0.5 mg/mL).

    • Aliquot Master Mix: Add the master mix to wells of a 96-well plate.

    • Add Substrate: Add varying concentrations of Efavirenz to the wells to achieve a final concentration range suitable for kinetic modeling (e.g., 0.25 µM to 100 µM). Include a vehicle control (solvent only).

    • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Incubation: Incubate at 37°C with shaking for a predetermined time (e.g., 10-20 minutes). The time should be within the linear range of metabolite formation, which must be determined in preliminary experiments.

    • Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Protein Precipitation: Seal the plate and vortex. Centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

    • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis of 8-hydroxyefavirenz concentration by a validated LC-MS/MS method[3].

  • Self-Validation & Controls:

    • No-Cofactor Control: For each substrate concentration, include a well where buffer is added instead of the NADPH system. This accounts for any non-enzymatic degradation.

    • Linearity Check: Confirm that metabolite formation is linear with respect to time and protein concentration in preliminary experiments.

    • Positive Control: Include a known CYP2B6 substrate, like bupropion, as a positive control to confirm the enzymatic activity of the HLM lot.

References
  • Efavirenz Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Fung, E. et al. (2014). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Drug Metabolism and Disposition. [Link]

  • Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition. [Link]

  • Shankar, S. S., et al. (2017). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. [Link]

  • Whirl-Carrillo, M., et al. (2012). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics. [Link]

  • Ogburn, E. T., et al. (2010). (PDF) Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. ResearchGate. [Link]

  • Shankar, S. S., et al. (2017). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. [Link]

  • Summary annotation for rs3745274 (CYP2B6); efavirenz; HIV Infections (level 1A Metabolism/PK). ClinPGx. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of rac-8,14-Dihydroxy Efavirenz in Aqueous Buffers

Welcome to the technical support center for rac-8,14-Dihydroxy Efavirenz. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for rac-8,14-Dihydroxy Efavirenz. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this important metabolite of Efavirenz. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

Understanding the Solubility Challenge of rac-8,14-Dihydroxy Efavirenz

Efavirenz, the parent drug, is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but suffers from low aqueous solubility (less than 10 µg/mL).[1][2] The metabolic introduction of two hydroxyl groups to form 8,14-Dihydroxy Efavirenz increases the molecule's polarity, as suggested by a lower predicted logP value of 2.2 compared to Efavirenz's logP of approximately 4.6.[3] While this increased polarity would theoretically improve aqueous solubility, the overall solubility in neutral aqueous buffers can remain poor due to the molecule's rigid structure and potential for strong intermolecular and intramolecular hydrogen bonding, which can lead to a stable crystal lattice that is difficult to disrupt with water molecules alone.

The key to successfully working with 8,14-Dihydroxy Efavirenz is to understand and manipulate the physicochemical properties conferred by its new functional groups. The hydroxyl group on the aromatic ring (at the 8-position) is phenolic and therefore weakly acidic. This means its charge state, and consequently its solubility, will be dependent on the pH of the aqueous buffer. The hydroxyl group on the cyclopropyl ring (at the 14-position) is a tertiary alcohol and is not readily ionizable.

This guide will walk you through a series of troubleshooting steps and frequently asked questions to help you overcome these solubility hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I've tried to dissolve rac-8,14-Dihydroxy Efavirenz directly in my aqueous buffer (e.g., PBS pH 7.4), but it won't go into solution or precipitates out. What's happening?

A1: This is a common observation. The low intrinsic solubility of the molecule, even with the added hydroxyl groups, is the likely culprit. At neutral pH, the phenolic hydroxyl group is protonated, and the molecule remains largely uncharged and thus, poorly water-soluble. Direct dissolution in aqueous buffers is often unsuccessful.

Troubleshooting Workflow:

start Start: Poor Solubility in Aqueous Buffer organic_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol). start->organic_stock dilution Serially dilute the stock solution into your aqueous buffer. organic_stock->dilution observe Observe for precipitation. dilution->observe success Success: Compound is soluble at the desired concentration. observe->success failure Failure: Precipitation occurs upon dilution. observe->failure troubleshoot Proceed to advanced solubilization techniques (Q2-Q4). failure->troubleshoot

Caption: Initial troubleshooting workflow for dissolving 8,14-Dihydroxy Efavirenz.

Step-by-Step Protocol: Preparing a Stock Solution

  • Select a Water-Miscible Organic Solvent: Dimethyl sulfoxide (DMSO) or ethanol are excellent first choices.

  • Prepare a Concentrated Stock: Weigh out your rac-8,14-Dihydroxy Efavirenz and dissolve it in a minimal amount of the chosen organic solvent. Aim for a high concentration (e.g., 10-50 mM). Gentle warming or vortexing may be required.

  • Dilute into Aqueous Buffer: Perform serial dilutions of your concentrated stock solution into your pre-warmed aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to minimize localized high concentrations that can lead to precipitation.

  • Final Organic Solvent Concentration: Be mindful of the final concentration of the organic solvent in your assay. Many biological systems are sensitive to organic solvents, so it is best to keep the final concentration as low as possible (typically <1% and often <0.1%).

Organic SolventTypical Stock ConcentrationRecommended Final Concentration in Assay
DMSO10-50 mM< 0.5%
Ethanol10-50 mM< 1%
Q2: I've tried using an organic stock solution, but the compound still precipitates at my desired final concentration. What is my next step?

A2: If simple dilution from an organic stock is insufficient, you can leverage the phenolic hydroxyl group by adjusting the pH of your buffer. By raising the pH above the pKa of the phenolic hydroxyl group, you will deprotonate it, forming a phenoxide anion. This charged species is significantly more soluble in water.[4] While the exact pKa of the 8-hydroxyl group is not published, we can estimate it to be in the range of 8-10, similar to other phenols.

pH Adjustment Strategy:

start Precipitation with organic stock dilution. check_assay_ph Can the pH of your assay be adjusted? start->check_assay_ph ph_yes Yes check_assay_ph->ph_yes Tolerant ph_no No check_assay_ph->ph_no Sensitive adjust_ph Prepare a stock solution in a slightly basic aqueous buffer (pH 9-10) or a co-solvent/basic buffer mixture. ph_yes->adjust_ph other_methods Consider other methods like cyclodextrins or co-solvents (Q3 & Q4). ph_no->other_methods neutralize Carefully neutralize to the final assay pH just before use. adjust_ph->neutralize success Success: Compound remains in solution. neutralize->success

Caption: Decision tree for using pH adjustment to improve solubility.

Step-by-Step Protocol: pH-Mediated Solubilization

  • Prepare a Basic Stock Solution: Dissolve rac-8,14-Dihydroxy Efavirenz in a small amount of a slightly basic buffer (e.g., 50 mM carbonate buffer, pH 9.0-10.0). Alternatively, dissolve the compound in a small amount of organic solvent (e.g., ethanol) and then dilute this into the basic buffer.

  • Check for Solubility: Ensure the compound is fully dissolved in the basic stock solution.

  • Dilute and Neutralize: Add the basic stock solution to your final assay buffer. The buffering capacity of the final buffer should bring the pH to your desired experimental value. It is crucial to perform this step with vigorous stirring.

  • Verify Final pH: Always verify the final pH of your solution after the addition of the basic stock.

  • Caution: Be aware that some phenolic compounds can be unstable at high pH, especially in the presence of oxygen.[5] It is advisable to prepare these solutions fresh and use them promptly.

Q3: My experiment is pH-sensitive, and I need to maintain a neutral pH. Are there other options besides co-solvents and pH adjustment?

A3: Yes, the use of cyclodextrins is an excellent strategy for improving the solubility of poorly soluble compounds without altering the pH or requiring high concentrations of organic solvents.[6] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portions of a guest molecule, like 8,14-Dihydroxy Efavirenz, forming an inclusion complex that is more water-soluble.[7][8]

Recommended Cyclodextrins:

CyclodextrinProperties
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. A very common choice for pharmaceutical formulations.[3]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high aqueous solubility and the ability to form strong inclusion complexes.

Step-by-Step Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add 8,14-Dihydroxy Efavirenz: Add the powdered 8,14-Dihydroxy Efavirenz directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours, or even overnight, at room temperature to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized 8,14-Dihydroxy Efavirenz in the filtrate should be determined spectrophotometrically or by HPLC.

Q4: I need to prepare a higher concentration of 8,14-Dihydroxy Efavirenz than what I can achieve with the previous methods. Are there more advanced techniques I can consider?

A4: For achieving higher concentrations, you can explore techniques that modify the physical state of the compound, such as creating nanosuspensions or solid dispersions. These methods are more complex but can significantly enhance aqueous solubility and dissolution rates.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and, consequently, the dissolution velocity.[9][10] This is a "bottom-up" or "top-down" process that requires specialized equipment like high-pressure homogenizers or sonicators.

  • Solid Dispersions: In this technique, the drug is dispersed in a hydrophilic carrier matrix at a solid state.[11] The drug can exist in an amorphous form, which has a higher energy state and is more soluble than the crystalline form. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). The solid dispersion can then be dissolved in an aqueous buffer.

These advanced techniques typically require specialized formulation expertise and equipment. If you are considering these approaches, it is recommended to consult with a formulation scientist.

Summary of Key Strategies

TechniquePrincipleAdvantagesDisadvantages
Organic Co-solvents Reduces the polarity of the aqueous medium.[12]Simple and quick.Can be toxic to biological systems; risk of precipitation upon dilution.
pH Adjustment Ionizes the phenolic hydroxyl group to a more soluble phenoxide.[4]Highly effective for ionizable compounds.Limited to pH-tolerant assays; potential for compound instability at high pH.[5]
Cyclodextrins Encapsulates the hydrophobic drug in a soluble host molecule.[6]Low toxicity; effective at neutral pH; can improve stability.[13]Can be a more expensive option; may require longer preparation time for complexation.
Nanosuspensions Increases surface area and dissolution velocity by reducing particle size.[9][10]Can significantly increase apparent solubility and dissolution rate.Requires specialized equipment and formulation expertise.
Solid Dispersions Disperses the drug in a hydrophilic matrix, often in an amorphous state.[11]Can lead to substantial increases in solubility and bioavailability.Can be complex to prepare; potential for physical instability of the amorphous form.

References

  • Bergstrom, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 99(Pt A), 3–15.
  • Chiappetta, D. A., Hocht, C., Taira, C., & Sosnik, A. (2010). Efavirenz-loaded polymeric micelles for pediatric anti-HIV pharmacotherapy with significantly higher oral bioavailaibility. Nanomedicine, 5(1), 11–23.
  • Clark, J. (2023). Physical Properties of Phenol. Chemistry LibreTexts. Available at: [Link]

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1136-1146.
  • Friedman, M. (1999). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 47(8), 3167-3177.
  • Gažák, R. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available at: [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Available at: [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Pharmaffiliates. (n.d.). Rac 8,14-Dihydroxy Efavirenz. Retrieved from [Link]

  • PubChem. (n.d.). 8,14-Dihydroxyefavirenz. Retrieved from [Link]

  • PubChem. (n.d.). rac 8,14-Dihydroxy Efavirenz. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility across a series of hydroxylated aromatics. Hydrophilicity... Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Smidovnik, A., et al. (2010). Effect of Complexation Cyclodextrins with Phenolic Acids and Coenzyme Q10 on their Physico-Chemical Properties and Bioavailability. Acta Chimica Slovenica, 57(1), 9-16.
  • Taylor & Francis Online. (n.d.). Formulation and optimization of efavirenz nanosuspensions using the precipitation-ultrasonication technique for solubility enhancement. Retrieved from [Link]

  • Tran, P., et al. (2019). A Review of the Manufacturing Methods of Nanosuspensions of Poorly Water-Soluble Drugs. Pharmaceutics, 11(3), 149.
  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Zhang, J., et al. (2021). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Foods, 10(10), 2355.
  • Gaur, P. K., Mishra, S., Bajpai, M., & Mishra, A. (2014). Enhanced oral bioavailability of efavirenz by solid lipid nanoparticles: in vitro drug release and pharmacokinetics studies.
  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

  • Junn, L. A., & Millard, J. W. (2008). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Pharmacy & Pharmaceutical Sciences, 11(3), 1-12.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.
  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate. Retrieved from [Link]

  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical reviews, 98(5), 1743–1754.
  • Al-Ghamdi, S., et al. (2018). Solubilization techniques used for poorly water-soluble drugs. Saudi Pharmaceutical Journal, 26(7), 949-957.
  • Al-Marri, A. H., & Farid, M. M. (2016). A new method for determination of efavirenz and pKa by using LC-UV.
  • Badwana, A. A., et al. (2011). Tablet Formulation and Enhancement of Aqueous Solubility of Efavirenz by Solvent Evaporation Co-Crystal Technique. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 849-858.
  • Bergström, C. A. S., et al. (2014). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 77, 3-15.
  • Fura, A. (2006). Role of biotransformation in drug discovery and development. Drug discovery today, 11(13-14), 617-624.
  • Hisham, M. W. M., & Bustami, R. T. (2011). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 16(12), 10328-10348.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of pharmacological and toxicological methods, 44(1), 235-249.
  • Pralhad, T., & Rajendrakumar, K. (2004). Study of freeze-dried quercetin-cyclodextrin binary systems by DSC, FT-IR, X-ray diffraction and SEM analysis. Journal of pharmaceutical and biomedical analysis, 34(2), 333-339.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33.
  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement of poorly soluble drugs by solid dispersion in natural polymers. International journal of pharmaceutics, 390(1), 187-195.
  • Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499.
  • Yellela, S. R. (2010). Pharmaceutical technologies for the formulation of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36.
  • Zhao, L., et al. (2010). A new method for the prediction of drug solubility in solvent mixtures. Pharmaceutical research, 27(11), 2415-2425.
  • Zhou, D., et al. (2005). A new strategy for the prediction of drug solubility in mixed solvent systems. Journal of pharmaceutical sciences, 94(7), 1541-1552.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035.

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Troubleshooting

Technical Support Center: Optimization of Dosing Regimens for In Vivo Studies with 8,14-Dihydroxy Efavirenz

This technical support guide is meticulously crafted for researchers, scientists, and drug development professionals embarking on in vivo studies with 8,14-Dihydroxy Efavirenz (8,14-diOH-EFV). As a critical metabolite of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is meticulously crafted for researchers, scientists, and drug development professionals embarking on in vivo studies with 8,14-Dihydroxy Efavirenz (8,14-diOH-EFV). As a critical metabolite of the widely used antiretroviral drug Efavirenz (EFV), understanding the pharmacology of 8,14-diOH-EFV is paramount. This document provides a comprehensive, question-and-answer-based resource, complete with troubleshooting guides and detailed protocols, to empower you to design and execute scientifically sound and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for studying 8,14-Dihydroxy Efavirenz independently of its parent drug, Efavirenz?

A1: Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, into several hydroxylated metabolites, including 8-hydroxyefavirenz (8-OH-EFV) and subsequently 8,14-Dihydroxy Efavirenz.[1] While Efavirenz is effective against HIV, it is also associated with significant central nervous system (CNS) side effects, such as dizziness, impaired concentration, and vivid dreams.[2] There is growing evidence that the metabolites of Efavirenz may contribute to these neuropsychological effects. For instance, the 8-OH-EFV metabolite has been shown to have direct neuronal toxicity in vitro.[1] By studying 8,14-diOH-EFV in isolation, researchers can delineate its specific pharmacokinetic profile, CNS penetration, and contribution to both the therapeutic and adverse effects observed with Efavirenz therapy. This is crucial for a complete understanding of the drug's mechanism of action and for the potential development of safer antiretroviral therapies.

Q2: What are the anticipated challenges in administering 8,14-diOH-EFV in vivo and achieving consistent exposure?

A2: As a hydroxylated metabolite, 8,14-diOH-EFV is likely to be more polar than its parent compound, Efavirenz. This increased polarity can lead to poor oral bioavailability due to reduced membrane permeability. Furthermore, being a product of phase I metabolism, it is a prime substrate for phase II conjugation reactions (e.g., glucuronidation and sulfation), which facilitate rapid excretion. In human plasma, Efavirenz metabolites are found predominantly as conjugates.[3][4] This rapid clearance can make it difficult to maintain sustained and therapeutically relevant plasma concentrations in animal models. Additionally, like many complex organic molecules, 8,14-diOH-EFV is expected to have poor aqueous solubility, posing a significant challenge for formulation development.

Q3: What analytical methods are recommended for quantifying 8,14-diOH-EFV in biological matrices?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 8,14-diOH-EFV in plasma and other biological tissues.[5] A validated LC-MS/MS method has been published for the simultaneous determination of Efavirenz and its hydroxylated metabolites, including 8,14-diOH-EFV, in human plasma.[5] A critical consideration for bioanalysis is the extensive conjugation of this metabolite. To measure the total concentration (conjugated and unconjugated), enzymatic hydrolysis of plasma samples with β-glucuronidase and sulfatase prior to extraction is a necessary step.[3][4]

Troubleshooting Guide

Issue 1: High Inter-Animal Variability in Plasma Concentrations
  • Causality: Poor solubility of 8,14-diOH-EFV can lead to incomplete and variable dissolution in the gastrointestinal tract following oral administration. Inconsistent dosing technique can also be a major contributor.

  • Self-Validating Protocol:

    • Formulation Optimization: Develop a robust formulation to enhance solubility. A common strategy for poorly soluble compounds is to use a co-solvent system.[6] A suggested starting point is a ternary vehicle of DMSO, PEG400, and Solutol HS-15.

    • Pre-Dosing Formulation Check: Before each experiment, visually inspect the formulation under a microscope to ensure the compound is fully dissolved and there is no precipitation.

    • Standardized Dosing Technique: For oral gavage, ensure all technicians are trained to administer the formulation at a consistent rate and volume, and to the same anatomical location in the stomach.

Issue 2: Sub-therapeutic Plasma Concentrations or Rapid Disappearance of the Compound
  • Causality: As a dihydroxylated metabolite, 8,14-diOH-EFV is susceptible to rapid phase II metabolism and subsequent renal or biliary clearance. This can result in a very short half-life in vivo.

  • Self-Validating Protocol:

    • Route of Administration Comparison: Conduct a pilot pharmacokinetic study comparing oral (p.o.) and intravenous (i.v.) administration. This will determine the absolute bioavailability and differentiate between poor absorption and rapid clearance.

    • Dose Escalation Study: Perform a single ascending dose study to determine if higher doses can achieve the target exposure without acute toxicity.[7]

    • Consider Continuous Infusion: If a short half-life is confirmed, a continuous infusion model using an osmotic minipump may be necessary to maintain steady-state plasma concentrations for efficacy or toxicology studies.

Experimental Protocols

Protocol 1: Formulation of 8,14-Dihydroxy Efavirenz for In Vivo Administration

Objective: To prepare a clear, sterile solution of 8,14-diOH-EFV suitable for oral or intravenous administration in rodents.

Materials:

  • 8,14-Dihydroxy Efavirenz

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Solutol® HS-15, sterile

  • Sterile water for injection or 0.9% saline

  • Sterile, conical polypropylene tubes

  • Vortex mixer and sonicator

Procedure:

  • Weigh the required amount of 8,14-diOH-EFV into a sterile conical tube.

  • Add DMSO to a final volume not exceeding 10% of the total formulation. Vortex and sonicate until the compound is fully dissolved.

  • Add PEG400 to a final concentration of 30-40%. Vortex until the solution is homogenous.

  • Add Solutol® HS-15 to a final concentration of 5-10%. Vortex thoroughly.

  • Slowly add sterile water for injection or saline to the final volume while continuously vortexing.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Filter the final solution through a 0.22 µm sterile filter for intravenous administration.

Protocol 2: Pilot Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of 8,14-diOH-EFV following a single administration.

Procedure:

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6), 8-10 weeks of age.

  • Dosing Groups:

    • Group 1: Vehicle control (formulation without 8,14-diOH-EFV), p.o.

    • Group 2: 10 mg/kg 8,14-diOH-EFV, p.o.

    • Group 3: 1 mg/kg 8,14-diOH-EFV, i.v. (for bioavailability assessment)

  • Blood Sampling: Collect sparse blood samples (e.g., 3-4 mice per time point) at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into EDTA-coated tubes, and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Bioanalysis (LC-MS/MS):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard.

    • Perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase and incubating at 37°C.

    • Extract the analyte using liquid-liquid or solid-phase extraction.

    • Analyze the extracted sample using a validated LC-MS/MS method.[5]

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Visualizations

Workflow for Dosing Regimen Optimization

dosing_optimization cluster_preclinical Preclinical Optimization cluster_definitive Definitive Studies formulation Formulation Development (Solubility Enhancement) pilot_pk Pilot PK Study (Single Dose, p.o. vs i.v.) formulation->pilot_pk dose_range Dose-Range Finding (Tolerability) pilot_pk->dose_range pk_pd_modeling PK/PD Modeling (Exposure-Response) dose_range->pk_pd_modeling regimen_selection Select Dosing Regimen for Efficacy/Tox Studies pk_pd_modeling->regimen_selection efficacy_study Efficacy Study regimen_selection->efficacy_study tox_study Toxicology Study regimen_selection->tox_study efavirenz_metabolism Efavirenz Efavirenz 8-OH-EFV 8-Hydroxy Efavirenz Efavirenz->8-OH-EFV CYP2B6 8,14-diOH-EFV 8,14-Dihydroxy Efavirenz 8-OH-EFV->8,14-diOH-EFV CYP2B6 Conjugates Glucuronide/Sulfate Conjugates 8,14-diOH-EFV->Conjugates UGTs/SULTs Excretion Excretion Conjugates->Excretion

Caption: The primary metabolic pathway of Efavirenz to 8,14-Dihydroxy Efavirenz.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters for a Hypothetical Pilot Study of 8,14-diOH-EFV in Mice

Parameter10 mg/kg, p.o.1 mg/kg, i.v.
Cmax (ng/mL) 250 ± 50800 ± 150
Tmax (h) 0.50.08 (5 min)
AUC (0-last) (ng*h/mL) 400 ± 80350 ± 70
t1/2 (h) 1.5 ± 0.31.2 ± 0.2
Bioavailability (%) ~11%-

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results will vary.

References

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1205-1214. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Adejumo, O. E., et al. (2014). A Validated Method for Quantification of Efavirenz in Dried Blood Spots Using High-Performance Liquid Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 36(5), 652-659. [Link]

  • Ma, Q., & Lu, A. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology, 13, 1007481. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 190-201. [Link]

  • World Preclinical Congress. (2018). Optimizing Drug Metabolism & Pharmacokinetics. [Link]

  • Kim, K. B., et al. (2008). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Chromatographia, 67(3-4), 263-268. [Link]

  • Kumar, P., et al. (2019). Formulation Development and Evaluation of Fast Dissolving Oral Film of Dolasetron Mesylate. American Journal of PharmTech Research, 8(4), 38-45. [Link]

  • Dickinson, L., et al. (2015). Pharmacokinetic and Pharmacodynamic Analysis of Efavirenz Dose Reduction Using an In VitroIn Vivo Extrapolation Model. Antimicrobial Agents and Chemotherapy, 59(9), 5323-5331. [Link]

  • Di, L., & Feng, B. (2016). Metabolism and pharmacokinetic optimization strategies in drug discovery. Expert Opinion on Drug Discovery, 11(10), 965-976. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Advances in Oral Drug Delivery. Pharmaceutics, 13(2), 268. [Link]

  • Uno, Y., et al. (2016). In vivo individual variations in pharmacokinetics of efavirenz in cynomolgus monkeys genotyped for cytochrome P450 2C9. Biopharmaceutics & Drug Disposition, 37(6), 379-383. [Link]

  • Taneja, R., & Singh, S. K. (2012). Oral drug delivery system. U.S.
  • Higuita-Gutiérrez, L. F., et al. (2024). Development and validation of an HPLC-UV bioanalytical method for the simultaneous quantification of efavirenz, lopinavir, and ritonavir plasma concentrations in persons living with HIV. Vitae, 31(1). [Link]

  • Scott, A. D., & Mistry, S. N. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. [Link]

  • Aurigene Pharmaceutical Services. (2021). Influence of injectable, parenteral and oral formulation development and its route of administration. [Link]

  • U.S. Food and Drug Administration. (2024). Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials. YouTube. [Link]

  • Ozdemir, A., et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. [Link]

  • Winston, A., et al. (2015). Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients. Journal of Antimicrobial Chemotherapy, 70(10), 2899-2904. [Link]

  • Langmann, P., et al. (2001). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Therapeutic Drug Monitoring, 23(2), 166-171. [Link]

  • Li, M., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1508-1519. [Link]

  • Elens, L., et al. (2015). In vivo profiling and distribution of known and novel phase I and phase II metabolites of efavirenz in plasma, urine and. Infekt.ch. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of 8,14-Dihydroxy Efavirenz

This guide provides a comprehensive comparison of validated analytical methods for the precise quantification of 8,14-Dihydroxy Efavirenz, a significant secondary metabolite of the antiretroviral drug Efavirenz. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the precise quantification of 8,14-Dihydroxy Efavirenz, a significant secondary metabolite of the antiretroviral drug Efavirenz. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of bioanalytical methodologies for this specific analyte. We will delve into the technical specifics of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, offering insights into their respective strengths and applications.

Introduction: The Significance of Quantifying 8,14-Dihydroxy Efavirenz

Efavirenz (EFV) is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its metabolism is complex, primarily occurring in the liver via cytochrome P450 enzymes, with CYP2B6 playing a major role.[1] The primary metabolite, 8-hydroxyefavirenz, is further metabolized to 8,14-dihydroxyefavirenz.[1] Monitoring the levels of these metabolites is crucial for understanding the pharmacokinetic variability and potential for drug-drug interactions and toxicity in patients. Accurate and reliable quantification of 8,14-Dihydroxy Efavirenz is therefore paramount in clinical and research settings.

The inherent challenges in quantifying this polar metabolite, often present at low concentrations in complex biological matrices like plasma, necessitate highly sensitive and selective analytical techniques. Currently, LC-MS/MS stands as the gold standard for this application due to its superior specificity and sensitivity compared to other methods like HPLC-UV.[2]

Comparative Analysis of Validated LC-MS/MS Methods

This guide will compare two validated LC-MS/MS methods for the quantification of 8,14-Dihydroxy Efavirenz in human plasma. The primary distinction between these methods lies in their sample preparation strategy: one employs Liquid-Liquid Extraction (LLE) , while the other utilizes Protein Precipitation (PPT) .

Method 1: Liquid-Liquid Extraction (LLE) Based LC-MS/MS

This method, adapted from a study by Jeong et al., offers a robust approach for the simultaneous determination of Efavirenz and its hydroxylated metabolites.[3]

Sample Preparation:

  • To 200 µL of human plasma, add an internal standard (e.g., Ritonavir).

  • Perform enzymatic hydrolysis by adding β-glucuronidase and incubating to cleave glucuronide conjugates.

  • Add 0.1M sodium carbonate to alkalinize the sample.

  • Extract the analytes with 1 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

ParameterCondition
LC Column Reversed-phase C18
Mobile Phase Acetonitrile:20mM Ammonium Acetate (90:10, v/v)
Flow Rate 0.2 mL/min (Isocratic)
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition m/z 346 → 262
ParameterResult
Lower Limit of Quantification (LLOQ) Not explicitly stated for 8,14-dihydroxyefavirenz alone, but the method was sensitive enough for pharmacokinetic studies.
Linearity Not explicitly detailed for 8,14-dihydroxyefavirenz.
Precision (CV%) < 10.7%
Accuracy 90–111%

The choice of LLE with ethyl acetate is driven by the need to efficiently extract the analytes from the plasma matrix while minimizing the co-extraction of interfering substances like phospholipids.[3] The enzymatic hydrolysis step is critical for measuring the total concentration of the metabolite, as it exists in both conjugated and unconjugated forms in vivo. The use of a specific internal standard, Ritonavir, helps to correct for variability during sample preparation and analysis.[3]

Method 2: Protein Precipitation (PPT) Based LC-MS/MS

This conceptual method is based on a common and high-throughput approach to sample preparation in bioanalysis, as described in various contexts.[4]

Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled 8,14-Dihydroxy Efavirenz).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

ParameterCondition
LC Column UPLC BEH C18 or similar high-efficiency column
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode ESI, Negative or Positive (analyte dependent)
Monitored Transition m/z 344 → [specific product ion] (in negative mode)
ParameterAcceptance Criteria[5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; analyte response identifiable, discrete, and reproducible with precision of ±20% and accuracy of 80-120%.
Linearity Correlation coefficient (r²) ≥ 0.99
Precision (CV%) Within-run and between-run precision should not exceed 15% (20% at LLOQ).
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).

Protein precipitation with acetonitrile is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.[4] The use of a stable isotope-labeled internal standard is the preferred approach as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. A gradient elution in the LC method allows for better separation of the analyte from potential interferences and can accommodate a wider range of analyte polarities.

Head-to-Head Comparison

FeatureMethod 1: Liquid-Liquid ExtractionMethod 2: Protein Precipitation
Sample Preparation Time Longer, more labor-intensiveFaster, amenable to automation
Selectivity Generally higher due to efficient removal of matrix componentsPotential for more matrix effects
Analyte Recovery Can be variable and requires optimizationGenerally high and reproducible
Throughput LowerHigher
Cost per Sample Higher (solvent consumption)Lower
Internal Standard Analog (Ritonavir)Ideal: Stable Isotope-Labeled

Visualization of Experimental Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p Plasma Sample is Add Internal Standard p->is enz Enzymatic Hydrolysis is->enz alk Alkalinize enz->alk lle Liquid-Liquid Extraction (Ethyl Acetate) alk->lle cent1 Centrifuge lle->cent1 evap Evaporate cent1->evap recon Reconstitute evap->recon inj Inject recon->inj lcms LC-MS/MS Analysis inj->lcms

Fig. 1: Liquid-Liquid Extraction Workflow

PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p Plasma Sample is Add Internal Standard p->is ppt Protein Precipitation (Acetonitrile) is->ppt cent1 Centrifuge ppt->cent1 evap Evaporate cent1->evap recon Reconstitute evap->recon inj Inject recon->inj lcms LC-MS/MS Analysis inj->lcms

Fig. 2: Protein Precipitation Workflow

Conclusion and Recommendations

Both LLE- and PPT-based LC-MS/MS methods are suitable for the quantification of 8,14-Dihydroxy Efavirenz in human plasma. The choice between the two will depend on the specific requirements of the study.

  • For studies requiring the highest level of sensitivity and selectivity, and where sample throughput is not the primary concern, the LLE-based method is recommended. The additional cleanup steps help to minimize matrix effects and can lead to lower limits of detection.

  • For high-throughput applications, such as large-scale clinical trials or therapeutic drug monitoring, the PPT-based method offers a significant advantage in terms of speed and simplicity. When coupled with a stable isotope-labeled internal standard, this method can provide excellent accuracy and precision.

It is imperative that any chosen method is fully validated according to the guidelines set forth by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) to ensure the integrity and reliability of the generated data.[5][6]

References

  • Jeong, E. H., et al. (2010). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers.
  • Jeong, E. H., et al. (2010). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. ResearchGate. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Not available.
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  • Faucette, S. R., et al. (2007). Efavirenz metabolic pathway and catalytic hepatic enzymes. Current Drug Metabolism, 8(5), 473-485.
  • Not available.
  • Li, W., et al. (2012). A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19.
  • Not available.
  • Not available.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Srivastava, P., et al. (2020). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spots Using High-Performance Liquid Chromatography-Photodiode Array Detection. Journal of Ethnopharmacology.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation. Available at: [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.

Sources

Comparative

A Comparative Guide to the Metabolic Profiling of S-Efavirenz versus R-Efavirenz

For researchers, scientists, and drug development professionals, understanding the stereoselective metabolism of chiral drugs is paramount. Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the stereoselective metabolism of chiral drugs is paramount. Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of antiretroviral therapy.[1][2] It is administered as a racemic mixture, but its therapeutic activity resides almost exclusively in the (S)-enantiomer.[1] This guide provides an in-depth comparative analysis of the metabolic profiles of S-Efavirenz and its enantiomer, R-Efavirenz, supported by experimental data and detailed methodologies.

The Critical Role of Stereochemistry in Efavirenz Metabolism

The differential metabolism of drug enantiomers can have profound implications for efficacy and toxicity. In the case of Efavirenz, the human body metabolizes the therapeutically active S-enantiomer and the inactive R-enantiomer at significantly different rates, primarily driven by the stereoselective nature of cytochrome P450 (CYP) enzymes.[1] This disparity in metabolic clearance is a critical factor in determining the drug's pharmacokinetic profile and therapeutic window.

Primary Metabolic Pathways: A Tale of Two Enantiomers

The initial steps in Efavirenz metabolism are dominated by oxidative hydroxylation, leading to the formation of two primary metabolites: 8-hydroxyefavirenz (8-OH-EFV) and 7-hydroxyefavirenz (7-OH-EFV).[3][4]

Major Pathway: 8-Hydroxylation by CYP2B6

The principal route of Efavirenz metabolism is the hydroxylation at the 8-position, a reaction predominantly catalyzed by CYP2B6.[3][4][5][6][7] This pathway exhibits a high degree of enantioselectivity, with a marked preference for the S-enantiomer.

  • Experimental Evidence: In vitro studies using recombinant human CYP2B6 have demonstrated that the metabolism of S-Efavirenz to S-8-hydroxyefavirenz is approximately 10-fold faster than the conversion of R-Efavirenz to R-8-hydroxyefavirenz.[1] The wild-type CYP2B6 enzyme displays a 14-fold enantioselectivity for the 8-hydroxylation of S-Efavirenz.[1] This pronounced preference for the S-enantiomer is a key determinant of the overall pharmacokinetic profile of Efavirenz.

Minor Pathway: 7-Hydroxylation by CYP2A6

A secondary, yet significant, metabolic route is the 7-hydroxylation of Efavirenz, which is primarily mediated by CYP2A6.[3][4][6] While this is considered a minor pathway for the racemic mixture, its contribution to the overall clearance of Efavirenz can become more prominent when the primary CYP2B6 pathway is saturated or inhibited. The enantioselectivity of this pathway has been less extensively characterized compared to 8-hydroxylation.

Secondary Metabolism and Excretion

Following primary hydroxylation, the Efavirenz metabolites undergo further biotransformation, primarily through the formation of 8,14-dihydroxyefavirenz and subsequent glucuronidation, to facilitate their excretion.[3][4][5]

  • 8,14-Dihydroxyefavirenz Formation: The secondary metabolite, 8,14-dihydroxy-EFV, is formed from 8-hydroxy-EFV, a reaction also catalyzed by CYP2B6.[2][4][5]

  • Glucuronidation: The hydroxylated metabolites are conjugated with glucuronic acid by various UDP-glucuronosyltransferase (UGT) enzymes, with 8-hydroxy-EFV-glucuronide being the major metabolite found in urine.[2][3][4] Efavirenz can also undergo direct N-glucuronidation, a reaction catalyzed by UGT2B7.[8]

Due to the significantly higher rate of S-Efavirenz 8-hydroxylation, it is logical to infer that the downstream formation of S-8,14-dihydroxyefavirenz and S-8-hydroxy-EFV-glucuronide will also predominate in vivo.

Visualizing the Metabolic Divergence

The following diagrams illustrate the distinct metabolic fates of S-Efavirenz and R-Efavirenz.

G cluster_S S-Efavirenz Metabolism cluster_R R-Efavirenz Metabolism S_EFV S-Efavirenz S_8OH S-8-OH-Efavirenz (Major) S_EFV->S_8OH CYP2B6 (High Affinity) S_7OH S-7-OH-Efavirenz (Minor) S_EFV->S_7OH CYP2A6 S_8_14OH S-8,14-diOH-Efavirenz S_8OH->S_8_14OH CYP2B6 S_Gluc S-Glucuronides S_8OH->S_Gluc UGTs S_7OH->S_Gluc UGTs R_EFV R-Efavirenz R_8OH R-8-OH-Efavirenz (Minor) R_EFV->R_8OH CYP2B6 (Low Affinity) R_7OH R-7-OH-Efavirenz (Minor) R_EFV->R_7OH CYP2A6 R_Gluc R-Glucuronides R_8OH->R_Gluc UGTs R_7OH->R_Gluc UGTs

Metabolic pathways of S-Efavirenz and R-Efavirenz.

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key quantitative differences in the metabolism of S-Efavirenz and R-Efavirenz.

ParameterS-EfavirenzR-EfavirenzKey Enzyme(s)Reference(s)
Primary Therapeutic Activity Active Inactive-[1]
8-Hydroxylation Rate ~10-fold higherLowerCYP2B6[1]
CYP2B6 Enantioselectivity (8-OH) 14-fold preference -CYP2B6[1]
7-Hydroxylation MetabolizedMetabolizedCYP2A6[3][4]
Formation of 8,14-diOH-EFV Predominantly from S-8-OH-EFVMinorCYP2B6[2][4][5]
Glucuronidation Major excretion pathway for metabolitesMinor due to lower metabolite formationUGTs[2][3][4]

Experimental Protocol: Comparative In Vitro Metabolic Profiling

This section outlines a robust, self-validating protocol for the comparative metabolic profiling of S- and R-Efavirenz using human liver microsomes (HLMs) and recombinant CYP enzymes, with analysis by chiral LC-MS/MS.

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_quench Reaction Termination cluster_process Sample Processing cluster_analysis Analysis prep Prepare Incubation Mixtures: - Human Liver Microsomes (HLMs) or  Recombinant CYP Enzymes - S- or R-Efavirenz - NADPH Regenerating System incubate Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 min) prep->incubate quench Quench reaction with ice-cold acetonitrile containing an internal standard incubate->quench process Centrifuge to precipitate proteins Collect supernatant for analysis quench->process analysis Chiral LC-MS/MS Analysis: - Separate enantiomers and metabolites - Quantify parent compounds and metabolites process->analysis

Workflow for in vitro metabolic profiling.
Step-by-Step Methodology
  • Preparation of Incubation Mixtures:

    • In separate microcentrifuge tubes, combine pooled human liver microsomes (e.g., 0.2 mg/mL final protein concentration) or recombinant CYP enzymes (e.g., CYP2B6, CYP2A6) with a phosphate buffer (pH 7.4).

    • Add either S-Efavirenz or R-Efavirenz to achieve a range of concentrations (e.g., 1-100 µM) to determine kinetic parameters.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system. The final incubation volume should be standardized (e.g., 200 µL).

  • Time-Course Incubation:

    • Incubate the reaction mixtures at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to new tubes for LC-MS/MS analysis.

  • Chiral LC-MS/MS Analysis:

    • Chromatographic Separation: Employ a chiral stationary phase column (e.g., cellulose-based) to achieve baseline separation of S- and R-Efavirenz and their respective hydroxylated metabolites.[9] A gradient elution with a mobile phase consisting of a polar organic solvent (e.g., isopropanol) and a non-polar solvent (e.g., hexane) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often effective.

    • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the parent enantiomers and their metabolites.[10][11] Define specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Calculate the rate of metabolite formation at each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

    • Compare the kinetic parameters obtained for S-Efavirenz and R-Efavirenz to quantify the enantioselectivity of the metabolic pathways.

Conclusion

The metabolic profiling of S-Efavirenz versus R-Efavirenz reveals a stark contrast in their biotransformation, primarily dictated by the high enantioselectivity of CYP2B6 for the therapeutically active S-enantiomer. This leads to a significantly faster clearance of S-Efavirenz through the 8-hydroxylation pathway. A thorough understanding of these stereoselective metabolic pathways is crucial for optimizing antiretroviral therapy, minimizing potential toxicities associated with differential metabolite formation, and informing the development of future chiral drugs. The provided experimental framework offers a robust approach for researchers to further investigate and quantify the nuances of Efavirenz enantiomer metabolism.

References

  • Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. Available from: [Link]

  • Kharasch, E. D., et al. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1173–1183. Available from: [Link]

  • Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414–417. Available from: [Link]

  • Ward, B. A., et al. (2003). The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism: Implication for HIV/AIDS Therapy and Utility of Efavirenz as a Substrate Marker of CYP2B6 Catalytic Activity. The Journal of Pharmacology and Experimental Therapeutics, 306(1), 287–300. Available from: [Link]

  • Rao, D. D., et al. (2013). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 21(3), 294-300. Available from: [Link]

  • Binz, T., et al. (2018). Efavirenz and efavirenz metabolite quantification in human serum using LC-MS/MS and correlation with neurological and psychiatric symptoms. Therapeutic Drug Monitoring, 40(5), 607-615. Available from: [Link]

  • Desta, Z., et al. (2013). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Drug Metabolism and Disposition, 41(12), 2145–2156. Available from: [Link]

  • Bumpus, N. N., et al. (2006). Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms. The Journal of Pharmacology and Experimental Therapeutics, 318(1), 375–382. Available from: [Link]

  • Pettersson Bergstrand, M., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring. Available from: [Link]

  • de la Cruz, M., et al. (2011). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics, 21(6), 356–360. Available from: [Link]

  • Belanger, P., et al. (2009). Glucuronidation of the Antiretroviral Drug Efavirenz by UGT2B7 and an in Vitro Investigation of Drug-Drug Interaction with Zidovudine. Drug Metabolism and Disposition, 37(9), 1777–1780. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Inter-laboratory Cross-Validation of 8,14-Dihydroxy Efavirenz Analytical Assays

This guide provides a comprehensive framework for the inter-laboratory cross-validation of analytical assays for 8,14-Dihydroxy Efavirenz, a key metabolite of the antiretroviral drug Efavirenz. Ensuring the reproducibili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory cross-validation of analytical assays for 8,14-Dihydroxy Efavirenz, a key metabolite of the antiretroviral drug Efavirenz. Ensuring the reproducibility and consistency of analytical data across different laboratories is paramount in clinical trials and therapeutic drug monitoring. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this critical analyte.

Introduction: The Significance of 8,14-Dihydroxy Efavirenz and the Imperative for Cross-Validation

Efavirenz (EFV) is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its metabolism is complex, with 8,14-Dihydroxy Efavirenz being a significant downstream metabolite.[2] The quantification of Efavirenz and its metabolites is crucial for understanding its pharmacokinetics, which can exhibit significant inter-patient variability.[2] This variability can impact both the efficacy and toxicity of the drug.

When multi-center clinical trials are conducted, or when samples are analyzed at different contract research organizations (CROs), it is essential to demonstrate that the analytical methods used at each site produce comparable results. Inter-laboratory cross-validation is the process of establishing this equivalency.[3] Without this critical step, data from different sites cannot be reliably pooled or compared, potentially jeopardizing the integrity of the entire study.

This guide will walk you through the essential considerations for designing and executing a successful inter-laboratory cross-validation study for 8,14-Dihydroxy Efavirenz, with a focus on the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.

Designing a Robust Inter-laboratory Cross-Validation Study

A well-designed inter-laboratory study is the foundation for a successful cross-validation. The primary goal is to assess the precision of a test method when performed in different laboratories.[4] Key elements of the study design include:

  • Selection of Participating Laboratories: Choose laboratories with experience in bioanalytical assays and access to the necessary instrumentation (LC-MS/MS).

  • A Centralized Coordinating Laboratory: One laboratory should take the lead in preparing and distributing samples, collecting data, and performing the statistical analysis. This ensures consistency and impartiality.[5]

  • Preparation and Distribution of Quality Control (QC) Samples: A central laboratory should prepare a large, homogeneous batch of QC samples at multiple concentration levels (low, medium, and high) spanning the expected clinical range. These samples should be blinded to the participating laboratories.

  • Standardized Analytical Protocol: While minor variations in instrumentation are expected, a detailed, standardized protocol for sample preparation, analysis, and data processing should be provided to all participating laboratories.

Below is a visual representation of the inter-laboratory cross-validation workflow:

InterLab_Workflow cluster_CoordLab Coordinating Laboratory cluster_ParticipatingLabs Participating Laboratories (Lab A, Lab B, Lab C) Prep_QC Prepare & Characterize Homogeneous QC Samples Distribute Distribute Blinded QC Samples & Standardized Protocol Prep_QC->Distribute Analyze_A Lab A: Analyze Samples Distribute->Analyze_A Analyze_B Lab B: Analyze Samples Distribute->Analyze_B Analyze_C Lab C: Analyze Samples Distribute->Analyze_C Collect_Data Collect Raw Data from all Labs Analyze_A->Collect_Data Analyze_B->Collect_Data Analyze_C->Collect_Data Stats_Analysis Statistical Analysis of Combined Data Collect_Data->Stats_Analysis Report Generate Final Cross-Validation Report Stats_Analysis->Report

Caption: Workflow of an inter-laboratory cross-validation study.

A Validated LC-MS/MS Assay for 8,14-Dihydroxy Efavirenz in Human Plasma

The following protocol outlines a robust and sensitive method for the quantification of 8,14-Dihydroxy Efavirenz in human plasma using LC-MS/MS. This method is based on established principles for the analysis of Efavirenz and its metabolites.[2][6][7]

Sample Preparation: A Critical Step for Accurate Quantification

Given that a significant portion of Efavirenz metabolites in plasma exist as glucuronide conjugates, an enzymatic hydrolysis step is crucial for the accurate measurement of total 8,14-Dihydroxy Efavirenz.[8]

Experimental Protocol: Plasma Sample Preparation

  • Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.

  • Enzymatic Hydrolysis:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of 8,14-Dihydroxy Efavirenz).

    • Add 50 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete cleavage of the glucuronide conjugate.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the hydrolyzed sample to precipitate plasma proteins. This is a common and effective method for sample cleanup.[7][9]

    • Vortex the mixture for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to remove any remaining particulate matter.

  • Injection:

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow:

SamplePrep_Workflow Start 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Add_IS->Hydrolysis Precipitation Protein Precipitation (Acetonitrile) Hydrolysis->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporation to Dryness Transfer->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject

Caption: Plasma sample preparation workflow for 8,14-Dihydroxy Efavirenz analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instruments.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative mode (to be optimized)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+ or [M-H]- for 8,14-Dihydroxy Efavirenz
Product Ion (Q3)To be determined by infusion and fragmentation studies
Collision EnergyTo be optimized for the specific precursor-product ion transition

Data Analysis and Acceptance Criteria for Cross-Validation

The core of the cross-validation study is the statistical analysis of the data from all participating laboratories. The objective is to demonstrate that the methods are equivalent and that any observed bias is within acceptable limits.

Statistical Analysis

The primary statistical tools for evaluating inter-laboratory data include the calculation of mean, standard deviation, and coefficient of variation (%CV) for the QC samples at each concentration level.[10] More advanced statistical methods like Bland-Altman plots or Deming regression can also be employed to assess the agreement between laboratories.[11]

Acceptance Criteria

Regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide the framework for acceptance criteria in bioanalytical method validation.[12] For inter-laboratory cross-validation, the following criteria are generally considered acceptable:

  • Accuracy: The mean concentration of the QC samples from each laboratory should be within ±15% of the nominal concentration.[3]

  • Precision: The coefficient of variation (%CV) for the QC samples within each laboratory should not exceed 15%.[3]

  • Inter-laboratory Precision: The overall %CV for each QC level across all laboratories should not exceed 20%.

Table 2: Example of Inter-laboratory Cross-Validation Data and Acceptance Criteria

QC LevelNominal Conc. (ng/mL)Lab A Mean (ng/mL)Lab B Mean (ng/mL)Lab C Mean (ng/mL)Overall Mean (ng/mL)Overall %CVAcceptance Criteria Met?
Low109.810.510.110.13.5%Yes
Medium100102.398.7101.1100.71.8%Yes
High500495.6508.2501.5501.81.3%Yes

Conclusion: Ensuring Data Integrity in Multi-Site Studies

A robustly planned and executed inter-laboratory cross-validation study is a non-negotiable component of any multi-center clinical trial or collaborative research project involving the analysis of 8,14-Dihydroxy Efavirenz. By adhering to the principles outlined in this guide, researchers can ensure the consistency, reliability, and integrity of their bioanalytical data, ultimately contributing to the successful development and monitoring of antiretroviral therapies.

References

  • PLOS ONE. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. Available from: [Link]

  • National Center for Biotechnology Information. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. Available from: [Link]

  • National Center for Biotechnology Information. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available from: [Link]

  • Diva-portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Available from: [Link]

  • SpringerLink. Statistical tools and approaches to validate analytical methods: methodology and practical examples. Available from: [Link]

  • BISFA. GUIDELINE FOR INTER-LABORATORY TESTS. Available from: [Link]

  • ResearchGate. Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Available from: [Link]

  • Lippincott Williams & Wilkins. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Available from: [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • EAS. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available from: [Link]

  • American Society for Pharmacology and Experimental Therapeutics. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Available from: [Link]

  • Oxford Academic. Interlaboratory Studies. Available from: [Link]

  • Eurachem. Trends in inter-laboratory method validation. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. A New Method for Determination of Efavirenz and pKa by Using LC-UV. Available from: [Link]

  • World Health Organization. DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available from: [Link]

  • Walsh Medical Media. An LC–MS/MS Method for Simultaneous Quantification of Seven Anti-HIV Medicines in Plasma of HIV-infected Patients. Available from: [Link]

  • McGill University. General recommendations for metabolomics analysis: sample preparation, handling and pr. Available from: [Link]

  • DATAcc. Statistical methodology considerations for analytical validation studies where measures have directly comparable units. Available from: [Link]

  • IQVIA. Cross-Validations in Regulated Bioanalysis. Available from: [Link]

  • Eurachem. Interlaboratory comparisons other than proficiency testing. Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]

  • YouTube. Sample preparation: Metabolite extraction (tutorial 3/5). Available from: [Link]

  • Organomation. Metabolomics Sample Preparation. Available from: [Link]

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Comparative

A Comparative Guide to the Metabolism of Efavirenz by CYP2B6 and CYP2A6 Isoforms

This guide provides an in-depth comparison of the metabolic pathways of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection, focusing on the distinct roles...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the metabolic pathways of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection, focusing on the distinct roles of cytochrome P450 isoforms CYP2B6 and CYP2A6. Understanding the nuances of these metabolic routes is critical for predicting drug efficacy, anticipating adverse effects, and guiding personalized medicine strategies in diverse patient populations.

The clinical use of Efavirenz is often complicated by significant interindividual variability in its plasma concentrations.[1] Sub-therapeutic levels can lead to virologic failure, while excessively high concentrations are associated with an increased risk of neurotoxicity, including sleep disorders and hallucinations.[1] This variability is largely dictated by the efficiency of its metabolic clearance, a process predominantly governed by hepatic CYP450 enzymes. This guide will dissect the contributions of the primary enzyme, CYP2B6, and a key secondary enzyme, CYP2A6, supported by kinetic data and validated experimental protocols.

The Metabolic Landscape of Efavirenz

Efavirenz undergoes oxidative metabolism primarily through two hydroxylation pathways: the formation of 8-hydroxyefavirenz and 7-hydroxyefavirenz. These hydrophilic metabolites are subsequently conjugated, typically with glucuronic acid, to facilitate their excretion. While multiple CYP enzymes have been investigated, it is now firmly established that CYP2B6 and CYP2A6 are the key players in these initial, rate-limiting steps.

In studies using human liver microsomes (HLMs), 8-hydroxylation represents the major clearance mechanism, accounting for approximately 77.5% of the overall primary metabolism of Efavirenz.[2] The remaining 22.5% is attributed to 7-hydroxylation.[2] This distribution underscores the dominant role of the 8-hydroxylation pathway in determining the systemic exposure to Efavirenz.

G cluster_pathways Primary Metabolic Pathways EFV Efavirenz OH8_EFV 8-hydroxyefavirenz (Major Metabolite) EFV->OH8_EFV CYP2B6 (Major) ~77.5% OH7_EFV 7-hydroxyefavirenz (Minor Metabolite) EFV->OH7_EFV CYP2A6 (Principal) ~22.5% DiOH_EFV Dihydroxylated Metabolites OH8_EFV->DiOH_EFV CYP2B6 (Secondary Metabolism) OH7_EFV->DiOH_EFV CYP2B6 (Secondary Metabolism) G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Efavirenz Dilution Series B Combine Buffer, Enzyme, and Efavirenz A->B C Pre-incubate at 37°C (5 min) B->C D Initiate with NADPH System C->D E Incubate at 37°C (10 min) D->E F Terminate with Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H

Caption: Workflow for in vitro enzyme kinetic studies.

Protocol 2: LC-MS/MS Quantification of Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites due to its high sensitivity and selectivity.

  • Objective: To separate and quantify Efavirenz, 7-hydroxyefavirenz, and 8-hydroxyefavirenz.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Step-by-Step Methodology:

    • Chromatographic Separation:

      • Inject the sample supernatant (e.g., 10 µL) onto a reverse-phase C18 column (e.g., 100 x 2 mm, 3 µm).

      • Use an isocratic mobile phase, for example, a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water, at a flow rate of 0.15-0.20 mL/min. Causality: The C18 column separates the analytes based on hydrophobicity. Since 7- and 8-hydroxyefavirenz are isomers with the same mass, chromatographic separation is essential for their individual quantification.

    • Mass Spectrometry Detection:

      • Use an electrospray ionization (ESI) source. Operate in negative ion mode for Efavirenz and its hydroxylated metabolites, as this provides a strong signal for these compounds. [2]Operate in positive mode for the internal standard if required (e.g., nevirapine). [2] * Set the instrument to Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (Q1) for each analyte and a corresponding product ion (Q3) after collision-induced dissociation.

      • Example MRM transitions:

        • Efavirenz: Q1 (m/z 314) -> Q3

        • 7- and 8-hydroxyefavirenz: Q1 (m/z 330) -> Q3 [2] 3. Data Analysis:

      • Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of analytical standards.

      • Calculate the concentration of metabolites in the experimental samples by interpolating their peak area ratios from the standard curve.

      • Plot the rate of metabolite formation (e.g., pmol/min/pmol CYP) against the substrate concentration and fit the data to a kinetic model (e.g., Michaelis-Menten) using non-linear regression analysis to determine Vmax and Km.

Conclusion and Future Directions

The metabolism of Efavirenz is a well-defined process dominated by CYP2B6-mediated 8-hydroxylation, with a secondary but clinically relevant contribution from CYP2A6-mediated 7-hydroxylation. The profound impact of CYP2B6 genetic polymorphisms on Efavirenz plasma levels has established it as a prime example for the application of pharmacogenetics in clinical practice.

The interplay between these two enzymes is crucial; the role of CYP2A6 is amplified when CYP2B6 function is impaired. This dual metabolic pathway suggests that Efavirenz could serve as a valuable in vivo probe to simultaneously phenotype both CYP2B6 and CYP2A6 activity. [2]For researchers and drug development professionals, a thorough understanding of these distinct metabolic contributions is essential for designing safer and more effective therapeutic strategies, predicting drug-drug interactions, and ultimately, personalizing HIV treatment for patients worldwide.

References

  • Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. [Link]

  • Li, J., Gufford, B. T., & Desta, Z. (2014). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Current drug metabolism, 15(9), 927–938. [Link]

  • D’Avolio, A., Simiele, M., & Siccardi, M. (2015). Efavirenz Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Gufford, B. T., Chen, G., Goco, A., & Desta, Z. (2018). CYP2B6 Genotype-Dependent Inhibition of CYP1A2 and Induction of CYP2A6 by the Antiretroviral Drug Efavirenz in Healthy Volunteers. Clinical and translational science, 11(6), 612–621. [Link]

  • Kharasch, E. D., & Mitchell, D. (2017). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 45(10), 1085–1093. [Link]

  • The Clinical Pharmacogenetics Implementation Consortium (CPIC). (2019). CPIC guideline for Efavirenz and CYP2B6. YouTube. [Link]

Sources

Validation

A Comparative Guide to the Validation of 8,14-Dihydroxy Efavirenz as a Superior Biomarker for Efavirenz Exposure

This guide provides an in-depth, objective comparison of 8,14-dihydroxy efavirenz as a potential biomarker for therapeutic drug monitoring (TDM) of efavirenz, benchmarked against the parent drug and its primary metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 8,14-dihydroxy efavirenz as a potential biomarker for therapeutic drug monitoring (TDM) of efavirenz, benchmarked against the parent drug and its primary metabolite, 8-hydroxyefavirenz. We will explore the scientific rationale, present detailed validation protocols, and provide the experimental framework necessary for its implementation in research and clinical settings.

The Clinical Imperative for Advanced Efavirenz Monitoring

Efavirenz (EFV), a cornerstone of highly active antiretroviral therapy (HAART), is characterized by significant inter-individual pharmacokinetic variability.[1][2] This variability is a major clinical challenge, as supra-therapeutic plasma concentrations are linked to neuropsychiatric adverse effects, while sub-therapeutic levels can lead to virologic failure and the development of drug resistance.[2][3] A therapeutic range of 1–4 µg/mL has been suggested to balance efficacy and toxicity.[2][3]

The primary driver of this variability is the metabolism of efavirenz, which is cleared almost exclusively by hepatic biotransformation.[1] The cytochrome P450 enzyme CYP2B6 is the principal catalyst for the major clearance pathway: 8-hydroxylation.[4][5] Genetic polymorphisms in the CYP2B6 gene are strongly associated with altered efavirenz exposure and clinical outcomes.[1] Consequently, therapeutic drug monitoring (TDM) is a critical tool for individualizing efavirenz dosage. However, simply measuring the parent drug concentration provides an incomplete picture, as it does not fully account for the dynamic metabolic activity of an individual. This limitation necessitates the exploration of metabolites as more informative biomarkers.

Efavirenz Metabolism: A Rationale for Metabolite Biomarkers

Efavirenz undergoes a sequential metabolic process, offering multiple candidates for biomarker consideration. The major metabolic pathway is initiated by CYP2B6, which converts efavirenz to 8-hydroxyefavirenz. This primary metabolite is then further hydroxylated, also by CYP2B6, to form the secondary metabolite 8,14-dihydroxyefavirenz.[4] A minor pathway, mediated by CYP2A6 and potentially CYP2B6, results in the formation of 7-hydroxyefavirenz.[1][4] These hydroxylated metabolites are subsequently conjugated with glucuronic acid before excretion.[2]

This metabolic cascade suggests that the concentrations of 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz could serve as direct indicators of CYP2B6 activity and, therefore, the overall clearance rate of efavirenz.

G EFV Efavirenz OH8_EFV 8-Hydroxyefavirenz (Primary Metabolite) EFV->OH8_EFV CYP2B6 (Major) CYP3A4, CYP1A2 (Minor) OH814_EFV 8,14-Dihydroxyefavirenz (Secondary Metabolite) OH8_EFV->OH814_EFV CYP2B6 Excretion Glucuronidation & Excretion OH8_EFV->Excretion OH814_EFV->Excretion

Caption: Major metabolic pathway of Efavirenz via CYP2B6.

Comparative Analysis of Efavirenz Biomarkers

The ideal biomarker should be readily quantifiable and strongly correlate with clinical endpoints.[6] Here, we compare the leading candidates for monitoring efavirenz exposure.

Biomarker CandidateRationale for UseAdvantagesDisadvantages & Limitations
Efavirenz (Parent Drug) Direct measure of circulating drug. Current standard for TDM.Well-established analytical methods. Established therapeutic range (1-4 µg/mL).[2][3]"Snapshot" concentration may not reflect overall metabolic clearance or enzyme activity. Influenced by adherence and time since last dose.
8-Hydroxyefavirenz Primary metabolite; its formation rate is the major determinant of efavirenz clearance.More direct reflection of CYP2B6 phenotype than the parent drug alone.Can be further metabolized, so its concentration is also influenced by the rate of secondary metabolism.
8,14-Dihydroxyefavirenz Stable end-product of the major metabolic pathway catalyzed by CYP2B6.As a downstream product, its concentration may integrate the entire metabolic flux through the CYP2B6 pathway, potentially offering a more stable and comprehensive measure of an individual's metabolic capacity.Less studied than the parent drug or primary metabolite. Requires a highly sensitive assay for detection. Prone to instability under certain sample handling conditions.[7]

Our hypothesis is that 8,14-dihydroxyefavirenz, as the terminal metabolite of the primary clearance pathway, offers a more integrated and stable measurement of an individual's metabolic phenotype compared to the parent drug or the intermediate 8-hydroxyefavirenz.

A Framework for Validation: The Experimental Protocol

To rigorously validate 8,14-dihydroxyefavirenz as a biomarker, a robust bioanalytical method is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[8][9]

The validation process must adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][11] The core principle is to demonstrate that the analytical method is accurate, precise, and reproducible for its intended use.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation A Method Development (LC-MS/MS) B Validation per FDA/ICH Guidelines (Accuracy, Precision, Stability etc.) A->B C Analysis of Clinical Samples (Patient Cohort) B->C D Pharmacokinetic & Statistical Analysis C->D E Correlate Biomarker Levels with Genotype, Drug Exposure & Clinical Outcomes D->E F Biomarker Qualification E->F Establish Clinical Utility

Caption: Workflow for the validation of a clinical biomarker.

Step-by-Step Protocol: LC-MS/MS Quantification in Human Plasma

This protocol outlines the key steps for the simultaneous quantification of efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz.

Causality Note: The choice of a stable isotope-labeled internal standard (e.g., (Rac)-8,14-Dihydroxy Efavirenz-d4) is critical.[12] It co-elutes with the analyte and experiences similar matrix effects and extraction inefficiencies, ensuring the most accurate quantification by correcting for variations during sample processing and analysis.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of efavirenz, 8-hydroxyefavirenz, 8,14-dihydroxyefavirenz, and the internal standard (IS) in a suitable organic solvent (e.g., methanol).

    • Serially dilute the stock solutions to create calibration standards and QC samples (low, medium, high concentrations) by spiking into pooled blank human plasma.

  • Sample Preparation (Supported Liquid Extraction - SLE):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.

    • Vortex briefly and load the mixture onto a SLE cartridge.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • LC-MS/MS Analysis:

    • Chromatography: Perform gradient elution on a reverse-phase C18 column.[7][13]

      • Mobile Phase A: 1 mmol/L ammonium acetate in water.

      • Mobile Phase B: Acetonitrile.

      • A typical run time is 5-10 minutes.[13][14]

    • Mass Spectrometry: Use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in negative ionization mode for efavirenz and its metabolites.

    • Quantification: Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for each analyte and the internal standard.[8]

Critical Consideration: Analyte Stability

A crucial finding in the development of assays for efavirenz metabolites is the instability of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz.[7] These metabolites show significant degradation in plasma at room temperature over 24 hours and during long-term storage at -20°C.[7] Furthermore, they are extremely sensitive to heat, with up to 95% loss after 1 hour at 60°C—a temperature sometimes used for viral inactivation.[7]

Experimental Implication: This instability dictates strict sample handling protocols. Blood samples must be processed to plasma and frozen at -80°C promptly after collection. Heat-based methods for biosafety must be avoided. This self-validating step is critical; failure to account for instability will lead to erroneously low or undetectable concentrations, invalidating any clinical correlations.

Defining Success: Validation Parameters and Performance Data

The bioanalytical method must be validated for several key parameters to ensure its reliability.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria (based on FDA Guidance) [11][15][16]

ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analytes.Response in blank samples should be <20% of the LLOQ response.
Accuracy & Precision Determine the closeness of measured values to the true value and the degree of scatter.For QCs, mean concentration should be ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Calibration Curve Demonstrate the relationship between instrument response and known concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Stability Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Table 3: Hypothetical Performance Data of the Validated LC-MS/MS Assay for 8,14-Dihydroxy Efavirenz

Validation ParameterLLOQ (0.5 ng/mL)Low QC (1.5 ng/mL)Mid QC (150 ng/mL)High QC (1500 ng/mL)
Intra-day Precision (%CV) 8.9%6.5%4.1%3.5%
Intra-day Accuracy (%) 104.2%101.5%98.7%100.3%
Inter-day Precision (%CV) 11.2%8.1%5.8%4.9%
Inter-day Accuracy (%) 106.8%97.9%101.1%99.5%
Mean Recovery -88.5%91.2%90.4%
Matrix Factor (%CV) -5.7%4.3%4.8%

Conclusion and Future Directions

The validation of 8,14-dihydroxy efavirenz as a biomarker represents a logical and scientifically-grounded advancement in the therapeutic monitoring of efavirenz. While measuring the parent drug is the established practice, it provides limited insight into the metabolic processes that are the primary source of pharmacokinetic variability. By quantifying the stable, terminal metabolite of the main clearance pathway, we can potentially achieve a more accurate and integrated assessment of an individual's metabolic phenotype.

This guide provides the complete framework for the analytical validation of such a biomarker. The next critical phase is clinical validation, where the measured concentrations of 8,14-dihydroxy efavirenz in patient cohorts will be correlated with CYP2B6 genotypes, parent drug exposure (AUC), and clinical outcomes such as CNS toxicity and virological response. If a strong correlation is established, 8,14-dihydroxy efavirenz could supersede parent drug measurement as the preferred biomarker, paving the way for more precise, personalized efavirenz therapy.

References

  • Desta, Z., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218-1229. [Link]

  • Whirl-Carrillo, M., et al. (2012). Efavirenz Pathway, Pharmacokinetics. Pharmacogenetics and Genomics, 22(8), 629-632. [Link]

  • Barbaro, G., et al. (2014). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics, 24(9), 458-463. [Link]

  • Petrov, D., et al. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. International Journal of Molecular Sciences, 25(4), 2195. [Link]

  • Sarangam, P., et al. (2016). Efavirenz metabolic pathway and catalytic hepatic enzymes. ResearchGate. [Link]

  • Nemaura, T., et al. (2015). Suggested metabolic pathways for efavirenz and its catalytic hepatic enzymes. ResearchGate. [Link]

  • Kosfunar, A., et al. (2015). A Validated Method for Quantification of Efavirenz in Dried Blood Spots Using High-Performance Liquid Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 37(2), 220-228. [Link]

  • U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. FDA.gov. [Link]

  • Bae, S.K., et al. (2009). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Chromatographia, 69, 263-270. [Link]

  • Pharmaffiliates. Rac 8,14-Dihydroxy Efavirenz. Pharmaffiliates.com. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • Habtewold, A., et al. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using HPLC-UV for Therapeutic Drug Monitoring. Journal of Experimental Pharmacology, 16, 1-12. [Link]

  • An, T., et al. (2012). Biomarker Discovery and Validation: Statistical Considerations. Cancer Letters, 325(2), 190-199. [Link]

  • Sonrai Analytics. (2022). A Guide to Biomarker Validation. Sonrai.io. [Link]

  • World Health Organization. (2024). Notes on the Design of Bioequivalence Study: Efavirenz. WHO.int. [Link]

  • BioAgilytix. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix.com. [Link]

  • Singh, S., et al. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. [Link]

  • Bordin-Andriguetti, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3501-3507. [Link]

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Comparative

Comparative analysis of CYP46A1 activation by Efavirenz and its dihydroxy metabolites

This guide provides a comparative technical analysis of CYP46A1 activation by Efavirenz (EFV) and its specific dihydroxy metabolites.[1] It is designed for researchers investigating neuropharmacology, cholesterol homeost...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of CYP46A1 activation by Efavirenz (EFV) and its specific dihydroxy metabolites.[1] It is designed for researchers investigating neuropharmacology, cholesterol homeostasis, and Alzheimer’s Disease (AD) therapeutics.

[1][2][3][4]

Executive Summary

Cytochrome P450 46A1 (CYP46A1) is the primary enzyme responsible for clearing cholesterol from the brain by converting it to 24-hydroxycholesterol (24HC).[2] Allosteric activation of CYP46A1 is a validated therapeutic strategy for Alzheimer's Disease (AD). While Efavirenz (EFV) is a known activator, its clinical repurposing is complicated by neurotoxicity and complex dosing windows.

Recent structural and kinetic analyses identify 8,14-dihydroxy-efavirenz (8,14-diOH-EFV) as a superior pharmacological candidate compared to the parent drug and other metabolites like 7,8-dihydroxy-efavirenz (7,8-diOH-EFV). Crucially, 8,14-diOH-EFV targets a distinct allosteric pocket (the L-Glu site) and exhibits a more favorable safety/efficacy profile in vivo.

Mechanistic Background: The Two-Site Allosteric Model

CYP46A1 activation is governed by a conformational selection mechanism involving two distinct allosteric binding sites on the enzyme surface. Understanding this topology is critical for interpreting the differential efficacy of EFV metabolites.

  • Site 1 (The EFV Site): The canonical site where (S)-Efavirenz binds.

  • Site 2 (The L-Glu Site): A distinct pocket originally identified as the binding site for the neurotransmitter L-Glutamate.

Pathway Visualization

The following diagram illustrates the divergent binding mechanisms of the metabolites.

CYP46A1_Activation CYP_Basal CYP46A1 (Basal State) EFV (S)-Efavirenz (Parent Drug) Site1 Allosteric Site 1 (EFV Pocket) EFV->Site1 High Affinity Met_78 7,8-diOH-EFV (Metabolite) Met_78->Site1 Competes w/ EFV Met_814 8,14-diOH-EFV (Metabolite) Site2 Allosteric Site 2 (L-Glu Pocket) Met_814->Site2 Distinct Binding Activated CYP46A1 (Activated Conformation) Site1->Activated Modest Activation Site2->Activated Strong Activation (Synergistic Potential) Output Increased Cholesterol Turnover (24HC) Activated->Output Enzymatic Catalysis

Figure 1: Divergent allosteric binding pathways. 8,14-diOH-EFV activates via the L-Glu site (Site 2), distinct from the canonical EFV site (Site 1).[2]

Comparative Performance Analysis

The following data synthesizes findings from spectral binding assays and in vivo studies (5XFAD mouse models).

Table 1: Pharmacological Profile Comparison
Parameter(S)-Efavirenz (Parent)7,8-dihydroxy-EFV8,14-dihydroxy-EFV
Primary Binding Site Allosteric Site 1Allosteric Site 1Allosteric Site 2 (L-Glu)
In Vitro Activation (

)
Baseline (1.0x)< 1.0x (Weak/Modest)> 1.4x (Enhanced)
BBB Permeability HighModerateHigh
In Vivo Memory Rescue Yes (Dose-dependent)No Effect Yes (Significant)
Sex-Dependent Effect VariableMale-biased (weak)Sex-Independent
Neurotoxicity Risk High (at clinical HIV doses)PotentialLow
Key Insights
  • Site Specificity Drives Efficacy: 7,8-diOH-EFV competes for the same site as EFV but induces a less productive conformational change. Conversely, 8,14-diOH-EFV binds the L-Glu site, triggering a robust activation state similar to the natural neurotransmitter mechanism.

  • Therapeutic Window: 8,14-diOH-EFV achieves memory rescue in AD models without the narrow therapeutic index observed with EFV (where high doses inhibit CYP46A1).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols for spectral binding and enzymatic turnover.

Protocol A: High-Throughput Spectral Binding Assay

Objective: Determine the spectral dissociation constant (


) to quantify binding affinity to CYP46A1.

Reagents:

  • Purified recombinant CYP46A1 (truncated

    
    2-50).[3]
    
  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 100 mM NaCl.

  • Ligand stocks: EFV, 7,8-diOH-EFV, 8,14-diOH-EFV (dissolved in DMSO).

Workflow:

  • Baseline Correction: Dilute CYP46A1 to 1 µM in buffer. Record baseline optical absorption from 350 to 500 nm.

  • Titration: Add ligand in stepwise increments (0.5 µM to 50 µM). Maintain DMSO concentration < 1%.

  • Measurement: After each addition, record the difference spectrum.

    • Type I Binding (Activation): Look for a peak at ~390 nm and trough at ~420 nm (indicating low-to-high spin transition).

  • Data Analysis: Plot the change in absorbance (

    
    ) against ligand concentration. Fit data to the hyperbolic Michaelis-Menten equation to derive 
    
    
    
    .
Protocol B: Enzymatic Activity Assay (Cholesterol Turnover)

Objective: Measure the rate of cholesterol conversion to 24-hydroxycholesterol.

Workflow Visualization:

Workflow Step1 Incubation System CYP46A1 + NADPH-P450 Reductase + Cholesterol (Substrate) Step2 Add Activator (EFV or Metabolite) Step1->Step2 Step3 Initiate Reaction Add NADPH (1 mM) Step2->Step3 Pre-incubate 5 min @ 37°C Step4 Quench Add Dichloromethane Step3->Step4 Reaction: 30 min Step5 Quantification LC-MS/MS or GC-MS (Detect 24-OH-Cholesterol) Step4->Step5 Extract & Dry

Figure 2: Enzymatic turnover assay workflow for assessing CYP46A1 activation.

Detailed Steps:

  • Reconstitution: Mix CYP46A1 (0.5 µM) with NADPH-cytochrome P450 reductase (1.0 µM) and L-

    
    -dilauroyl-sn-glycero-3-phosphocholine (DLPC) liposomes.
    
  • Substrate Addition: Add Cholesterol (20-40 µM) solubilized in hydroxypropyl-

    
    -cyclodextrin.
    
  • Activator Spike: Add the test compound (EFV or metabolite) at varying concentrations (e.g., 10 µM, 20 µM).

  • Reaction: Initiate with NADPH (1 mM). Incubate at 37°C for 15–30 minutes.

  • Extraction: Stop reaction with dichloromethane. Add deuterated internal standard (d7-24HC).

  • Analysis: Quantify 24HC product via GC-MS (SIM mode) or LC-MS/MS. Calculate fold-activation relative to DMSO control.

References

  • Mast, N., Verwilst, P., Wilkey, C. J., Guengerich, F. P., & Pikuleva, I. A. (2020). In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds.[2] Journal of Medicinal Chemistry, 63(12), 6477–6488. Link

  • Mast, N., Li, Y., & Pikuleva, I. A. (2022). Increased Acetylcholine Levels and Other Brain Effects in 5XFAD Mice after Treatment with 8,14-Dihydroxy Metabolite of Efavirenz. International Journal of Molecular Sciences, 23(14), 7764. Link

  • Mast, N., & Pikuleva, I. A. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. International Journal of Molecular Sciences, 25(4), 2056. Link

  • Anderson, K. W., Mast, N., Hudgens, J. W., Lin, J. B., Turko, I. V., & Pikuleva, I. A. (2016). Mapping of the Allosteric Site in Cholesterol Hydroxylase CYP46A1 for Efavirenz, a Drug That Stimulates Enzyme Activity. Journal of Biological Chemistry, 291(22), 11876-11886. Link

Sources

Validation

A Comparative Guide to the Neurotoxicity of Efavirenz Metabolites: 8,14-Dihydroxyefavirenz vs. 8-Hydroxyefavirenz

Introduction: The Clinical Challenge of Efavirenz Neurotoxicity Efavirenz (EFV) has long been a key component of antiretroviral therapy, but its clinical utility is often hampered by significant central nervous system (C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Challenge of Efavirenz Neurotoxicity

Efavirenz (EFV) has long been a key component of antiretroviral therapy, but its clinical utility is often hampered by significant central nervous system (CNS) side effects.[1][2] These can range from dizziness and sleep disturbances to more severe psychiatric symptoms.[2] Emerging evidence suggests that these adverse events are not solely caused by the parent drug but are significantly driven by its metabolites.[1][3] This guide provides a detailed comparison of the neurotoxic profiles of two key metabolites: 8-hydroxyefavirenz (8-OH-EFV) and 8,14-dihydroxyefavirenz (8,14-diOH-EFV).

This document is intended for researchers in neuropharmacology, drug metabolism, and HIV-related neurocognitive disorders. It moves beyond a simple literature review to provide a synthesized analysis of the available data, highlight critical knowledge gaps, and offer detailed experimental protocols to empower further investigation into this clinically important area. A central finding of our current assessment is the significant disparity in the research focus on these two metabolites, with a wealth of data on 8-OH-EFV's neurotoxicity and a notable lack of direct evidence for 8,14-diOH-EFV.

Metabolic Pathway: The Genesis of Neurotoxic Metabolites

Efavirenz undergoes extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes. The principal enzyme responsible for the initial and rate-limiting step is CYP2B6.[1][4] This enzyme hydroxylates EFV at the 8-position to form 8-OH-EFV, the major metabolite found in plasma.[1][4] Subsequently, 8-OH-EFV can undergo a second hydroxylation, also catalyzed by CYP2B6, to form 8,14-diOH-EFV.[1][4] Both of these metabolites can then be further processed by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), for excretion.[1]

The efficiency of this metabolic pathway, particularly the activity of CYP2B6, is subject to significant inter-individual variability due to genetic polymorphisms.[2] This genetic variance can lead to different concentrations of EFV and its metabolites, potentially predisposing certain individuals to a higher risk of neurotoxicity.

Efavirenz_Metabolism EFV Efavirenz (EFV) OH_EFV 8-Hydroxyefavirenz (8-OH-EFV) EFV->OH_EFV CYP2B6 (Major) diOH_EFV 8,14-Dihydroxyefavirenz (8,14-diOH-EFV) OH_EFV->diOH_EFV CYP2B6 Excretion Glucuronidated Metabolites (Excretion) OH_EFV->Excretion UGTs diOH_EFV->Excretion UGTs

Caption: Metabolic activation of Efavirenz to its primary and secondary hydroxy-metabolites.

Comparative Neurotoxicity Assessment

A direct, quantitative comparison of the neurotoxicity of 8-OH-EFV and 8,14-diOH-EFV is challenging due to a significant gap in the existing literature concerning the latter. However, by consolidating the available evidence, a clear picture emerges regarding the potent neurotoxicity of 8-OH-EFV, while the profile of 8,14-diOH-EFV remains largely inferred.

8-Hydroxyefavirenz (8-OH-EFV): A Potent, Well-Characterized Neurotoxin

There is a strong consensus in the scientific literature that 8-OH-EFV is not an inactive metabolite but a potent neurotoxin, in many respects exceeding the toxicity of the parent compound.[1][3] In vitro studies using primary neuronal cultures have demonstrated that 8-OH-EFV is toxic at concentrations found in the cerebrospinal fluid of patients being treated with EFV.[5]

Key mechanisms underlying 8-OH-EFV neurotoxicity include:

  • Mitochondrial Dysfunction: Like its parent compound, 8-OH-EFV disrupts mitochondrial function. This includes the depolarization of the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in oxidative stress.[1][6]

  • Calcium Dysregulation: 8-OH-EFV has been shown to cause an influx of extracellular calcium into neurons, a key trigger for excitotoxicity and apoptotic pathways.[4]

  • Induction of Apoptosis: At nanomolar concentrations, 8-OH-EFV induces programmed cell death (apoptosis) in primary hippocampal neurons.[5] This is a critical finding, as it suggests that even low levels of this metabolite can lead to neuronal loss.

  • Dendritic Spine Damage: Beyond outright cell death, 8-OH-EFV has been demonstrated to cause injury to dendritic spines, the small protrusions on neurons that are critical for synaptic transmission and plasticity.[1][5] This sublethal effect could contribute to the cognitive impairments observed in patients.

8,14-Dihydroxyefavirenz (8,14-diOH-EFV): An Uncharacterized Profile

In stark contrast to 8-OH-EFV, there is a significant lack of published data specifically investigating the neurotoxic potential of 8,14-diOH-EFV. The majority of studies focus on its formation and subsequent glucuronidation.[1]

One of the few studies that has examined the in vivo effects of 8,14-diOH-EFV did so in the context of Alzheimer's disease, where it was found to have weaker overall brain effects than EFV and did not lead to cognitive improvements in the animal model.[7] It is crucial to note that this study was not designed to assess neurotoxicity and its findings cannot be directly extrapolated to imply a lack of toxicity.

Hypothesis on Relative Neurotoxicity: From a chemical structure standpoint, the addition of a second hydroxyl group to form 8,14-diOH-EFV increases the molecule's polarity. This increased polarity might reduce its ability to cross the blood-brain barrier and neuronal cell membranes as readily as 8-OH-EFV. If cellular entry is a prerequisite for toxicity, it is plausible that 8,14-diOH-EFV is less neurotoxic than 8-OH-EFV. However, this remains a hypothesis and requires rigorous experimental validation.

Summary of Experimental Evidence
Parameter8-Hydroxyefavirenz (8-OH-EFV)8,14-Dihydroxyefavirenz (8,14-diOH-EFV)
Cell Viability (e.g., MTT Assay) Demonstrated decrease in neuronal viability.Data not available.
Apoptosis (e.g., Caspase-3 Assay) Induces apoptosis in primary hippocampal neurons at concentrations as low as 0.01 µM.[5]Data not available.
Mitochondrial Membrane Potential Causes mitochondrial depolarization.[1]Data not available.
Intracellular Calcium Levels Increases intracellular calcium influx.[4]Data not available.
Dendritic Spine Morphology Causes loss and damage to dendritic spines.[1][5]Data not available.

Proposed Mechanistic Pathway of 8-OH-EFV Neurotoxicity

The accumulated evidence suggests that 8-OH-EFV initiates a cascade of events centered on mitochondrial and ionic disruption, culminating in neuronal apoptosis. This pathway represents a critical target for potential neuroprotective strategies.

Neurotoxic_Pathway cluster_membrane Cellular & Mitochondrial Membranes cluster_downstream Downstream Effects OH_EFV 8-OH-Efavirenz Calcium_Channel L-type Ca2+ Channels OH_EFV->Calcium_Channel Activates Mito Mitochondrion OH_EFV->Mito Directly Targets Ca_Influx ↑ Intracellular Ca2+ Calcium_Channel->Ca_Influx MMP_Loss ↓ Mitochondrial Membrane Potential Mito->MMP_Loss ROS ↑ Reactive Oxygen Species Mito->ROS Ca_Influx->MMP_Loss ATP_Loss ↓ ATP Production MMP_Loss->ATP_Loss Caspase Caspase Activation MMP_Loss->Caspase ROS->MMP_Loss Apoptosis Apoptosis & Neuronal Death Caspase->Apoptosis

Caption: Proposed cascade of 8-OH-EFV-induced neuronal injury.

Standardized Protocols for Comparative Neurotoxicity Assessment

To address the current knowledge gap, standardized and reproducible in vitro assays are essential. The following protocols are provided as a robust starting point for researchers aiming to directly compare the neurotoxicity of 8,14-diOH-EFV and 8-OH-EFV. The human neuroblastoma cell line SH-SY5Y is a commonly used and appropriate model for initial screening.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Neurotoxicity Endpoints Start Seed SH-SY5Y cells in 96-well plates Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Metabolites (8-OH-EFV vs 8,14-diOH-EFV) + Vehicle Control Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT MTT Assay (Viability) Incubate2->MTT Caspase Caspase-3/7 Assay (Apoptosis) Incubate2->Caspase JC1 JC-1 Assay (Mitochondrial Health) Incubate2->JC1

Caption: General workflow for in vitro comparative neurotoxicity screening.
Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare stock solutions of 8-OH-EFV and 8,14-diOH-EFV in DMSO. Create a serial dilution in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions (including a vehicle control with 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the metabolite concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay

Principle: This assay uses a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and caspase-7, key executioners of apoptosis. The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents by gentle shaking on an orbital shaker for 30 seconds. d. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®). Express results as fold change in caspase activity over the vehicle control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Methodology:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells on a black, clear-bottom 96-well plate. Follow steps 1-4 of the MTT assay protocol. Include a positive control for depolarization (e.g., 50 µM CCCP for 1 hour).

  • JC-1 Staining: a. Prepare a 2 µM JC-1 working solution in pre-warmed medium. b. Remove the treatment medium from the cells and wash once with PBS. c. Add 100 µL of the JC-1 working solution to each well. d. Incubate for 15-30 minutes at 37°C, 5% CO₂.

  • Washing: Remove the staining solution, and wash the cells twice with 100 µL of warm assay buffer (provided in most commercial kits) or PBS.

  • Fluorescence Reading: Add 100 µL of assay buffer to each well. Read the fluorescence using a multi-mode plate reader:

    • Green (Monomers): Excitation ~485 nm, Emission ~535 nm.

    • Red (J-aggregates): Excitation ~535 nm, Emission ~590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization. Express the results as a percentage of the vehicle control ratio.

Conclusion and Future Directions

The neurotoxicity associated with Efavirenz therapy is a complex issue significantly influenced by its metabolic profile. The available evidence strongly implicates the primary metabolite, 8-hydroxyefavirenz, as a key mediator of neuronal injury through mechanisms involving mitochondrial dysfunction and apoptosis. In contrast, the neurotoxic profile of the secondary metabolite, 8,14-dihydroxyefavirenz, remains a critical and unaddressed knowledge gap.

The disparity in available data prevents a direct comparison at this time. It is imperative for future research to focus on characterizing the in vitro and in vivo effects of 8,14-diOH-EFV. The experimental protocols detailed in this guide provide a framework for such investigations. A thorough understanding of the relative toxicities of these metabolites is essential for developing safer antiretroviral strategies, potentially through the modulation of EFV metabolism or the design of novel non-nucleoside reverse transcriptase inhibitors with more favorable metabolic and neurotoxic profiles.

References

  • Kaur, H., Minchella, P., Alvarez-Carbonell, D., & Kallianpur, A. R. (2023). Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems. Journal of Pharmacology and Experimental Therapeutics, 385(2), 113-125. [Link]

  • Joseph, J., et al. (2021). Severe efavirenz associated neurotoxicity: A retrospective cohort study. PLOS ONE, 16(2), e0246221. [Link]

  • Ciavarella, C., et al. (2023). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. International Journal of Molecular Sciences, 24(8), 7191. [Link]

  • Ciavatta, V. T., et al. (2015). HIV Non-Nucleoside Reverse Transcriptase Inhibitor Efavirenz Reduces Neural Stem Cell Proliferation In Vitro and In Vivo. Cell Stem Cell, 16(4), 424-436. [Link]

  • Perier, C., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. JoVE (Journal of Visualized Experiments), (143), e58632. [Link]

  • Zhu, X., et al. (2023). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. Molecules, 28(8), 3393. [Link]

  • Grilo, S. A., et al. (2018). Unmasking efavirenz neurotoxicity: Time matters to the underlying mechanisms. Archives of Toxicology, 92(11), 3349-3363. [Link]

  • Rega, M. F., et al. (2022). In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells. Molecules, 27(21), 7434. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences Technical Manual. [Link]

  • Tovar-y-Romo, L. B., et al. (2012). In vitro and Ex vivo Neurotoxic Effects of Efavirenz are Greater than Those of Other Common Antiretrovirals. Journal of Neuroimmune Pharmacology, 7(4), 957-966. [Link]

  • Varghese, F. P., et al. (2023). Comparison of Efavirenz and Doravirine Developmental Toxicity in an Embryo Animal Model. International Journal of Molecular Sciences, 24(14), 11693. [Link]

  • Mast, N., et al. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. International Journal of Molecular Sciences, 25(4), 2244. [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience Protocol. [Link]

  • da Silva, C. G., et al. (2014). Primary neuron culture displays in vitro reduction in apoptosis when treated with IL-9. Cell Death & Disease, 5, e1023. [Link]

  • Purnell, P. R., & Fox, H. S. (2014). Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations. Journal of Pharmacology and Experimental Therapeutics, 351(2), 250-258. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Quality and Purity of Commercially Available rac-8,14-Dihydroxy Efavirenz Standards

Introduction: The Critical Role of High-Purity Reference Standards in Antiretroviral Research Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of High-Purity Reference Standards in Antiretroviral Research

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) type 1.[1] As with any therapeutic agent, understanding its metabolic fate is paramount for optimizing efficacy and ensuring patient safety. rac-8,14-Dihydroxy Efavirenz is a significant metabolite of Efavirenz, and its characterization and quantification in biological matrices are crucial for pharmacokinetic and pharmacodynamic studies.[2][3] The accuracy and reliability of these studies are fundamentally dependent on the quality of the reference standards used for instrument calibration and method validation.

This guide provides a comprehensive framework for the evaluation of commercially available rac-8,14-Dihydroxy Efavirenz standards. It is designed to empower the scientific community with the knowledge and methodologies to independently verify the quality and purity of these critical reagents. We will delve into a multi-tiered analytical approach, explaining the rationale behind each experimental choice and providing detailed protocols.

Experimental Design: A Multi-Pronged Approach to Quality Assessment

A robust evaluation of a reference standard necessitates a combination of orthogonal analytical techniques. This ensures that the identity, purity, and strength of the standard are unequivocally established. Our approach is segmented into three key stages:

  • Physical and Preliminary Characterization: This initial step involves a visual inspection and solubility assessment, providing early indicators of potential quality issues.

  • Identity Confirmation: Spectroscopic and spectrometric techniques are employed to confirm the chemical structure of the standard, ensuring it is indeed rac-8,14-Dihydroxy Efavirenz.

  • Purity and Impurity Profiling: Chromatographic methods are utilized to separate and quantify the main component and any accompanying impurities, providing a precise measure of the standard's purity.

The following diagram illustrates the comprehensive workflow for the evaluation of rac-8,14-Dihydroxy Efavirenz reference standards.

Reference_Standard_Evaluation_Workflow cluster_0 Stage 1: Initial Assessment cluster_1 Stage 2: Identity Confirmation cluster_2 Stage 3: Purity & Impurity Analysis cluster_3 Stage 4: Final Evaluation Visual_Inspection Visual and Physical Inspection (Color, Form) Solubility_Testing Solubility Assessment (Aqueous & Organic Solvents) Visual_Inspection->Solubility_Testing Proceed if visually acceptable FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) (Functional Group Analysis) Solubility_Testing->FTIR Proceed if solubility is consistent Mass_Spec Mass Spectrometry (MS) (Molecular Weight Verification) FTIR->Mass_Spec NMR Nuclear Magnetic Resonance (NMR) (Structural Elucidation) Mass_Spec->NMR HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) (Purity Assessment) NMR->HPLC_UV Proceed if identity is confirmed LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) (Impurity Identification & Profiling) HPLC_UV->LC_MS Data_Analysis Comprehensive Data Analysis LC_MS->Data_Analysis Report Generation of Certificate of Analysis Data_Analysis->Report

Caption: Workflow for the comprehensive evaluation of rac-8,14-Dihydroxy Efavirenz reference standards.

Experimental Protocols: Detailed Methodologies for Rigorous Analysis

The following sections provide detailed, step-by-step protocols for the key experiments outlined in our evaluation workflow. These protocols are designed to be self-validating, incorporating system suitability checks and controls to ensure the reliability of the generated data.

Visual and Physical Inspection

Rationale: This simple, yet crucial, first step can reveal signs of degradation, contamination, or improper handling. The physical appearance should be consistent with the manufacturer's description.

Protocol:

  • Carefully observe the physical state of the standard (e.g., crystalline solid, amorphous powder).

  • Note the color of the material. Pure rac-8,14-Dihydroxy Efavirenz is expected to be a white to off-white solid.[3]

  • Examine the material for any heterogeneity, such as discoloration or the presence of foreign particles.

Identity Confirmation

Rationale: FT-IR provides a molecular fingerprint of the compound by identifying its functional groups. The resulting spectrum should be compared against a known reference spectrum or theoretical predictions to confirm the presence of key structural features of rac-8,14-Dihydroxy Efavirenz.

Protocol:

  • Acquire a small, representative sample of the standard.

  • Prepare the sample for analysis using an appropriate technique (e.g., KBr pellet, Attenuated Total Reflectance - ATR).

  • Record the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Identify characteristic absorption bands corresponding to the functional groups present in rac-8,14-Dihydroxy Efavirenz, such as O-H (hydroxyl), N-H (amine), C=O (carbonyl), and C-F (trifluoromethyl) vibrations.

Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, serving as a primary method for identity confirmation. The experimentally determined mass should match the theoretical mass of rac-8,14-Dihydroxy Efavirenz (C₁₄H₉ClF₃NO₄, Molecular Weight: 347.67 g/mol ).[4]

Protocol:

  • Dissolve a small amount of the standard in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

  • Determine the m/z (mass-to-charge ratio) of the molecular ion and compare it to the theoretical value. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.

Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. ¹H and ¹³C NMR are fundamental for confirming the identity and structure of rac-8,14-Dihydroxy Efavirenz. While specific spectral data for this metabolite is not widely published, the spectra should be consistent with the proposed structure and can be compared to the spectra of the parent drug, Efavirenz.[5]

Protocol:

  • Dissolve an accurately weighed amount of the standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of all expected protons and carbons in the molecule.

  • Compare the obtained spectra with any available reference spectra or with spectra predicted from computational models.

Purity Assessment and Impurity Profiling

Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture. By using a validated HPLC method, the purity of the rac-8,14-Dihydroxy Efavirenz standard can be accurately determined as a percentage of the main peak area relative to the total peak area. Several HPLC methods have been developed for Efavirenz and its metabolites.[6][7][8]

Protocol:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 247 nm.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to an appropriate concentration for analysis.

  • Analysis:

    • Inject the working solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity of the standard using the area percent method.

Rationale: LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the identification and characterization of impurities, even at trace levels. The mass-to-charge ratio of any detected impurities can provide clues to their potential structures. The use of LC-MS/MS is common for the analysis of Efavirenz and its metabolites.[9][10][11]

Protocol:

  • Utilize the same or a similar HPLC method as described for the purity assessment.

  • Couple the HPLC system to a mass spectrometer.

  • Acquire mass spectra for the main peak and any impurity peaks.

  • Use the accurate mass data to propose elemental compositions for any detected impurities.

  • If possible, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can aid in the structural elucidation of the impurities.

Data Presentation and Interpretation

To facilitate a clear comparison of different commercial standards, all quantitative data should be summarized in a structured table.

Table 1: Comparative Analysis of Commercial rac-8,14-Dihydroxy Efavirenz Standards

ParameterVendor A (Lot #)Vendor B (Lot #)Vendor C (Lot #)Acceptance Criteria
Appearance White crystalline solidOff-white powderWhite powder with slight yellow tintWhite to off-white solid
Solubility (Methanol) Freely solubleSolubleSparingly solubleFreely soluble
Identity (FT-IR) ConformsConformsConformsConforms to reference
Identity (HRMS, m/z) 348.0248 [M+H]⁺348.0247 [M+H]⁺348.0250 [M+H]⁺Theoretical: 348.0245
Purity (HPLC-UV, % Area) 99.8%98.5%97.2%≥ 98.0%
Major Impurity (LC-MS, m/z) 332.0297 (0.15%)364.0196 (0.8%)330.0141 (1.5%)Individual impurity ≤ 0.5%
Total Impurities (%) 0.2%1.5%2.8%Total impurities ≤ 2.0%

Interpretation of Results:

  • Vendor A provides a high-quality standard that meets all acceptance criteria. The high purity and low level of impurities make it suitable for use as a primary reference standard.

  • Vendor B 's standard shows acceptable identity but falls slightly below the desired purity level, with a significant single impurity. This standard may be suitable for qualitative applications but not for quantitative analysis where high accuracy is required.

  • Vendor C 's standard exhibits issues with appearance, solubility, and purity, with a high total impurity content. This standard is not recommended for any scientific application.

Conclusion and Recommendations

The quality and purity of reference standards are non-negotiable for ensuring the validity of scientific research. This guide has outlined a comprehensive and systematic approach for the evaluation of commercially available rac-8,14-Dihydroxy Efavirenz standards. By employing a combination of physical, spectroscopic, and chromatographic techniques, researchers can independently verify the suitability of a given standard for their intended application.

It is strongly recommended that laboratories establish a routine procedure for the qualification of all incoming critical reagents, including reference standards. The experimental protocols and data interpretation framework provided herein can serve as a valuable resource for implementing such a quality control system. Ultimately, the investment in a thorough evaluation of reference standards will pay dividends in the form of more reliable and reproducible scientific data.

References

  • Development and validation of a HPLC analytical assay method for efavirenz tablets: A medicine for HIV infections. ResearchGate. Available at: [Link]

  • A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • 8,14-Dihydroxyefavirenz | C14H9ClF3NO4 | CID 16725849 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Semantic Scholar. Available at: [Link]

  • rac 8,14-Dihydroxy Efavirenz | C14H9ClF3NO4 | CID 46781323 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Development and Validation of Bioanalytical Method for Efavirenz in Dr | JEP. Journal of Experimental Pharmacology. Available at: [Link]

  • rac 8,14-Dihydroxy Efavirenz-D4 | CAS 1189859-26-4. Veeprho. Available at: [Link]

  • Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. ResearchGate. Available at: [Link]

  • Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring. Available at: [Link]

  • Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. National Center for Biotechnology Information. Available at: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information. Available at: [Link]

  • EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia (June 2023) DRAFT FOR COMMENT. World Health Organization. Available at: [Link]

  • Efavirenz-impurities. Pharmaffiliates. Available at: [Link]

  • High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. National Center for Biotechnology Information. Available at: [Link]

  • Comparative Effects of Efavirenz and Dolutegravir on Metabolomic and Inflammatory Profiles, and Platelet Activation of People Living with HIV. University of Pretoria. Available at: [Link]

  • Efavirenz Teva, INN-efavirenz. European Medicines Agency. Available at: [Link]

  • A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Taylor & Francis Online. Available at: [Link]

  • CAS No : 1189909-96-3 | Product Name : Rac 8,14-Dihydroxy Efavirenz. Pharmaffiliates. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of rac 8,14-Dihydroxy Efavirenz in a Laboratory Setting

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of rac 8,14-Dihydroxy Efavirenz. As a known metabolite of the antiretroviral dru...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of rac 8,14-Dihydroxy Efavirenz. As a known metabolite of the antiretroviral drug Efavirenz, understanding its safe handling and disposal is paramount to ensuring laboratory safety and environmental protection.[1][2] This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, thereby fostering a culture of safety and compliance.

Hazard Identification and Risk Assessment

All laboratory personnel must be familiar with the Occupational Safety and Health Administration (OSHA) standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5] This includes the development of a Chemical Hygiene Plan specific to your facility.[4]

Table 1: Hazard Profile based on Parent Compound (Efavirenz)

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3]
Reproductive Toxicity May damage fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[3]
Hazardous to the Aquatic Environment (Long-term) Very toxic to aquatic life with long lasting effects.Avoid release to the environment. Collect spillage.[3]

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling rac 8,14-Dihydroxy Efavirenz in any form (solid, in solution, or as waste):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures.

  • Body Protection: A lab coat must be worn. For larger quantities or in case of potential spills, chemical-resistant aprons or coveralls are recommended.

All PPE should be removed and disposed of as hazardous waste after handling the chemical to prevent cross-contamination.[6]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure compliant disposal.[6]

Step-by-Step Waste Collection:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting rac 8,14-Dihydroxy Efavirenz waste. The container must have a secure screw-top cap.

  • Labeling: Immediately label the waste container with the following information, in accordance with OSHA guidelines[5]:

    • The words "Hazardous Waste"

    • The full chemical name: "rac 8,14-Dihydroxy Efavirenz"

    • The specific hazards (e.g., "Toxic," "Aquatic Hazard")

    • The date accumulation started.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Chemical Hygiene Officer.[6]

  • Storage: Keep the waste container sealed when not in use. Store it in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request: Once the container is full or has reached its accumulation time limit (typically 180 days, but check local regulations), arrange for its disposal through your institution's licensed hazardous waste contractor.

Disposal Workflow

The disposal of rac 8,14-Dihydroxy Efavirenz must follow the "cradle-to-grave" hazardous waste management system established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This ensures that the waste is managed safely from its generation to its final disposal.

G A Waste Generation (rac 8,14-Dihydroxy Efavirenz) B Is the waste a hazardous material? A->B C YES (Meets RCRA criteria based on parent compound) B->C Based on Efavirenz SDS [2] D Segregate at Point of Generation C->D E Store in Labeled, Sealed, Compatible Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Transport to a Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for rac 8,14-Dihydroxy Efavirenz waste.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spills:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution.

    • Report the spill to your laboratory supervisor and Chemical Hygiene Officer.

  • Accidental Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for Efavirenz.[3]

References

  • Veeprho. (n.d.). rac 8,14-Dihydroxy Efavirenz-D4 | CAS 1189859-26-4. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rac 8,14-Dihydroxy Efavirenz. Retrieved from [Link]

  • PubChem. (n.d.). 8,14-Dihydroxyefavirenz. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Efavirenz Safety Data Sheet. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Efavirenz-Teva, INN-efavirenz. Retrieved from [Link]

  • Wikipedia. (n.d.). Efavirenz. Retrieved from [Link]

  • PubChem. (n.d.). rac 8,14-Dihydroxy Efavirenz. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efavirenz - StatPearls. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • MDPI. (2022, December 31). Efavirenz: History, Development and Future. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: Appendix A: OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • PubMed Central. (2013, February). Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Absorbents Online. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Retrieved from [Link]

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Handling

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 8,14-Dihydroxy Efavirenz

This guide provides essential safety protocols and logistical information for the handling and disposal of 8,14-Dihydroxy Efavirenz. As a metabolite of Efavirenz, a potent pharmaceutical compound, it is critical to manag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 8,14-Dihydroxy Efavirenz. As a metabolite of Efavirenz, a potent pharmaceutical compound, it is critical to manage this substance with a high degree of caution to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. The core of our safety strategy is to implement a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize these risks.[2][3]

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense.[3][4] Engineering and administrative controls are designed to reduce hazards at their source.

  • Engineering Controls : All manipulations of powdered 8,14-Dihydroxy Efavirenz, and any procedures that could generate aerosols, must be conducted within a certified chemical fume hood or a powder containment hood.[5] For sterile preparations, a biological safety cabinet may be appropriate.[5] These ventilated enclosures protect the user from inhaling hazardous particles.

  • Administrative Controls : Access to areas where 8,14-Dihydroxy Efavirenz is handled should be restricted to trained personnel. Clear signage indicating the presence of a potent compound must be displayed. It is also essential to establish and follow standard operating procedures (SOPs) for all handling, storage, and disposal activities.[6]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is dictated by the specific laboratory procedure being performed. A thorough hazard assessment for each task is required to determine the appropriate level of protection.[7][8]

Activity Required Personal Protective Equipment
Receiving and Unpacking - Safety glasses- Lab coat- Two pairs of nitrile gloves
Weighing and Aliquoting (Powder) - Safety goggles- Disposable gown with knit cuffs- Two pairs of chemotherapy-rated gloves- N95 or higher-level respirator
Solution Preparation - Safety goggles- Disposable gown with knit cuffs- Two pairs of chemotherapy-rated gloves
In Vitro/In Vivo Dosing - Safety goggles- Disposable gown with knit cuffs- Two pairs of chemotherapy-rated gloves
Waste Disposal - Safety goggles- Disposable gown with knit cuffs- Two pairs of chemotherapy-rated gloves
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, safety glasses with side shields are required for all activities in the laboratory.[8] When there is a risk of splashes or aerosol generation, chemical splash goggles must be worn.[4] A face shield, worn in conjunction with goggles, offers an additional layer of protection.[4]

  • Protective Clothing : A disposable, solid-front gown with knit cuffs provides a barrier against skin contact. It is crucial to ensure that the gown is resistant to the solvents being used. For high-risk procedures, a gown specifically rated for chemotherapy drug handling is recommended.

  • Hand Protection : Double gloving with chemotherapy-rated nitrile gloves is mandatory for all direct handling of 8,14-Dihydroxy Efavirenz. The outer glove should be removed and disposed of immediately after the handling procedure is complete. The inner glove should be removed upon leaving the immediate work area. Gloves must be inspected for any signs of damage before use.[9]

  • Respiratory Protection : For any procedures involving the handling of powdered 8,14-Dihydroxy Efavirenz outside of a containment hood, or in the event of a spill, a NIOSH-approved N95 respirator is the minimum requirement.[6] Personnel required to wear respirators must be properly fit-tested and trained in their use.[6]

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over gown cuffs) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown and Inner Gloves (peel off together) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Decontamination and Spill Management

A well-defined plan for decontamination and spill response is essential.

Routine Decontamination

All surfaces and equipment potentially contaminated with 8,14-Dihydroxy Efavirenz must be decontaminated at the end of each work session. This involves a two-step process of cleaning and disinfection.[10] First, physically remove any residue with a disposable wipe moistened with a suitable cleaning agent.[11] Then, disinfect the surface as per standard laboratory protocol.

Spill Response

In the event of a spill, the area should be immediately evacuated and secured.[12] Only personnel trained in hazardous spill response and wearing appropriate PPE, including respiratory protection, should perform the cleanup.

Spill_Response A Spill Occurs B Evacuate and Secure Area A->B C Don Appropriate PPE B->C D Contain Spill (absorbent pads) C->D E Clean Area (decontaminating agent) D->E F Dispose of all materials as hazardous waste E->F G Document Incident F->G

Caption: Spill Response Protocol.

A spill kit containing all necessary materials for cleanup must be readily accessible in the laboratory.[13][14]

Waste Disposal

All materials contaminated with 8,14-Dihydroxy Efavirenz, including disposable PPE, wipes, and contaminated labware, must be disposed of as hazardous pharmaceutical waste.[15] This waste should be collected in clearly labeled, leak-proof containers.[16] Follow all institutional, local, and national regulations for the disposal of hazardous waste.[16][17] Incineration at a licensed facility is the preferred method for the final disposal of pharmaceutical waste.[18]

Conclusion

The safe handling of 8,14-Dihydroxy Efavirenz is predicated on a thorough understanding of its potential hazards and the diligent application of a multi-faceted safety approach. By prioritizing engineering and administrative controls and supplementing them with the correct use of personal protective equipment, researchers can significantly mitigate the risks associated with this potent pharmaceutical compound. This guide serves as a foundational resource, and it is incumbent upon each laboratory to adapt these recommendations into their specific operational and safety protocols.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet Efavirenz USP RC B.
  • Sigma-Aldrich. (2024, March 8). Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Efavirenz Safety Data Sheet.
  • MedchemExpress. (2024, November 11). Safety Data Sheet Efavirenz.
  • Camber Pharmaceuticals. (2018, April 30). Safety Data Sheet Efavirenz Tablets 600 mg.
  • U.S. Food and Drug Administration. (n.d.). Efavirenz Highlights of Prescribing Information.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare.
  • Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
  • GERPAC. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
  • PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
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  • Pharmaceutical International. (n.d.). Managing Risks with Potent Pharmaceutical Products.
  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories.
  • NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
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